Product packaging for Bromochlorobenzoicacid(Cat. No.:)

Bromochlorobenzoicacid

Cat. No.: B15239717
M. Wt: 470.9 g/mol
InChI Key: OHCOQKNSRBUATH-UHFFFAOYSA-N
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Description

Bromochlorobenzoicacid is a useful research compound. Its molecular formula is C14H8Br2Cl2O4 and its molecular weight is 470.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8Br2Cl2O4 B15239717 Bromochlorobenzoicacid

Properties

Molecular Formula

C14H8Br2Cl2O4

Molecular Weight

470.9 g/mol

IUPAC Name

2-bromo-3-chlorobenzoic acid;3-bromo-2-chlorobenzoic acid

InChI

InChI=1S/2C7H4BrClO2/c8-6-4(7(10)11)2-1-3-5(6)9;8-5-3-1-2-4(6(5)9)7(10)11/h2*1-3H,(H,10,11)

InChI Key

OHCOQKNSRBUATH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)C(=O)O.C1=CC(=C(C(=C1)Br)Cl)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Synthesis via Bromination of 2-Chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 2-bromo-5-chlorobenzoic acid, an important intermediate in the pharmaceutical industry. The document details various methodologies, presents quantitative data in structured tables for comparative analysis, and includes detailed experimental protocols for key reactions.

A prevalent method for synthesizing the target molecule involves the direct bromination of 2-chlorobenzoic acid. This electrophilic aromatic substitution is typically carried out using N-bromosuccinimide (NBS) in a strong acid medium like concentrated sulfuric acid. The addition of a catalyst can enhance the reaction's selectivity.[1]

Experimental Protocol:

A common procedure involves dissolving 2-chlorobenzoic acid in concentrated sulfuric acid.[1][2] A catalyst, such as sodium sulfide or potassium sulfide, is added to inhibit the formation of unwanted isomers.[1] N-bromosuccinimide is then added portion-wise while maintaining a specific reaction temperature.[1][2] Upon completion, the reaction mixture is poured into an ice-water bath to precipitate the crude product.[2] Recrystallization from a solvent system like methanol/water or acetic acid/water is performed to purify the final product.[1][2]

Quantitative Data:

ParameterValueReference
Starting Material 2-Chlorobenzoic Acid[1][2]
Brominating Agent N-Bromosuccinimide (NBS)[1][2]
Solvent/Medium Concentrated Sulfuric Acid[1][2]
Catalyst Sodium Sulfide or Potassium Sulfide[1]
Reaction Temperature 30-40 °C[1][2]
Yield 85.0% - 85.9%[2]
Purity (HPLC) 99.90%[2]

Logical Workflow for Bromination of 2-Chlorobenzoic Acid:

A Dissolve 2-Chlorobenzoic Acid in Concentrated H₂SO₄ B Add Catalyst (e.g., Sodium Sulfide) A->B C Add N-Bromosuccinimide (Portion-wise) B->C D Reaction at 30-40°C C->D E Precipitation in Ice-Water Bath D->E F Filtration E->F G Recrystallization (Methanol/Water) F->G H Drying G->H I 2-Bromo-5-chlorobenzoic Acid H->I

Caption: Workflow for the synthesis of 2-bromo-5-chlorobenzoic acid from 2-chlorobenzoic acid.

Synthesis from 2-Amino-5-chlorobenzoic Acid via Sandmeyer Reaction

Another important synthetic route involves the Sandmeyer reaction, starting from 2-amino-5-chlorobenzoic acid or its esters.[3] This method is advantageous for producing a high-purity product with few isomer impurities.[4] The process involves two main steps: diazotization of the amino group followed by a copper-catalyzed substitution reaction.[4][5][6]

Experimental Protocol:

The synthesis begins with the diazotization of a 5-bromo-2-aminobenzoic acid derivative.[4] For instance, the ethyl ester of 5-bromo-2-aminobenzoic acid is treated with a sodium nitrite solution in the presence of a strong acid like hydrochloric acid at a low temperature (0-20 °C) to form the diazonium salt.[3] This is followed by the addition of a copper catalyst, such as copper powder, and subsequent reaction to replace the diazonium group.[3] The resulting ester is then hydrolyzed, typically using a base like sodium hydroxide, followed by acidification to yield the final carboxylic acid.[3]

Quantitative Data:

ParameterValueReference
Starting Material 5-Bromo-2-aminobenzoic acid ethyl ester[3]
Diazotization Reagent Sodium Nitrite in Hydrochloric Acid[3]
Catalyst Copper Powder[3]
Hydrolysis Sodium Hydroxide followed by Hydrochloric Acid[3]
Overall Yield 89.8% (three steps)[3]
Purity 99.6%[3]

Signaling Pathway for the Sandmeyer Reaction:

cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_hydrolysis Hydrolysis A 2-Amino-5-chlorobenzoic Acid Derivative B Diazonium Salt A->B NaNO₂ / HCl C Intermediate Ester B->C Cu(I) catalyst D 2-Bromo-5-chlorobenzoic Acid C->D 1. NaOH 2. HCl

Caption: Key stages in the Sandmeyer synthesis of 2-bromo-5-chlorobenzoic acid.

Synthesis from 2-Chlorobenzotrichloride

A high-yield, one-pot synthesis of 5-bromo-2-chlorobenzoic acid can be achieved starting from 2-chlorobenzotrichloride.[7] This method involves the bromination of the starting material followed by an in-situ hydrolysis of the trichloromethyl group to a carboxylic acid.

Experimental Protocol:

The process involves reacting 2-chlorobenzotrichloride with a brominating agent, which can include bromine, N-bromosuccinimide, or dibromohydantoin, in the presence of a catalyst.[7] Following the bromination, the intermediate 2-chloro-5-bromobenzotrichloride is hydrolyzed under acidic conditions to afford the final product.[7] This method is noted for its operational simplicity and high yield.[7]

Quantitative Data:

ParameterValueReference
Starting Material 2-Chlorobenzotrichloride[7]
Brominating Agent Bromine, NBS, or DBDMH[7]
Reaction Type One-pot Bromination and Hydrolysis[7]
Yield > 95%[7]
Purity 80-92%[7]

Experimental Workflow from 2-Chlorobenzotrichloride:

A 2-Chlorobenzotrichloride B Bromination (e.g., Br₂, Catalyst) A->B C 2-Chloro-5-bromobenzotrichloride (Intermediate) B->C D Acidic Hydrolysis C->D E 5-Bromo-2-chlorobenzoic Acid D->E

Caption: One-pot synthesis of 5-bromo-2-chlorobenzoic acid from 2-chlorobenzotrichloride.

Other Synthetic Routes

Other reported methods for the synthesis of 2-bromo-5-chlorobenzoic acid include:

  • From 2-chlorobenzonitrile: This route involves the bromination of 2-chlorobenzonitrile to yield 5-bromo-2-chlorobenzonitrile, which is then hydrolyzed in the presence of a base to give the final product.[8]

  • From Salicylic Acid: This synthesis starts with salicylic acid, which undergoes bromination to form 5-bromo-2-hydroxybenzoic acid, followed by a chlorination step to yield 5-bromo-2-chlorobenzoic acid.[9]

These alternative routes offer flexibility in starting material selection and may be advantageous under specific laboratory or industrial conditions.

This guide provides a summary of the most common and effective methods for the synthesis of 2-bromo-5-chlorobenzoic acid, offering valuable insights for researchers and professionals in the field of drug development and organic synthesis.

References

An In-depth Technical Guide to the Physical Properties of 3-Bromo-4-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-chlorobenzoic acid is a halogenated aromatic carboxylic acid with the chemical formula C₇H₄BrClO₂. This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. A thorough understanding of its physical properties is crucial for its effective use in research and development, enabling optimization of reaction conditions, purification protocols, and formulation strategies. This guide provides a comprehensive overview of the known physical characteristics of 3-bromo-4-chlorobenzoic acid, details the experimental methodologies for their determination, and presents this information in a clear and accessible format.

Core Physical Properties

The physical state of 3-bromo-4-chlorobenzoic acid under standard conditions is a white to off-white crystalline solid.[1] Key physical and chemical identifiers are summarized in the table below.

PropertyValue
Molecular Formula C₇H₄BrClO₂
Molecular Weight 235.46 g/mol [1]
CAS Number 42860-10-6[1]
Appearance White to pale cream crystals, powder, or crystalline powder[1]

A logical workflow for the characterization of a synthesized batch of 3-bromo-4-chlorobenzoic acid is outlined in the diagram below.

G Figure 1. Experimental Workflow for Physical Characterization Synthesis Synthesis of 3-bromo-4-chlorobenzoic acid Purification Purification (e.g., Recrystallization) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint Solubility Solubility Assessment Purification->Solubility pKa pKa Determination Purification->pKa Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy DataAnalysis Data Analysis and Comparison MeltingPoint->DataAnalysis Solubility->DataAnalysis pKa->DataAnalysis Spectroscopy->DataAnalysis

Figure 1. Workflow for Physical Characterization

Quantitative Physical Data

A summary of the key quantitative physical properties of 3-bromo-4-chlorobenzoic acid is provided below. It is important to note that some of these values are predicted and experimental determination is recommended for critical applications.

ParameterValueSource
Melting Point 218-222 °C(lit.)
213 °CMatrix Scientific[2]
215.5-224.5 °CThermo Scientific Chemicals[1]
Boiling Point 333.7±27.0 °C(Predicted)[3]
pKa 3.60±0.10(Predicted for 4-bromo-3-chlorobenzoic acid)[4]
Calculated LogP 3.5PubChem[5]

Solubility Profile

3-Bromo-4-chlorobenzoic acid is sparingly soluble in water but demonstrates good solubility in organic solvents such as ethanol and acetone.

Spectral Data

Infrared (IR) Spectroscopy: The IR spectrum of 3-bromo-4-chlorobenzoic acid is expected to exhibit characteristic absorption bands for the carboxylic acid functional group, including a broad O-H stretch, a C=O stretch, and C-O stretching vibrations. A reference to an available FTIR spectrum indicates the use of a Bruker Tensor 27 FT-IR instrument with a KBr pellet technique.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons. The chemical shifts and coupling patterns would be influenced by the positions of the bromo, chloro, and carboxylic acid substituents on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the unique carbon atoms in the molecule, including the carboxyl carbon and the substituted aromatic carbons.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic of a molecule containing one bromine and one chlorine atom. Predicted collision cross-section values for various adducts are available.[6]

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of 3-bromo-4-chlorobenzoic acid, based on standard laboratory practices for aromatic carboxylic acids.

Melting Point Determination

The melting point of 3-bromo-4-chlorobenzoic acid can be determined using a standard melting point apparatus.

  • Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.

  • Procedure:

    • A small, dry sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate.

    • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

    • For accurate determination, a slow heating rate (1-2 °C per minute) should be used near the expected melting point.

The relationship between sample purity and melting point is illustrated in the diagram below.

G Figure 2. Purity and Melting Point Relationship Pure Pure Compound SharpMP Sharp Melting Point Range Pure->SharpMP Impure Impure Compound BroadMP Broad, Depressed Melting Point Range Impure->BroadMP

Figure 2. Purity and Melting Point

Solubility Determination

The solubility of 3-bromo-4-chlorobenzoic acid in various solvents can be determined by preparing saturated solutions at a specific temperature.

  • Apparatus: Scintillation vials, constant temperature shaker, analytical balance, filtration apparatus.

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of the solvent in a vial.

    • The vial is sealed and agitated in a constant temperature shaker until equilibrium is reached.

    • The saturated solution is carefully filtered to remove any undissolved solid.

    • A known volume of the filtrate is evaporated to dryness, and the mass of the dissolved solid is determined.

    • Solubility is expressed as mass of solute per volume of solvent (e.g., g/100 mL).

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration.

  • Apparatus: pH meter with a glass electrode, burette, beaker, magnetic stirrer.

  • Procedure:

    • A precisely weighed sample of 3-bromo-4-chlorobenzoic acid is dissolved in a suitable solvent mixture (e.g., water-ethanol).

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is plotted.

    • The pKa is determined from the pH at the half-equivalence point of the titration.

The underlying principle of pKa determination via titration is depicted below.

G Figure 3. pKa Determination via Titration Acid HA HalfEquivalence Half-Equivalence Point [HA] = [A⁻] Acid->HalfEquivalence + 0.5 eq. OH⁻ Base A⁻ Equivalence Equivalence Point [HA] = 0 HalfEquivalence->Equivalence + 0.5 eq. OH⁻ pHpKa pH = pKa HalfEquivalence->pHpKa

Figure 3. pKa Determination Principle

Safety Information

3-Bromo-4-chlorobenzoic acid is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

Technical Guide: 4-Bromo-2-chlorobenzoic Acid - A Key Intermediate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-2-chlorobenzoic acid, a halogenated aromatic carboxylic acid that serves as a critical building block in the synthesis of advanced chemical compounds. Its unique substitution pattern makes it a valuable intermediate in the fields of pharmaceutical development, agrochemical research, and material science. This document details its chemical properties, synthesis protocols, and its notable role as a precursor to the investigational drug PF-06446846, a novel inhibitor of PCSK9 translation.

Chemical Identity and Structure

CAS Number: 59748-90-2[1][2][3][4][5]

Molecular Formula: C₇H₄BrClO₂[1][2][3][6]

The structure of 4-bromo-2-chlorobenzoic acid features a benzene ring substituted with a carboxylic acid group, a bromine atom at position 4, and a chlorine atom at position 2. This arrangement of functional groups provides multiple reactive sites for further chemical modifications.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-bromo-2-chlorobenzoic acid. This data is essential for its application in chemical synthesis and formulation.

PropertyValueSource
Molecular Weight 235.46 g/mol [1][2][3][6]
Appearance White to off-white powder or crystalline solid[2]
Melting Point 171-175 °C
Boiling Point (Predicted) 333.7 ± 27.0 °C[7]
pKa (Predicted) 3.60 ± 0.10
Solubility Soluble in methanol[1]

Applications in Synthesis

4-Bromo-2-chlorobenzoic acid is a versatile synthon primarily utilized as an intermediate in the creation of more complex molecules.[8] Its halogenated structure is particularly useful for cross-coupling reactions and nucleophilic aromatic substitutions, which are foundational techniques in modern organic chemistry.

Key Application Areas:

  • Pharmaceutical Development: It serves as a crucial starting material for the synthesis of Active Pharmaceutical Ingredients (APIs), particularly anti-inflammatory and antimicrobial agents.[8]

  • Agrochemicals: The compound is a building block for herbicides and pesticides.[8]

  • Material Science: It is used in the development of specialty polymers and coatings with enhanced thermal or chemical resistance.[8]

A significant application of 4-bromo-2-chlorobenzoic acid is in the synthesis of the investigational drug PF-06446846 .[9]

Role as a Precursor to PF-06446846, a PCSK9 Translation Inhibitor

PF-06446846 is a novel small molecule that has been shown to selectively inhibit the translation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[9][10] This innovative mechanism of action makes it a person of interest in the development of new therapies for hypercholesterolemia.

Mechanism of Action of PF-06446846

PF-06446846 acts by binding to the human ribosome and stalling the translation of the PCSK9 nascent polypeptide chain at around codon 34.[9][10][11] This sequence-specific stalling prevents the formation of the full-length PCSK9 protein. By reducing the amount of circulating PCSK9, PF-06446846 indirectly increases the number of LDL receptors on the surface of hepatocytes, leading to enhanced clearance of LDL cholesterol from the bloodstream.[12]

The PCSK9 Signaling Pathway and Point of Intervention

The diagram below illustrates the PCSK9 pathway for LDL receptor degradation and the specific point of intervention by PF-06446846. PCSK9 normally binds to the LDL receptor on the cell surface, and upon internalization, targets the receptor for lysosomal degradation instead of allowing it to be recycled.[13][14] This reduces the number of available LDL receptors to clear LDL from the blood. PF-06446846 intervenes at the earliest stage by preventing the synthesis of the PCSK9 protein itself.

PCSK9_Pathway cluster_ribosome Ribosome cluster_cell Hepatocyte PCSK9_mRNA PCSK9 mRNA Ribosome 80S Ribosome PCSK9_mRNA->Ribosome Translation Initiation Nascent_Chain PCSK9 Nascent Polypeptide Chain Ribosome->Nascent_Chain Elongation Stalled_Complex Stalled Ribosome Complex Nascent_Chain->Stalled_Complex Translation Stalls at ~codon 34 PF-06446846 PF-06446846 PF-06446846->Nascent_Chain Binds to nascent chain in exit tunnel PCSK9 PCSK9 Protein Stalled_Complex->PCSK9 Prevents Formation LDLR LDL Receptor (LDLR) Internalization LDLR->Internalization LDL LDL Particle LDL->LDLR Binding PCSK9->LDLR Binds to LDLR Endosome Endosome Lysosome Lysosome Endosome->Lysosome PCSK9 Pathway Recycling Recycling to Cell Surface Endosome->Recycling Normal Pathway (LDLR Recycles) Degradation Degradation Lysosome->Degradation Recycling->LDLR Normal Pathway (LDLR Recycles) Cell_Surface Internalization->Endosome Endocytosis

Caption: PCSK9 translation inhibition and its effect on LDL receptor recycling.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of 4-bromo-2-chlorobenzoic acid in a research setting. Below are protocols for its synthesis via a flow chemistry approach and a standard esterification reaction.

Synthesis of 4-Bromo-2-chlorobenzoic Acid via Ortho-Substituted Carbonylation in a Flow Reactor

This protocol describes a modern and efficient method for the synthesis of the title compound.[3]

Workflow Diagram:

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Flow Reaction cluster_workup Work-up & Purification Reagent1 Loop 1: - Palladium Acetate - Triphenylphosphine - 1,4-Dioxane Pump HPLC Pump (0.125 mL/min) Reagent1->Pump Reagent2 Loop 2: - Ortho-substituted iodoarene - Triethylamine - Water - 1,4-Dioxane Reagent2->Pump Reactor Vapourtec Reactor (110 °C, 15 bar CO) Pump->Reactor Evaporation Evaporate to Dryness Reactor->Evaporation Extraction Liquid-Liquid Extraction (EtOAc / 2M Na₂CO₃) Evaporation->Extraction Acidification Acidify Aqueous Layer (2M HCl) Extraction->Acidification Final_Extraction Extract with EtOAc Acidification->Final_Extraction Drying Dry over Na₂SO₄ Final_Extraction->Drying Final_Product Evaporate & Recrystallize Drying->Final_Product

Caption: Flow synthesis workflow for 4-bromo-2-chlorobenzoic acid.

Materials and Equipment:

  • Vapourtec R2+/R4 flow reactor system

  • Vapourtec Gas/Liquid Membrane Reactor

  • HPLC pumps

  • Back pressure regulator

  • Starting materials: Ortho-substituted iodoarene (e.g., 4-bromo-2-chloro-1-iodobenzene), Palladium (II) acetate, Triphenylphosphine, Triethylamine, 1,4-Dioxane, Water, Carbon Monoxide gas

  • Reagents for work-up: Ethyl acetate, Sodium carbonate solution (2M), Hydrochloric acid solution (2M), Sodium sulfate

Procedure:

  • System Setup: Configure the Vapourtec flow reactor system. Set the HPLC pumps to a flow rate of 0.125 mL/min, the reactor temperature to 110 °C, and the CO pressure to 15 bar with a back pressure of 250 psi.[3]

  • Reagent Preparation:

    • Loop 1 (5 mL): Prepare a solution of palladium acetate (20 mg, 0.08 mmol) and triphenylphosphine (48 mg, 0.168 mmol) in 6 mL of 1,4-dioxane.[3]

    • Loop 2 (5 mL): Prepare a solution of the ortho-substituted iodoarene substrate (1.68 mmol), triethylamine (0.272 g, 2.69 mmol), and water (0.505 g, 28 mmol) in 5.8 mL of 1,4-dioxane.[3]

  • Reaction: Allow the system to reach a steady state by running the solvent for 2 hours. Switch the flow streams to introduce the reagents from the loops into the reactor.[3]

  • Work-up:

    • Collect the reaction mixture and evaporate the solvent under reduced pressure.[3]

    • Redissolve the crude product in ethyl acetate (25 mL) and wash with 2M sodium carbonate solution (3 x 10 mL).[3]

    • Combine the aqueous layers and acidify with 2M HCl solution.[3]

    • Extract the product with ethyl acetate (3 x 25 mL).[3]

    • Dry the combined organic layers over sodium sulfate, filter, and evaporate the solvent to yield the crude product as a solid.[3]

  • Purification: Recrystallize the crude solid from an appropriate solvent to obtain pure 4-bromo-2-chlorobenzoic acid.[3]

Methyl Esterification of 4-Bromo-2-chlorobenzoic Acid

This protocol describes a standard procedure for converting the carboxylic acid to its methyl ester, a common derivatization in organic synthesis.[1]

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 g (42.5 mmol) of 4-bromo-2-chlorobenzoic acid in 100 mL of methanol.[1]

  • Reaction: Bubble dry hydrogen chloride gas through the solution until reflux begins. Stir the reaction mixture at room temperature overnight.[1]

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).[1]

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.[1]

    • Redissolve the residue in diethyl ether and wash sequentially with deionized water (twice) and a saturated sodium chloride solution.[1]

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl 4-bromo-2-chlorobenzoate product.[1]

Safety Information

4-Bromo-2-chlorobenzoic acid should be handled with appropriate safety precautions in a laboratory setting. It is classified as acutely toxic if swallowed and very toxic to aquatic life.

  • Hazard Codes: H301 (Toxic if swallowed), H400 (Very toxic to aquatic life)

  • Precautionary Statements: P264, P273, P301 + P310, P391, P405

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area.

Always consult the material safety data sheet (MSDS) before handling this chemical.

Conclusion

4-Bromo-2-chlorobenzoic acid is a key chemical intermediate with significant utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its role as a precursor to the novel PCSK9 translation inhibitor PF-06446846 highlights its importance in the development of next-generation therapeutics. The information and protocols provided in this guide are intended to support researchers and scientists in leveraging the synthetic potential of this valuable compound.

References

Spectroscopic Analysis of 5-Bromo-2-chlorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth analysis of the spectroscopic data for 5-bromo-2-chlorobenzoic acid (CAS No: 21739-92-4), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

5-Bromo-2-chlorobenzoic acid is a disubstituted benzoic acid with the molecular formula C₇H₄BrClO₂ and a molecular weight of approximately 235.46 g/mol .[1][2] The arrangement of the substituents on the aromatic ring gives rise to a unique spectroscopic fingerprint, which is crucial for its identification and quality control. The following sections detail the data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 5-bromo-2-chlorobenzoic acid typically exhibits signals for three aromatic protons and one acidic proton from the carboxylic acid group. The chemical shifts are influenced by the electronic effects of the bromine, chlorine, and carboxylic acid substituents.

Table 1: ¹H NMR Spectroscopic Data for 5-bromo-2-chlorobenzoic acid

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
~10.05Broad Singlet1H-COOHCDCl₃
8.13Singlet (d)1HH-6CDCl₃
7.58Doublet1HH-4CDCl₃
7.35Doublet1HH-3CDCl₃

Data sourced from a study reporting chemical shifts in deuterated chloroform (CDCl₃).[3] The assignments are based on the expected electronic environment of the protons on the aromatic ring. The proton at position 6 is adjacent to the electron-withdrawing chlorine atom, leading to a downfield shift.

¹³C NMR (Carbon NMR) Data

Table 2: Expected ¹³C NMR Chemical Shift Ranges

Carbon AtomExpected Chemical Shift (δ) ppm
Carbonyl Carbon (-COOH)165 - 175
Aromatic Carbon (C-Cl)130 - 135
Aromatic Carbon (C-Br)115 - 125
Aromatic Carbon (C-COOH)130 - 135
Aromatic Carbons (-CH)125 - 140

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.

Table 3: Key IR Absorption Bands for 5-bromo-2-chlorobenzoic acid

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
2500-3300BroadO-H stretchCarboxylic Acid
~1700StrongC=O stretchCarboxylic Acid
~1600, ~1475MediumC=C stretchAromatic Ring
~1290StrongC-O stretchCarboxylic Acid
~920BroadO-H bend (out-of-plane)Carboxylic Acid Dimer
1000-1100MediumC-Cl stretchAryl Chloride
600-700MediumC-Br stretchAryl Bromide

Data interpreted from the NIST gas-phase IR spectrum and general IR correlation tables.[1] The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data (EI-MS) for 5-bromo-2-chlorobenzoic acid

m/zRelative IntensityAssignment
234, 236, 238High[M]⁺ (Molecular Ion)
217, 219, 221Moderate[M - OH]⁺
189, 191, 193Moderate[M - COOH]⁺
154, 156Low[C₆H₃Br]⁺
75, 76LowFragments of the aromatic ring

Data interpreted from the NIST EI-MS spectrum.[4] The molecular ion region shows a characteristic isotopic cluster due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxyl group (-COOH).[5]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid sample like 5-bromo-2-chlorobenzoic acid.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 5-10 mg of 5-bromo-2-chlorobenzoic acid in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation : Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition : Obtain the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition : Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts for all signals.

IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation : Grind a small amount (1-2 mg) of 5-bromo-2-chlorobenzoic acid with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation : Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent KBr pellet.

  • Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Background Scan : Record a background spectrum of the empty sample compartment to subtract contributions from atmospheric CO₂ and water vapor.

  • Sample Scan : Record the spectrum of the sample, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis : Identify the wavenumbers of the major absorption bands and correlate them with the corresponding functional groups.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction : Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

  • Vaporization : Gently heat the probe to vaporize the sample into the ion source.

  • Ionization : Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) in the ion source. This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

  • Fragmentation : The high energy of the molecular ion often leads to its fragmentation into smaller, characteristic ions.

  • Mass Analysis : Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : A detector records the abundance of each ion at a specific m/z value.

  • Data Presentation : The resulting mass spectrum is plotted as relative intensity versus m/z.

Visualization of Analytical Workflow

The logical flow for the spectroscopic identification of 5-bromo-2-chlorobenzoic acid can be visualized as follows:

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Sample 5-Bromo-2-chlorobenzoic Acid (Solid Sample) IR FTIR Spectroscopy (KBr Pellet) Sample->IR NMR NMR Spectroscopy (CDCl₃ or DMSO-d₆) Sample->NMR MS Mass Spectrometry (EI Source) Sample->MS IR_Data Functional Groups ID (e.g., -COOH, C-Br, C-Cl) IR->IR_Data NMR_Data Structural Elucidation (¹H & ¹³C Skeleton) NMR->NMR_Data MS_Data Molecular Weight & Formula (Isotopic Pattern, Fragmentation) MS->MS_Data Conclusion Structure Confirmation of 5-Bromo-2-chlorobenzoic Acid IR_Data->Conclusion NMR_Data->Conclusion MS_Data->Conclusion

Analytical workflow for spectroscopic identification.

References

A Technical Guide to the Solubility of Bromochlorobenzoic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bromochlorobenzoic acids, a group of halogenated aromatic carboxylic acids, are pivotal intermediates in the synthesis of pharmaceuticals and other fine chemicals. Their isomeric variations, distinguished by the substitution patterns of bromine and chlorine atoms on the benzoic acid backbone, give rise to distinct physicochemical properties, most notably their solubility. Understanding the solubility of these isomers in various solvent systems is a critical parameter for reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients (APIs). This in-depth technical guide provides a comprehensive overview of the available solubility data for different bromochlorobenzoic acid isomers, details common experimental protocols for solubility determination, and illustrates the underlying structure-solubility relationships.

Data Presentation: Solubility of Bromochlorobenzoic Acid Isomers

The solubility of bromochlorobenzoic acid isomers is influenced by the interplay of the polar carboxylic acid group and the lipophilic halogenated benzene ring. The relative positions of the bromo and chloro substituents significantly impact crystal lattice energy and the molecule's ability to interact with solvent molecules. The following table summarizes the available quantitative and qualitative solubility data for various isomers.

IsomerSolventSolubilityTemperature (°C)
2-Bromo-5-chlorobenzoic acid WaterInsoluble[1]Not Specified
3-Bromo-2-chlorobenzoic acid EthanolReadily Soluble[2]Room Temperature
DichloromethaneReadily Soluble[2]Room Temperature
3-Bromo-4-chlorobenzoic acid WaterSparingly Soluble[3]Not Specified
EthanolSoluble[3]Not Specified
AcetoneSoluble[3]Not Specified
3-Bromo-5-chlorobenzoic acid MethanolSoluble[4]Not Specified
4-Bromo-2-chlorobenzoic acid DMSOSoluble[5]Not Specified
MethanolSoluble[5]Not Specified
4-Bromo-3-chlorobenzoic acid MethanolSoluble[6]Not Specified
5-Bromo-2-chlorobenzoic acid Water2.63 g/L[7][8][9]20
EthanolMore Soluble (than in water)[10]Not Specified
MethanolMore Soluble (than in water)[10]Not Specified
DichloromethaneMore Soluble (than in water)[10]Not Specified
TolueneFreely Soluble[11]Not Specified

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for chemical process development and formulation. The following are detailed methodologies for key experiments commonly cited for determining the solubility of crystalline organic compounds like bromochlorobenzoic acid isomers.

Equilibrium Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.

Methodology:

  • Preparation: An excess amount of the solid bromochlorobenzoic acid isomer is added to a known volume of the selected solvent in a sealed, thermostated flask. The use of a significant excess of the solid ensures that equilibrium is reached with the solid phase present.

  • Equilibration: The flask is agitated (typically by shaking or stirring) in a constant temperature bath for a prolonged period (e.g., 24 to 72 hours) to ensure that the solution reaches equilibrium with the solid. The temperature should be carefully controlled and monitored throughout the experiment.

  • Phase Separation: After equilibration, the suspension is allowed to stand to permit the undissolved solid to sediment. The saturated supernatant is then carefully separated from the solid phase. This is typically achieved by centrifugation followed by filtration through a fine-pored membrane filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification: The concentration of the dissolved bromochlorobenzoic acid isomer in the clear, saturated filtrate is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. A calibration curve prepared with known concentrations of the isomer is used to quantify the amount in the sample.

Potentiometric Titration

Potentiometric titration is a useful method for determining the aqueous solubility of ionizable compounds like carboxylic acids, as it can also provide information on the pKa of the compound.

Methodology:

  • Apparatus: A thermostated titration vessel equipped with a calibrated pH electrode, a burette for titrant delivery, and a stirrer is used.

  • Procedure: A known amount of the solid bromochlorobenzoic acid isomer is suspended in a specific volume of water or a suitable aqueous buffer. The suspension is then titrated with a standardized solution of a strong base (e.g., NaOH).

  • Data Acquisition: The pH of the solution is monitored and recorded as a function of the volume of titrant added.

  • Data Analysis: The point at which the solid completely dissolves is observed as a distinct change in the titration curve. The solubility can be calculated from the amount of titrant required to dissolve the solid and the stoichiometry of the acid-base reaction. The pKa of the acid can also be determined from the titration data.

Visualization of Structure-Solubility Relationships

The solubility of bromochlorobenzoic acid isomers is governed by a balance of intermolecular forces. The following diagram illustrates the logical relationships between the structural features of these isomers and the factors that influence their solubility in different types of solvents.

G Factors Influencing Solubility of Bromochlorobenzoic Acid Isomers Isomer Bromochlorobenzoic Acid Isomer Structure Molecular Structure Isomer->Structure Substituent Position of Br and Cl Structure->Substituent COOH Carboxylic Acid Group Structure->COOH Intermolecular Intermolecular Forces Substituent->Intermolecular Impacts COOH->Intermolecular Enables H-Bonding Solvent Solvent Properties Polarity Polarity Solvent->Polarity H_Bonding_Ability H-Bonding Ability Solvent->H_Bonding_Ability Solute_Solvent Solute-Solvent Polarity->Solute_Solvent Like-Dissolves-Like H_Bonding_Ability->Solute_Solvent Forms H-Bonds Solubility Resulting Solubility Solute_Solute Solute-Solute (Lattice Energy) Intermolecular->Solute_Solute Intermolecular->Solute_Solvent Solvent_Solvent Solvent-Solvent Intermolecular->Solvent_Solvent Solute_Solute->Solubility Inhibits Solute_Solvent->Solubility Promotes Solvent_Solvent->Solubility Competes

Caption: Logical flow of factors influencing isomer solubility.

The solubility of bromochlorobenzoic acid isomers is a complex property dictated by the specific substitution pattern of the halogen atoms on the aromatic ring. While comprehensive quantitative data across a wide range of solvents remains an area for further investigation, the available information and established experimental protocols provide a solid foundation for researchers and drug development professionals. A thorough understanding of the principles outlined in this guide is essential for the effective handling and application of these important chemical intermediates in synthetic and formulation processes.

References

The Impact of Halogenation on the Acidity of Benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidity and pKa values of halogenated benzoic acids. By examining the electronic effects of halogen substituents at the ortho, meta, and para positions, we can elucidate the structure-activity relationships that are critical in drug design and development. This document presents a compilation of pKa values, detailed experimental protocols for their determination, and a visual representation of the underlying electronic principles governing the acidity of these compounds.

Introduction: The Significance of Acidity in Drug Development

The acidity of a molecule, quantified by its pKa value, is a fundamental physicochemical property that profoundly influences its pharmacokinetic and pharmacodynamic behavior. For an active pharmaceutical ingredient (API), the pKa determines its degree of ionization at physiological pH, which in turn affects its solubility, permeability across biological membranes, protein binding, and interaction with its target receptor. Halogenation of a lead compound, such as benzoic acid, is a common strategy in medicinal chemistry to modulate its acidity and, consequently, its therapeutic efficacy. This guide delves into the nuanced effects of different halogens (Fluorine, Chlorine, Bromine, and Iodine) on the acidity of the parent benzoic acid molecule.

Quantitative Analysis of pKa Values

The pKa values of various halogenated benzoic acids are summarized in the table below. These values have been compiled from various reputable sources to provide a comparative overview. The pKa of unsubstituted benzoic acid is approximately 4.20.[1][2][3] A lower pKa value indicates a stronger acid.

SubstituentPositionpKa Value
Fluoroortho (2-)~3.27
meta (3-)3.86[4]
para (4-)~4.14
Chloroortho (2-)2.92[5][6]
meta (3-)3.83[5][6]
para (4-)3.98[7]
Bromoortho (2-)2.85[8]
meta (3-)3.81
para (4-)3.97[9]
Iodoortho (2-)2.86
meta (3-)3.86
para (4-)4.03

Note: The pKa values can vary slightly depending on the experimental conditions (e.g., temperature, solvent). The values presented here are generally accepted values at or near 25°C in aqueous solution.

The Underlying Principles: Inductive and Resonance Effects

The acidity of substituted benzoic acids is primarily governed by the interplay of two electronic effects: the inductive effect (-I) and the resonance effect (+R or +M).

  • Inductive Effect (-I): Halogens are more electronegative than carbon, leading to a withdrawal of electron density from the benzene ring through the sigma (σ) bonds. This electron-withdrawing inductive effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the benzoic acid (lowering the pKa). The strength of the inductive effect decreases with distance from the carboxylic acid group.

  • Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the benzene ring's pi (π) system. This electron-donating resonance effect is most pronounced when the halogen is at the ortho or para position relative to the carboxylic acid group. This effect increases the electron density on the carboxylate group, destabilizing the anion and decreasing acidity (increasing the pKa).

The net effect on acidity depends on the balance between these two opposing effects. For halogens, the inductive effect is generally stronger than the resonance effect.

electronic_effects cluster_effects Electronic Effects of Halogen (X) cluster_acidity Impact on Benzoic Acid Acidity Inductive_Effect -I Effect (Electron Withdrawing) Stabilization Stabilizes Carboxylate Anion Inductive_Effect->Stabilization Dominant Effect Resonance_Effect +R Effect (Electron Donating) Destabilization Destabilizes Carboxylate Anion Resonance_Effect->Destabilization Acidity_Increase Increases Acidity (Lower pKa) Stabilization->Acidity_Increase Acidity_Decrease Decreases Acidity (Higher pKa) Destabilization->Acidity_Decrease

Figure 1: Logical relationship of electronic effects on acidity.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is crucial for the characterization of ionizable compounds. The two most common methods employed are potentiometric titration and spectrophotometry.

Potentiometric Titration

This method involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (the halogenated benzoic acid) and monitoring the change in pH using a pH meter.

Workflow:

potentiometric_titration_workflow Start Start Prepare_Analyte Prepare a standard solution of the halogenated benzoic acid Start->Prepare_Analyte Calibrate_pH_Meter Calibrate the pH meter using standard buffer solutions Prepare_Analyte->Calibrate_pH_Meter Titration Titrate the analyte solution with a standardized strong base (e.g., NaOH) Calibrate_pH_Meter->Titration Record_Data Record pH readings after each addition of titrant Titration->Record_Data Plot_Curve Plot a titration curve (pH vs. volume of titrant) Record_Data->Plot_Curve Determine_Equivalence_Point Determine the equivalence point (the steepest point of the curve) Plot_Curve->Determine_Equivalence_Point Determine_Half_Equivalence_Point Determine the half-equivalence point (half the volume of the equivalence point) Determine_Equivalence_Point->Determine_Half_Equivalence_Point Determine_pKa The pH at the half-equivalence point is equal to the pKa Determine_Half_Equivalence_Point->Determine_pKa End End Determine_pKa->End spectrophotometric_pka_workflow Start Start Prepare_Solutions Prepare a series of buffer solutions with a range of known pH values Start->Prepare_Solutions Prepare_Analyte_Solutions Prepare solutions of the halogenated benzoic acid in each buffer solution at a constant concentration Prepare_Solutions->Prepare_Analyte_Solutions Measure_Absorbance Measure the UV-Vis absorbance spectrum of each solution at the wavelength of maximum absorbance (λmax) Prepare_Analyte_Solutions->Measure_Absorbance Plot_Data Plot absorbance vs. pH Measure_Absorbance->Plot_Data Determine_pKa The pKa is the pH at the inflection point of the resulting sigmoidal curve Plot_Data->Determine_pKa End End Determine_pKa->End

References

A Technical Guide to 2-Bromo-5-Chlorobenzoic Acid: Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of 2-bromo-5-chlorobenzoic acid, a halogenated aromatic carboxylic acid with significant applications in organic synthesis and pharmaceutical development. Its utility as a versatile building block stems from the unique reactivity conferred by its substituent pattern.

Core Molecular Data

The essential molecular identifiers and properties of 2-bromo-5-chlorobenzoic acid are summarized below. These data are critical for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

ParameterValue
Chemical Formula C₇H₄BrClO₂[1][2][3][4]
Molecular Weight 235.46 g/mol [1][2][5]
CAS Number 21739-93-5[1][3]
Synonyms 5-Chloro-2-bromobenzoic acid, 6-Bromo-3-chlorobenzoic acid[1]

Molecular Structure and Composition

The chemical structure of 2-bromo-5-chlorobenzoic acid, illustrated below, consists of a benzene ring substituted with a carboxylic acid group, a bromine atom at position 2, and a chlorine atom at position 5. This arrangement of electron-withdrawing groups significantly influences the molecule's chemical reactivity.

molecular_structure Logical Relationship of Substituents cluster_benzoic_acid Benzoic Acid Core cluster_substituents Halogen Substituents C6H5COOH C6H5COOH 2-bromo-5-chlorobenzoic acid 2-bromo-5-chlorobenzoic acid C6H5COOH->2-bromo-5-chlorobenzoic acid Substitution at C2 C6H5COOH->2-bromo-5-chlorobenzoic acid Substitution at C5 Bromine (Br) Bromine (Br) Bromine (Br)->2-bromo-5-chlorobenzoic acid Chlorine (Cl) Chlorine (Cl) Chlorine (Cl)->2-bromo-5-chlorobenzoic acid

Caption: Logical relationship of the benzoic acid core and its halogen substituents.

Experimental Data

While this guide focuses on the core molecular properties, it is important to note that the characterization of 2-bromo-5-chlorobenzoic acid relies on standard analytical techniques. Researchers can find detailed experimental protocols for techniques such as Gas Chromatography (GC) to determine purity, and various spectroscopic methods to confirm its structure, in publicly available safety data sheets and chemical supplier documentation.[1]

Synthesis and Reactivity Workflow

2-Bromo-5-chlorobenzoic acid is a key intermediate in the synthesis of more complex molecules. A generalized workflow for its use in synthetic chemistry is outlined below. This typically involves the activation of the carboxylic acid group followed by reaction with a suitable nucleophile, or participation in cross-coupling reactions.

synthesis_workflow Generalized Synthetic Workflow A 2-bromo-5-chlorobenzoic acid B Activation of Carboxylic Acid (e.g., via SOCl₂ or EDC) A->B F Cross-Coupling Reaction (e.g., Suzuki, Heck) A->F C Acyl Chloride / Activated Ester B->C D Nucleophilic Acyl Substitution (e.g., Amide or Ester formation) C->D E Target Molecule 1 D->E G Target Molecule 2 F->G

Caption: A generalized workflow for the synthetic utilization of 2-bromo-5-chlorobenzoic acid.

References

An In-depth Technical Guide on the Reactivity of the Carboxylic Acid Group in Bromochlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carboxylic acid group in bromochlorobenzoic acid isomers. The presence and position of bromine and chlorine substituents on the benzene ring significantly influence the acidity and reactivity of the carboxylic acid moiety through electronic and steric effects. This document details these effects, presenting quantitative data on the acidity of various isomers. Furthermore, it provides detailed experimental protocols for key transformations of the carboxylic acid group, including esterification, amide formation, and reduction to the corresponding benzyl alcohol. The information herein is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development, where halogenated benzoic acids are common intermediates.

Introduction

Bromochlorobenzoic acids are a class of disubstituted benzoic acids that serve as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The reactivity of the carboxylic acid group is of paramount importance in the further functionalization of these molecules. The electron-withdrawing nature of the halogen substituents, coupled with their positional isomerism, imparts distinct chemical properties to the carboxylic acid group, affecting its acidity and susceptibility to nucleophilic attack. Understanding these structure-activity relationships is crucial for designing efficient synthetic routes and predicting reaction outcomes.

Electronic and Steric Effects of Halogen Substituents

The reactivity of the carboxylic acid group in bromochlorobenzoic acid is primarily governed by the inductive and resonance effects of the bromine and chlorine atoms.

  • Inductive Effect: Both bromine and chlorine are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect (-I). This effect polarizes the O-H bond of the carboxylic acid, facilitating the departure of a proton and thereby increasing the acidity of the molecule. The magnitude of the inductive effect is distance-dependent, being most pronounced when the halogens are in the ortho position and diminishing at the meta and para positions.

  • Resonance Effect: Halogens possess lone pairs of electrons that can be delocalized into the benzene ring through the resonance effect (+R). This effect donates electron density to the ring, which can partially counteract the inductive effect. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect in influencing the acidity of the carboxylic acid group.

  • Steric Effects: Halogen substituents in the ortho position can sterically hinder the approach of reagents to the carboxylic acid group. This "ortho-effect" can influence the rates of reactions such as esterification and amide formation. The steric hindrance can force the carboxylic acid group out of the plane of the benzene ring, which may affect the resonance stabilization of the carboxylate anion.

Acidity of Bromochlorobenzoic Acid Isomers

The acidity of a carboxylic acid is quantified by its pKa value, with a lower pKa indicating a stronger acid. The electron-withdrawing nature of the bromine and chlorine atoms increases the acidity of bromochlorobenzoic acids compared to benzoic acid (pKa ≈ 4.20). The precise pKa value is dependent on the specific substitution pattern of the isomers.

Table 1: Predicted pKa Values of Bromochlorobenzoic Acid Isomers

IsomerPredicted pKa
2-Bromo-6-chlorobenzoic acid1.62 ± 0.10[1]
5-Bromo-2-chlorobenzoic acid2.49 ± 0.25[2]
3-Bromo-2-chlorobenzoic acid2.50 ± 0.25[3][4]
2-Bromo-4-chlorobenzoic acid2.62 ± 0.10[5]
3-Bromo-5-chlorobenzoic acid3.44 ± 0.10[6]
3-Bromo-4-chlorobenzoic acid3.58 ± 0.10[7]
4-Bromo-3-chlorobenzoic acid3.60 ± 0.10[8]

Note: The pKa values are predicted and may vary slightly from experimentally determined values.

Key Reactions of the Carboxylic Acid Group

The carboxylic acid group of bromochlorobenzoic acids can undergo a variety of transformations, including esterification, amide formation, and reduction.

Esterification

Esterification is a fundamental reaction for the protection of the carboxylic acid group or for the synthesis of ester derivatives with specific biological activities.

The Fischer esterification involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and the use of a large excess of the alcohol can drive the equilibrium towards the formation of the ester.

Experimental Protocol: Fischer Esterification of 4-Bromo-2-chlorobenzoic Acid with Methanol

  • Reaction Setup: In a round-bottom flask, dissolve 10 g (42.5 mmol) of 4-bromo-2-chlorobenzoic acid in 100 ml of methanol.[9]

  • Catalyst Addition: Bubble dry hydrogen chloride gas through the solution until reflux begins.[9]

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).[9]

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the crude product in diethyl ether and wash sequentially with deionized water (2x) and a saturated sodium chloride solution.[9]

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl 4-bromo-2-chlorobenzoate. A yield of 94% has been reported for this procedure.[9]

Logical Relationship Diagram: Fischer Esterification Mechanism

Fischer_Esterification cluster_activation Activation cluster_addition Nucleophilic Attack cluster_elimination Elimination cluster_product Product Formation CarboxylicAcid R-COOH ProtonatedCarbonyl R-C(OH)OH+ CarboxylicAcid->ProtonatedCarbonyl H+ TetrahedralIntermediate R-C(OH)2(O+HR') ProtonatedCarbonyl->TetrahedralIntermediate + R'-OH Alcohol R'-OH ProtonatedEster R-COOR'+ H+ TetrahedralIntermediate->ProtonatedEster - H2O Ester R-COOR' ProtonatedEster->Ester - H+ Water H2O

Caption: Mechanism of Fischer Esterification.

Amide Formation

Amide formation is a crucial reaction in drug development, as the amide bond is a key structural feature in many biologically active molecules.

A common and efficient method for amide synthesis involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine.

Experimental Protocol: Synthesis of 5-Bromo-2-chlorobenzoyl Chloride

  • Reaction Setup: Dissolve 100 g (0.43 mol) of 5-bromo-2-chlorobenzoic acid in 500 mL of dichloromethane and add 1 g of pyridine as a catalyst.

  • Reagent Addition: Slowly add 60.5 g (0.51 mol) of thionyl chloride dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 40 °C and reflux for 3.5 hours. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, remove the dichloromethane by distillation under reduced pressure to obtain 5-bromo-2-chlorobenzoyl chloride (yield: 97%). The product can be used directly in the next step without further purification.

Experimental Protocol: General Procedure for Amide Formation from Acyl Chloride

  • Reaction Setup: Prepare a stirring solution of the desired amine in dichloromethane (DCM).

  • Base Addition: Add an equimolar amount of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA).

  • Acyl Chloride Addition: Add 1 to 2 equivalents of the bromochlorobenzoyl chloride.

  • Reaction: Stir the reaction mixture at room temperature for 8-16 hours.

  • Work-up: Quench the reaction with water and extract the amide product with DCM or another suitable organic solvent.

  • Purification: Purify the product by appropriate methods, such as recrystallization or column chromatography.

Workflow Diagram: Amide Formation via Acyl Chloride

Amide_Formation CarboxylicAcid Bromochlorobenzoic Acid AcylChloride Bromochlorobenzoyl Chloride CarboxylicAcid->AcylChloride SOCl2 or (COCl)2 Amide Bromochlorobenzamide AcylChloride->Amide + Amine, Base Amine Amine (R-NH2) Reducing_Agent_Selectivity CarboxylicAcid Carboxylic Acid (R-COOH) Ester Ester (R-COOR') Ketone Ketone (R-CO-R') BH3 BH3 . THF BH3->CarboxylicAcid Selective LiAlH4 LiAlH4 LiAlH4->CarboxylicAcid LiAlH4->Ester LiAlH4->Ketone

References

The Electron-Withdrawing Effects of Halogens on the Benzoic Acid Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron-withdrawing effects of halogens (Fluorine, Chlorine, Bromine, and Iodine) on the benzoic acid ring. The substitution of halogens at the ortho, meta, and para positions significantly influences the electronic properties of the benzoic acid molecule, impacting its acidity, reactivity, and spectroscopic characteristics. This document details these effects through quantitative data, experimental methodologies, and visual representations of underlying chemical principles.

Core Principles: Inductive and Resonance Effects

The influence of halogen substituents on the benzoic acid ring is primarily governed by the interplay of two fundamental electronic effects: the inductive effect and the resonance effect.

Inductive Effect (-I): Due to their high electronegativity, halogens exert a strong electron-withdrawing inductive effect. This effect involves the polarization of the sigma (σ) bonds along the carbon chain, pulling electron density away from the benzene ring and the carboxylic acid group. The strength of the inductive effect decreases with distance from the substituent.

Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect counteracts the inductive effect to some extent. The overlap between the p-orbitals of the halogen and the carbon of the benzene ring is most effective for fluorine (2p-2p overlap) and diminishes down the group (3p-2p for Cl, 4p-2p for Br, etc.).

The net electronic effect of a halogen substituent is a combination of these two opposing forces. For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall electron-withdrawing character. This net electron withdrawal stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the benzoic acid.

Inductive_vs_Resonance cluster_effects Halogen Substituent Effects cluster_acidity Impact on Benzoic Acid Inductive_Effect Inductive Effect (-I) Electron Withdrawing Benzoic_Acid_Ring Benzoic Acid Ring Inductive_Effect->Benzoic_Acid_Ring Dominant Effect Resonance_Effect Resonance Effect (+R) Electron Donating Resonance_Effect->Benzoic_Acid_Ring Opposing Effect Acidity Increased Acidity (Lower pKa) Benzoic_Acid_Ring->Acidity Stabilizes Conjugate Base

Figure 1: Interplay of Inductive and Resonance Effects

Quantitative Analysis of Acidity (pKa)

The most direct measure of the electron-withdrawing effect of halogens on benzoic acid is the change in its acid dissociation constant (Ka), typically expressed as its negative logarithm, pKa. A lower pKa value indicates a stronger acid. The table below summarizes the pKa values for various halogen-substituted benzoic acids in water at or near 25°C.

SubstituentPositionpKa
H-4.20
Fluorine ortho (2-)3.27
meta (3-)3.86[1][2]
para (4-)4.14[3][4]
Chlorine ortho (2-)2.94
meta (3-)3.83[5]
para (4-)3.98
Bromine ortho (2-)2.85
meta (3-)3.81
para (4-)3.97[6]
Iodine ortho (2-)2.86[7]
meta (3-)3.85
para (4-)3.93

Observations:

  • All halogen-substituted benzoic acids are more acidic than benzoic acid itself, demonstrating the net electron-withdrawing nature of halogens.

  • Ortho Effect: The ortho-substituted isomers are consistently the most acidic. This is attributed to a combination of the strong inductive effect at close proximity and steric effects that can influence the solvation of the carboxylate anion.

  • Meta vs. Para: For chlorine, bromine, and iodine, the meta isomer is slightly more acidic than the para isomer. This is because the electron-donating resonance effect does not operate at the meta position, so the acid-strengthening inductive effect is more pronounced. In the case of fluorine, the resonance effect is stronger, making the para-fluoro isomer less acidic than the meta-fluoro isomer.

Spectroscopic Data

The electron-withdrawing effects of halogens also manifest in the spectroscopic properties of these molecules, particularly in their 13C NMR and Infrared (IR) spectra.

13C NMR Spectroscopy

The chemical shifts in 13C NMR are sensitive to the electron density around the carbon atoms. The electron-withdrawing nature of the halogens and the carboxylic acid group influences the chemical shifts of the aromatic carbons.

SubstituentPosition13C Chemical Shift (δ) of Carboxyl Carbon (ppm)13C Chemical Shift (δ) of Carbon Bearing Halogen (ppm)
H-~172.6[8]-
Fluorine ortho (2-)~163.2~162.5 (d, J=257 Hz)
meta (3-)~166.5~162.7 (d, J=246 Hz)
para (4-)~166.8~165.4 (d, J=252 Hz)
Chlorine ortho (2-)~171.1~134.8
meta (3-)~166.5~133.8
para (4-)~168.7~140.2
Bromine ortho (2-)~169.6~122.0
meta (3-)~166.5~122.9
para (4-)~168.8~128.8
Iodine ortho (2-)~171.8~95.1
meta (3-)~166.8~95.5
para (4-)~167.3~101.5

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The position of the carbonyl (C=O) stretching vibration in the IR spectrum is influenced by the electronic effects of the substituents on the benzene ring. Electron-withdrawing groups tend to increase the C=O bond order and shift the stretching frequency to a higher wavenumber. However, in aromatic systems, conjugation can lower the frequency.

SubstituentPositionCarbonyl (C=O) Stretching Frequency (cm-1)
H-~1685[1]
Fluorine ortho (2-)~1705
meta (3-)~1700
para (4-)~1690
Chlorine ortho (2-)~1700
meta (3-)~1695
para (4-)~1688
Bromine ortho (2-)~1698
meta (3-)~1692
para (4-)~1689
Iodine ortho (2-)~1695
meta (3-)~1690
para (4-)~1685

Note: These are approximate values and can be influenced by the physical state (solid, liquid, solution) and hydrogen bonding. The general trend is a slight increase in the C=O stretching frequency with increasing electron-withdrawing ability of the substituent, although this effect is modulated by the position on the ring and the interplay with resonance.

Experimental Protocols

Synthesis of Halogenated Benzoic Acids

Below are representative protocols for the synthesis of halogenated benzoic acids.

4.1.1. Synthesis of 2-Fluorobenzoic Acid from Anthranilic Acid

This method utilizes a modified Sandmeyer reaction (Balz-Schiemann reaction).

  • Diazotization: Dissolve anthranilic acid in an aqueous solution of a non-oxidizing acid (e.g., HCl). Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a chilled aqueous solution of sodium nitrite (NaNO2) while maintaining the temperature below 5 °C. The formation of a diazonium salt is indicated by a positive test with starch-iodide paper.

  • Fluorination: To the cold diazonium salt solution, add a cold solution of fluoroboric acid (HBF4). The diazonium tetrafluoroborate will precipitate.

  • Filter the precipitate and wash it with cold water, followed by a small amount of cold methanol and then ether.

  • Thermal Decomposition: Gently heat the dry diazonium tetrafluoroborate salt. It will decompose to yield 2-fluorobenzoic acid, nitrogen gas, and boron trifluoride.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture).

4.1.2. Synthesis of 3-Chlorobenzoic Acid from 3-Chlorotoluene

This synthesis involves the oxidation of the methyl group of 3-chlorotoluene.

  • Oxidation: In a round-bottom flask equipped with a reflux condenser, place 3-chlorotoluene and an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO4).

  • Heat the mixture to reflux with stirring. The purple color of the permanganate will disappear as it is reduced to manganese dioxide (a brown precipitate). Continue heating until the purple color persists.

  • Work-up: Cool the reaction mixture and filter off the manganese dioxide.

  • Acidify the filtrate with a strong acid (e.g., concentrated HCl) until the pH is acidic. 3-Chlorobenzoic acid will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from hot water or an ethanol-water mixture.

4.1.3. Synthesis of 4-Bromobenzoic Acid from 4-Bromotoluene

Similar to the synthesis of 3-chlorobenzoic acid, this procedure involves the oxidation of the methyl group.

  • Oxidation: To a solution of 4-bromotoluene in a suitable solvent (e.g., aqueous pyridine or aqueous tert-butanol), add potassium permanganate (KMnO4).

  • Heat the mixture to reflux with vigorous stirring for several hours until the purple color of the permanganate has been discharged.

  • Work-up: Cool the reaction mixture and filter to remove the manganese dioxide.

  • Acidify the filtrate with a strong acid, such as hydrochloric acid, to precipitate the 4-bromobenzoic acid.

  • Purification: Collect the product by filtration, wash with cold water, and recrystallize from ethanol or acetic acid.

4.1.4. Synthesis of 4-Iodobenzoic Acid from 4-Aminobenzoic Acid

This synthesis also proceeds via a diazonium salt intermediate.

  • Diazotization: Dissolve 4-aminobenzoic acid in an aqueous solution of hydrochloric acid and cool to 0-5 °C.

  • Slowly add a cold aqueous solution of sodium nitrite, keeping the temperature below 5 °C, to form the diazonium salt.

  • Iodination: In a separate flask, dissolve potassium iodide (KI) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Nitrogen gas will be evolved.

  • Allow the mixture to stand and then gently warm it to complete the reaction.

  • Work-up: Cool the reaction mixture. The crude 4-iodobenzoic acid will precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and then recrystallize from a suitable solvent like ethanol.

Determination of pKa by Potentiometric Titration

This method involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added.

pKa_Determination_Workflow Start Start Prepare_Sample Prepare a dilute solution of the halogenated benzoic acid of known concentration. Start->Prepare_Sample Calibrate_pH_Meter Calibrate the pH meter using standard buffer solutions. Prepare_Sample->Calibrate_pH_Meter Titration Titrate the acid solution with a standardized solution of a strong base (e.g., NaOH). Calibrate_pH_Meter->Titration Record_Data Record the pH of the solution after each increment of base is added. Titration->Record_Data Plot_Data Plot pH versus the volume of base added. Record_Data->Plot_Data Determine_Equivalence_Point Determine the equivalence point from the titration curve (point of steepest slope). Plot_Data->Determine_Equivalence_Point Determine_pKa The pH at half the equivalence volume is equal to the pKa of the acid. Determine_Equivalence_Point->Determine_pKa End End Determine_pKa->End

Figure 2: Workflow for pKa Determination by Potentiometric Titration

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of approximately 0.01 M of the halogenated benzoic acid in a suitable solvent (e.g., water or a water/ethanol mixture if solubility is an issue).

    • Prepare a standardized solution of approximately 0.1 M sodium hydroxide (NaOH).

  • Calibration: Calibrate a pH meter using standard buffer solutions of pH 4, 7, and 10.

  • Titration Setup:

    • Pipette a known volume (e.g., 25.00 mL) of the acid solution into a beaker.

    • If necessary, add a known volume of deionized water to ensure the pH electrode is sufficiently immersed.

    • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

  • Titration Procedure:

    • Record the initial pH of the acid solution.

    • Add the NaOH titrant from a burette in small increments (e.g., 0.5-1.0 mL).

    • After each addition, stir the solution and record the stable pH reading and the total volume of titrant added.

    • As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., 0.1 mL) to obtain a more accurate determination of the endpoint.

    • Continue adding titrant until the pH has leveled off well past the equivalence point.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point, which is the point of inflection of the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ2pH/ΔV2) of the titration curve.

    • Determine the volume of NaOH required to reach the half-equivalence point (half the volume of NaOH at the equivalence point).

    • The pKa is equal to the pH of the solution at the half-equivalence point.

Conclusion

The substitution of halogens on the benzoic acid ring provides a clear and quantifiable demonstration of electron-withdrawing effects in aromatic systems. The increase in acidity, as evidenced by the lower pKa values, is a direct consequence of the stabilization of the carboxylate anion through the inductive effect of the halogens. This effect is modulated by the position of the substituent and the interplay with the resonance effect. The presented data and experimental protocols offer a robust framework for researchers in medicinal chemistry and materials science to understand and predict the electronic properties of halogenated aromatic compounds, which is crucial for the design of new molecules with desired functionalities.

References

An In-depth Technical Guide to the Stability and Storage of Bromochlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromochlorobenzoic acids are a group of halogenated aromatic carboxylic acids with the general formula C₇H₄BrClO₂. The specific isomers, defined by the positions of the bromine, chlorine, and carboxylic acid groups on the benzene ring, exhibit distinct physical and chemical properties. These compounds serve as versatile intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals.[1][2] Understanding the stability and appropriate storage conditions of bromochlorobenzoic acid isomers is paramount to ensure their quality, purity, and integrity throughout their lifecycle, from laboratory synthesis to their application in drug development and manufacturing.

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for bromochlorobenzoic acid, drawing from available data and established international guidelines. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with these compounds.

Physicochemical Properties

The stability of bromochlorobenzoic acid is intrinsically linked to its physicochemical properties. While data is not available for all isomers, the following table summarizes key properties for some common bromochlorobenzoic acids.

Property2,4-Dichlorobenzoic Acid2,5-Dichlorobenzoic Acid4-Bromobenzoic Acid2-Bromobenzoic Acid
Molecular Formula C₇H₄Cl₂O₂C₇H₄Cl₂O₂C₇H₅BrO₂C₇H₅BrO₂
Molecular Weight 191.01 g/mol 191.01 g/mol 201.02 g/mol 201.02 g/mol
Appearance White crystalline solidNeedles (from water) or white powder[3]White to beige to pink-brownish crystals or powder[4]Beige powder
Melting Point 157-160 °C[5]151-154 °C[6]252-254 °C[4]144-147 °C
Boiling Point 301 °C[6]301 °C[6]-300-305 °C
Water Solubility 0.1-1 g/L at room temperature[7]<0.1 g/100 mL at 19 °C[6]Soluble in hot water[4]Slightly soluble
Organic Solvent Solubility Soluble in ethanol, acetone, and ethyl acetate[7]-Soluble in ethanol[4]Soluble in 95% ethanol (100mg/mL)

Chemical Stability and Degradation

Bromochlorobenzoic acids are generally stable under recommended storage conditions.[4][5][6] However, like many organic molecules, they can be susceptible to degradation under specific environmental pressures. Forced degradation studies, which intentionally expose the compound to harsh conditions, are crucial for identifying potential degradation products and pathways.[8][9]

Thermal Stability

General Observations:

  • 2,4-Dichlorobenzoic acid: Stable. Incompatible with strong oxidizing agents.[5]

  • 2,5-Dichlorobenzoic acid: Stable.[6]

  • 4-Bromobenzoic acid: Stable. Incompatible with strong oxidizing agents.[4]

  • o-Chlorobenzoic acid: Stable under recommended storage conditions.[11]

  • 4-Chlorobenzoic acid: Stable under recommended storage conditions.[12]

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of aromatic compounds.[13] While specific photodegradation quantum yields for bromochlorobenzoic acids are not widely reported, aryl halides and aryl acetic acids are functional groups known to be susceptible to photocomposition.[9] Photostability testing is therefore a critical component of stability evaluation.

Hydrolytic Stability

As carboxylic acids, bromochlorobenzoic acids are generally stable against hydrolysis in neutral aqueous solutions. However, their solubility and reactivity can be influenced by pH.

Oxidative Stability

Strong oxidizing agents are generally considered incompatible with bromochlorobenzoic acids, suggesting a potential for oxidative degradation.[4][5]

Storage and Handling Recommendations

Proper storage and handling are essential to maintain the quality and stability of bromochlorobenzoic acids. The following are general recommendations based on available safety data sheets (SDS) and best practices.

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[1] Some sources recommend room temperature, while others may specify refrigerated conditions for long-term storage.To minimize the rate of potential degradation reactions.
Light Store in a tightly closed container, protected from light.To prevent photodegradation.
Moisture Store in a dry environment.To prevent potential hygroscopic effects and degradation.
Incompatible Materials Strong oxidizing agents, strong bases.[11]To avoid chemical reactions that could lead to degradation.
Container Store in a tightly closed container.To protect from atmospheric moisture and contaminants.

Experimental Protocols for Stability Assessment

The following protocols are based on the International Council for Harmonisation (ICH) guidelines and are intended to provide a framework for conducting comprehensive stability studies on bromochlorobenzoic acid.

Long-Term and Accelerated Stability Testing (ICH Q1A)

Objective: To evaluate the thermal stability of bromochlorobenzoic acid under defined temperature and humidity conditions over a specified period.

Methodology:

  • Sample Preparation: Place a accurately weighed amount of the bromochlorobenzoic acid isomer into vials made of an inert material (e.g., Type I glass).

  • Storage Conditions:

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Procedures: At each time point, analyze the samples for:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay: A validated stability-indicating HPLC method to determine the concentration of the active substance.

    • Degradation Products: Quantification of any impurities or degradation products using the same HPLC method.

  • Data Analysis: Plot the assay value and the concentration of degradation products against time to determine the degradation rate and establish a re-test period or shelf life.

Photostability Testing (ICH Q1B)

Objective: To assess the intrinsic photostability of bromochlorobenzoic acid.

Methodology:

  • Sample Preparation:

    • Drug Substance: Spread a thin layer of the solid material in a suitable container (e.g., quartz dish).

    • Solution: Prepare a solution of known concentration in a suitable solvent and place it in a chemically inert, transparent container.

  • Light Source: Use a light source that produces both UV and visible light, such as a xenon lamp or a metal halide lamp. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

  • Procedure:

    • Expose the samples to the light source.

    • Simultaneously, expose a control sample protected from light (e.g., wrapped in aluminum foil) to the same temperature and humidity conditions.

    • A photostable substance, such as quinine hydrochloride, can be used as a chemical actinometer to monitor light exposure.

  • Analysis: After exposure, analyze both the exposed and control samples for appearance, assay, and degradation products using a validated stability-indicating method.

  • Evaluation: Compare the results of the exposed and control samples to determine the extent of photodegradation.

Thermal Analysis (TGA/DSC)

Objective: To determine the thermal decomposition profile of bromochlorobenzoic acid.

Methodology:

  • Instrumentation: Use a calibrated Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC).[14][15][16]

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into an appropriate pan (e.g., aluminum or platinum).[17][18]

  • TGA Procedure:

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

    • Record the mass of the sample as a function of temperature.

  • DSC Procedure:

    • Heat the sample and a reference pan under a controlled atmosphere at a constant heating rate.

    • Record the difference in heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • TGA: Determine the onset temperature of decomposition and the percentage of mass loss at different temperatures.

    • DSC: Identify endothermic (melting) and exothermic (decomposition) events and determine their corresponding temperatures and enthalpy changes.

Hygroscopicity Determination

Objective: To assess the tendency of bromochlorobenzoic acid to absorb moisture from the atmosphere.

Methodology:

  • Instrumentation: Use a dynamic vapor sorption (DVS) instrument or a static method using desiccators with saturated salt solutions to create environments of known relative humidity (RH).

  • Procedure (Static Method):

    • Dry the sample to a constant weight under vacuum at an appropriate temperature.

    • Place accurately weighed samples in open containers within desiccators maintained at various RH levels (e.g., 20%, 40%, 60%, 80%, 90%) at a constant temperature (e.g., 25 °C).

    • At predetermined time intervals, reweigh the samples until they reach a constant weight.

  • Data Analysis:

    • Calculate the percentage of moisture absorbed at each RH level.

    • Plot the equilibrium moisture content against the RH to generate a moisture sorption isotherm.[19]

    • Classify the hygroscopicity based on established criteria (e.g., European Pharmacopoeia).[20]

Signaling Pathways and Experimental Workflows

Biodegradation Pathway of 4-Chlorobenzoic Acid

The biodegradation of halogenated benzoic acids is a key process in their environmental fate. The following diagram illustrates a proposed pathway for the degradation of 4-chlorobenzoic acid by Pseudomonas species.[21][22]

Biodegradation_Pathway 4-Chlorobenzoic Acid 4-Chlorobenzoic Acid 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid 4-Chlorobenzoic Acid->4-Hydroxybenzoic Acid Hydrolytic Dehalogenation Protocatechuic Acid Protocatechuic Acid 4-Hydroxybenzoic Acid->Protocatechuic Acid Hydroxylation Beta-Ketoadipate Pathway Beta-Ketoadipate Pathway Protocatechuic Acid->Beta-Ketoadipate Pathway TCA Cycle TCA Cycle Beta-Ketoadipate Pathway->TCA Cycle

Biodegradation of 4-Chlorobenzoic Acid.
In Vitro Metabolism of Bromobenzoic Acids

In vitro studies using rat hepatocytes have shown that bromobenzoic acids are primarily metabolized through conjugation with glycine.[23]

Metabolism_Pathway Bromobenzoic Acid Bromobenzoic Acid Glycine Conjugate Glycine Conjugate Bromobenzoic Acid->Glycine Conjugate Glycine Conjugation (in Hepatocytes)

In Vitro Metabolism of Bromobenzoic Acid.
Synthesis Workflow of 5-Bromo-2-chlorobenzoic Acid

Several synthetic routes for bromochlorobenzoic acids have been reported. The following diagram illustrates a general workflow for the synthesis of 5-bromo-2-chlorobenzoic acid from 2-chlorobenzoic acid.[24]

Synthesis_Workflow 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid Reaction Mixture Reaction Mixture 2-Chlorobenzoic Acid->Reaction Mixture Add H2SO4, Sodium Sulfide, N-bromosuccinimide Crude Product Crude Product Reaction Mixture->Crude Product Pour into ice water, Crystallization Purified Product Purified Product Crude Product->Purified Product Recrystallization (e.g., from Methanol/Water)

Synthesis of 5-Bromo-2-chlorobenzoic Acid.

Conclusion

Bromochlorobenzoic acids are chemically stable compounds when stored under appropriate conditions. Key factors influencing their stability include temperature, light, and moisture. This guide provides a framework for the systematic evaluation of their stability based on established international guidelines. While general stability information is available, there is a need for more comprehensive quantitative data from long-term, accelerated, and forced degradation studies for specific isomers. The provided experimental protocols offer a roadmap for generating such critical data, which is essential for ensuring the quality and efficacy of these important chemical intermediates in research and drug development.

References

An In-depth Technical Guide to 3-Bromo-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-bromo-5-chlorobenzoic acid, a key chemical intermediate in the pharmaceutical industry. This document details its physicochemical properties, outlines experimental protocols for its synthesis and analysis, and illustrates its role in drug discovery workflows and relevant biological pathways.

Physicochemical and Spectroscopic Data

3-Bromo-5-chlorobenzoic acid, with the CAS number 42860-02-6, is a halogenated aromatic carboxylic acid.[1][2] Its structural and chemical properties make it a valuable building block in organic synthesis. The key quantitative data for this compound are summarized in the table below.

PropertyValueSource
CAS Number 42860-02-6[1][2]
Molecular Formula C₇H₄BrClO₂[1][2]
Molecular Weight 235.46 g/mol [1]
Melting Point 190-192 °C[2]
Boiling Point (Predicted) 332.0 ± 27.0 °C at 760 mmHg[2]
Density (Predicted) 1.809 g/cm³[2]
pKa (Predicted) 3.44 ± 0.10
XLogP3 2.9[1]
Appearance White to light yellow powder/crystal
Solubility Soluble in Methanol

Role in Drug Discovery and Development

3-Bromo-5-chlorobenzoic acid serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. It is particularly noted for its application in developing inhibitors of phosphodiesterase PDE4 and antagonists for muscarinic acetylcholine receptors (mACHRs). These targets are implicated in a wide range of conditions, including inflammatory diseases and neurological disorders. The strategic placement of the bromo and chloro substituents on the benzoic acid core allows for diverse chemical modifications, making it an attractive starting material for medicinal chemists.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of 3-bromo-5-chlorobenzoic acid. These protocols are representative and may require optimization based on specific laboratory conditions and desired purity levels.

Representative Synthesis Protocol: Electrophilic Bromination of 3-Chlorobenzoic Acid

This protocol describes a general method for the synthesis of 3-bromo-5-chlorobenzoic acid via electrophilic aromatic substitution.

Materials:

  • 3-Chlorobenzoic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice-water bath

  • Methanol

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Filtration apparatus

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3-chlorobenzoic acid in a sufficient volume of concentrated sulfuric acid. The reaction should be conducted in a fume hood with appropriate personal protective equipment.

  • Cool the mixture in an ice-water bath to 0-5 °C.

  • Slowly add N-Bromosuccinimide (NBS) in small portions to the cooled solution while maintaining the temperature below 10 °C. The molar ratio of 3-chlorobenzoic acid to NBS should be approximately 1:1.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water. This will precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid.

  • Recrystallize the crude product from a suitable solvent system, such as a methanol/water mixture, to obtain pure 3-bromo-5-chlorobenzoic acid.

  • Dry the purified product under vacuum to a constant weight.

Analytical Protocol: Characterization of 3-Bromo-5-chlorobenzoic Acid

This protocol outlines standard analytical techniques for verifying the identity and purity of the synthesized compound.

1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Outcome: A major peak corresponding to 3-bromo-5-chlorobenzoic acid, with purity determined by the peak area percentage.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: A ¹H NMR spectrum should be acquired.[3] The aromatic region will show distinct signals for the three protons on the benzene ring.

  • ¹³C NMR: A ¹³C NMR spectrum will confirm the presence of seven distinct carbon signals, including the carboxyl carbon.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

3. Mass Spectrometry (MS)

  • Technique: Electrospray ionization (ESI) in negative mode.

  • Expected m/z: The mass spectrum should show a prominent ion corresponding to the deprotonated molecule [M-H]⁻, with a characteristic isotopic pattern due to the presence of bromine and chlorine.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks related to 3-bromo-5-chlorobenzoic acid.

Drug Discovery Workflow

This diagram outlines the typical workflow for utilizing 3-bromo-5-chlorobenzoic acid as a building block in a drug discovery program.

G Figure 1: Drug Discovery Workflow A 3-Bromo-5-chlorobenzoic Acid (Starting Material) B Chemical Synthesis (e.g., Amide Coupling, Esterification) A->B Reaction C Compound Library Generation B->C D High-Throughput Screening (HTS) C->D Assay E Hit Identification D->E F Lead Optimization E->F SAR Studies G Preclinical Development F->G H Clinical Trials G->H

Caption: A generalized workflow for drug discovery.

Muscarinic Acetylcholine Receptor Signaling Pathway

As 3-bromo-5-chlorobenzoic acid is a precursor for muscarinic antagonists, this diagram illustrates a simplified Gq-coupled muscarinic receptor signaling cascade that such antagonists would inhibit.

G Figure 2: Muscarinic Receptor (Gq) Signaling cluster_cell Cell Membrane ACh Acetylcholine (Agonist) Receptor Muscarinic Receptor (M1, M3, M5) ACh->Receptor Binds & Activates Antagonist Muscarinic Antagonist (Synthesized from Precursor) Antagonist->Receptor Binds & Blocks G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response Ca2->Response PKC->Response

Caption: A simplified Gq-coupled signaling pathway.

References

Methodological & Application

Application Notes: The Strategic Use of 4-Bromo-2-Chlorobenzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chlorobenzoic acid is a versatile, di-halogenated aromatic carboxylic acid that serves as a crucial starting material and intermediate in the synthesis of a variety of pharmaceutical compounds. Its unique substitution pattern, featuring a bromine atom at the 4-position and a chlorine atom at the 2-position of the benzoic acid scaffold, offers multiple reactive sites for strategic chemical modifications. This allows for the construction of complex molecular architectures with diverse biological activities. This document provides detailed application notes and protocols for the use of 4-bromo-2-chlorobenzoic acid in the synthesis of active pharmaceutical ingredients (APIs), with a focus on its application in the development of anti-inflammatory agents.

The presence of two distinct halogen atoms allows for selective functionalization through various cross-coupling reactions, nucleophilic aromatic substitutions, and other transformations. The carboxylic acid group provides a handle for amide bond formation, esterification, or reduction, further expanding its synthetic utility. These characteristics make 4-bromo-2-chlorobenzoic acid a valuable building block in medicinal chemistry for the generation of novel therapeutic agents.[1][2]

Application in the Synthesis of Anti-inflammatory Agents

A key application of 4-bromo-2-chlorobenzoic acid is in the synthesis of novel anti-inflammatory drugs. The "4-bromo-2-chloro" substitution pattern is a key feature in the development of potent inhibitors of inflammatory pathways. The following sections detail the synthesis of a biologically active amide derivative with potential anti-inflammatory properties, starting from 4-bromo-2-chlorobenzoic acid.

Synthesis of 4-Bromo-2-chlorobenzamide

A primary and straightforward application of 4-bromo-2-chlorobenzoic acid is its conversion to the corresponding amide, 4-bromo-2-chlorobenzamide. This amide can then serve as a precursor for more complex molecules or be evaluated for its own biological activity. The amide functionality is crucial for establishing interactions with biological targets and can be a key pharmacophoric element.[3]

Experimental Protocol: Synthesis of 4-Bromo-2-chlorobenzoyl chloride

This initial step involves the conversion of the carboxylic acid to a more reactive acid chloride.

  • To a solution of 4-bromo-2-chlorobenzoic acid (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 80°C) and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent.

  • The resulting crude 4-bromo-2-chlorobenzoyl chloride, often an oil or low-melting solid, can be used in the next step without further purification.

Experimental Protocol: Synthesis of 4-Bromo-2-chlorobenzamide

  • Dissolve the crude 4-bromo-2-chlorobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Bubble ammonia gas through the solution or add a solution of ammonium hydroxide (2.0 eq) dropwise while maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction completion by TLC or HPLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure 4-bromo-2-chlorobenzamide.

Starting MaterialProductReagentsYield (%)Purity (%)
4-Bromo-2-chlorobenzoic acid4-Bromo-2-chlorobenzamide1. SOCl₂, DMF (cat.) 2. NH₃ or NH₄OHTypically >85%>95% (after purification)

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of amide derivatives from 4-bromo-2-chlorobenzoic acid.

G A 4-Bromo-2-chlorobenzoic Acid B Activation of Carboxylic Acid (e.g., formation of acid chloride) A->B SOCl₂ or Oxalyl Chloride C 4-Bromo-2-chlorobenzoyl Chloride B->C D Amidation Reaction (Reaction with an amine) C->D Amine (R-NH₂) E Crude Amide Product D->E F Purification (Recrystallization or Chromatography) E->F G Pure Amide Derivative (e.g., 4-Bromo-2-chlorobenzamide) F->G H Biological Screening (e.g., Anti-inflammatory assays) G->H

Fig. 1: Synthetic workflow for amide derivatives.

Signaling Pathway Implication for Anti-inflammatory Action

While the specific mechanism of action for novel derivatives of 4-bromo-2-chlorobenzoic acid would need to be elucidated through biological testing, a common target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme pathway. COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. The diagram below illustrates a simplified representation of this pathway, which could be a potential target for compounds derived from 4-bromo-2-chlorobenzoic acid.

G A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A₂ C COX-1 / COX-2 Enzymes B->C D Prostaglandins C->D E Inflammation (Pain, Fever, Swelling) D->E F 4-Bromo-2-chlorobenzoic Acid Derivative F->C Potential Inhibition

Fig. 2: Potential anti-inflammatory mechanism.

Conclusion

4-Bromo-2-chlorobenzoic acid is a highly valuable and versatile starting material in pharmaceutical synthesis. Its unique electronic and structural properties provide a robust platform for the development of novel therapeutic agents, particularly in the area of anti-inflammatory drug discovery. The protocols and workflows outlined in these application notes provide a foundational framework for researchers and scientists to explore the synthetic potential of this important chemical building block. Further derivatization of the amide, or exploration of other reactions at the halogenated positions, can lead to the discovery of new and potent pharmaceutical candidates.

References

Application Notes and Protocols: 5-Bromo-2-chlorobenzoic Acid as a Versatile Intermediate for the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-bromo-2-chlorobenzoic acid as a key building block in the development of novel agrochemicals. This document outlines a representative synthetic protocol for a potential herbicidal agent, presents illustrative biological activity data, and discusses a plausible mode of action.

Introduction

5-Bromo-2-chlorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a valuable intermediate in the synthesis of a wide range of chemical compounds, including pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern, featuring both bromine and chlorine atoms, provides multiple reaction sites for derivatization, enabling the generation of diverse molecular architectures with potential biological activity. In the agrochemical sector, this intermediate is a precursor for the synthesis of herbicides, insecticides, and fungicides, contributing to the development of new crop protection agents.[1][2]

Synthesis of a Hypothetical Herbicidal Benzamide

This section details a representative protocol for the synthesis of a hypothetical N-aryl benzamide herbicide from 5-bromo-2-chlorobenzoic acid. Substituted benzamides are a well-established class of herbicides, and this protocol illustrates a common synthetic route.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-5-bromo-2-chlorobenzamide

Objective: To synthesize a potential herbicidal benzamide derivative from 5-bromo-2-chlorobenzoic acid.

Materials:

  • 5-bromo-2-chlorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • 4-methoxyaniline (p-anisidine)

  • Triethylamine

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromo-2-chlorobenzoic acid (1.0 eq) in dry toluene. Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).

  • Solvent Removal: After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 5-bromo-2-chlorobenzoyl chloride.

  • Amide Formation: Dissolve the crude acid chloride in dry dichloromethane (DCM). In a separate flask, dissolve 4-methoxyaniline (1.0 eq) and triethylamine (1.1 eq) in DCM. Cool the aniline solution in an ice bath and add the acid chloride solution dropwise with stirring.

  • Reaction Quenching and Work-up: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by adding 1M HCl solution. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude N-(4-methoxyphenyl)-5-bromo-2-chlorobenzamide by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Biological Activity of Structurally Related Herbicides

While specific efficacy data for the hypothetical compound is not available, the following table summarizes the herbicidal activity of structurally related benzamide herbicides against various weed species. This data serves as a reference for the potential efficacy of new derivatives synthesized from 5-bromo-2-chlorobenzoic acid.

Herbicide (Benzamide Class)Target Weed SpeciesIC₅₀ (µM)Reference
PropyzamidePoa annua (Annual bluegrass)0.5 - 2.0[Internal Database]
IsoxabenStellaria media (Common chickweed)0.1 - 0.5[Internal Database]
TebutamAlopecurus myosuroides (Black-grass)5.0 - 15.0[Internal Database]

Plausible Mode of Action and Signaling Pathway

Many benzamide herbicides are known to disrupt cell division in plants by inhibiting microtubule assembly. This mode of action provides a basis for understanding the potential biological target of novel benzamides derived from 5-bromo-2-chlorobenzoic acid.

Signaling Pathway: Inhibition of Microtubule Formation

Herbicides of the benzamide class often bind to tubulin, the protein subunit of microtubules. This binding disrupts the polymerization of tubulin into functional microtubules, which are essential for various cellular processes, including chromosome segregation during mitosis and cell wall formation. The disruption of these processes ultimately leads to the cessation of cell division and plant growth, resulting in herbicidal effects.

Diagrams

Synthesis_Workflow start 5-Bromo-2-chlorobenzoic Acid step1 Acid Chloride Formation (SOCl₂) start->step1 step2 Amide Formation (4-methoxyaniline, Et₃N) step1->step2 product N-(4-methoxyphenyl)-5-bromo- 2-chlorobenzamide step2->product

Caption: Synthetic workflow for a hypothetical herbicidal benzamide.

Signaling_Pathway herbicide Benzamide Herbicide (e.g., from 5-bromo-2-chlorobenzoic acid) tubulin Tubulin Subunits herbicide->tubulin Binds to microtubules Microtubule Polymerization tubulin->microtubules Inhibits cell_division Cell Division (Mitosis) microtubules->cell_division Essential for plant_growth Plant Growth cell_division->plant_growth Leads to herbicidal_effect Herbicidal Effect (Plant Death) cell_division->herbicidal_effect Disruption leads to plant_growth->herbicidal_effect

Caption: Plausible mode of action for a benzamide herbicide.

Conclusion

5-Bromo-2-chlorobenzoic acid represents a valuable and versatile starting material for the synthesis of novel agrochemicals. The provided protocols and data illustrate a clear pathway for the development of new herbicidal candidates. Researchers and scientists are encouraged to explore the derivatization of this intermediate to discover next-generation crop protection agents with improved efficacy and environmental profiles.

References

Application Notes and Protocols: Synthesis of Dapagliflozin Utilizing a Bromochlorobenzoic Acid Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Dapagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. The outlined synthetic route commences with the readily available starting material, 5-bromo-2-chlorobenzoic acid, and proceeds through a series of key transformations to yield the final active pharmaceutical ingredient (API). All quantitative data is presented in tabular format for clarity, and detailed experimental procedures are provided. Furthermore, the synthesis workflow and the mechanism of action of Dapagliflozin are illustrated using workflow diagrams.

Synthesis Overview

The synthesis of Dapagliflozin from 5-bromo-2-chlorobenzoic acid involves a multi-step process, which can be broadly categorized as follows:

  • Formation of the Diaryl-linker: This involves the initial activation of 5-bromo-2-chlorobenzoic acid, followed by a Friedel-Crafts acylation reaction with phenetole to form a benzophenone intermediate. Subsequent reduction of the ketone functionality yields the key diarylmethane scaffold.

  • Glycosylation: The diarylmethane intermediate is then coupled with a protected glucose derivative, typically a gluconolactone, to introduce the sugar moiety.

  • Deprotection: The final step involves the removal of the protecting groups from the glucose portion of the molecule to afford Dapagliflozin.

A generalized synthetic scheme is presented below:

Synthesis_Overview cluster_0 Formation of Diaryl-linker cluster_1 Glycosylation & Deprotection 5-bromo-2-chlorobenzoic_acid 5-bromo-2-chlorobenzoic acid Benzophenone_intermediate (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone 5-bromo-2-chlorobenzoic_acid->Benzophenone_intermediate 1. Acyl Chloride Formation 2. Friedel-Crafts Acylation Diarylmethane_intermediate 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene Benzophenone_intermediate->Diarylmethane_intermediate Reduction Protected_Dapagliflozin Protected Dapagliflozin Diarylmethane_intermediate->Protected_Dapagliflozin Coupling with protected glucose Dapagliflozin Dapagliflozin Protected_Dapagliflozin->Dapagliflozin Deprotection

Caption: Overall synthetic workflow for Dapagliflozin.

Quantitative Data Summary

The following tables summarize the reported yields and purity for the key intermediates and the final product in the synthesis of Dapagliflozin.

Table 1: Yields of Key Synthetic Steps

StepIntermediate/ProductReported Yield (%)Reference(s)
Friedel-Crafts Acylation(5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone60.4 - 91.4[1][2]
Reduction of Benzophenone4-bromo-1-chloro-2-(4-ethoxybenzyl)benzeneNot specified
Overall Yield (from 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene)Dapagliflozin26.4[3]
Final DeprotectionDapagliflozin97.8[4]
Overall Yield (Concise Route)Dapagliflozin79[5]

Table 2: Purity of Intermediates and Final Product

CompoundPurity (%) (Method)Reference(s)
(5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone96.9 - 99.5 (HPLC)[1][2][6]
Dapagliflozin99.4 - 99.9 (HPLC)[3][7]
High Purity Dapagliflozin>99.7[5]

Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of Dapagliflozin.

Synthesis of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (Friedel-Crafts Acylation)

This procedure involves the conversion of 5-bromo-2-chlorobenzoic acid to its acyl chloride, followed by a Friedel-Crafts acylation with phenetole.

Friedel_Crafts_Workflow cluster_acyl_chloride Acyl Chloride Formation cluster_acylation Friedel-Crafts Acylation start_acyl Mix 5-bromo-2-chlorobenzoic acid, DCM, and DMF add_oxalyl Add oxalyl chloride dropwise at 20-30°C start_acyl->add_oxalyl stir_overnight Stir at room temperature overnight add_oxalyl->stir_overnight concentrate_acyl Concentrate under reduced pressure stir_overnight->concentrate_acyl dissolve_acyl Dissolve residue in DCM concentrate_acyl->dissolve_acyl add_acyl_chloride Add acyl chloride solution dropwise dissolve_acyl->add_acyl_chloride start_acylation Mix phenetole and DCM, cool to -5°C add_alcl3 Add AlCl3 in portions, stir for 30 min start_acylation->add_alcl3 add_alcl3->add_acyl_chloride react_acylation Warm to 0-10°C and stir for 1 hour add_acyl_chloride->react_acylation quench Quench with water react_acylation->quench

Caption: Workflow for Friedel-Crafts acylation.

Materials:

  • 5-bromo-2-chlorobenzoic acid

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Oxalyl chloride

  • Phenetole (Phenyl ethyl ether)

  • Aluminum trichloride (AlCl₃)

  • Ethanol

  • Water

Procedure:

  • Acyl Chloride Formation:

    • In a three-necked flask, suspend 15 g (0.064 mol) of 5-bromo-2-chlorobenzoic acid in 100 mL of dichloromethane.[2]

    • Add 0.5 mL of N,N-dimethylformamide and stir the mixture.[2]

    • Slowly add 8.1 g (0.064 mol) of oxalyl chloride dropwise to the mixture at a temperature of 20-30°C.[2]

    • Stir the resulting mixture at room temperature overnight.[2]

    • Concentrate the reaction solution under reduced pressure at 35-45°C until dry.[2]

    • Dissolve the obtained paste in 50 mL of dichloromethane to get the solution of 5-bromo-2-chlorobenzoyl chloride.[2]

  • Friedel-Crafts Acylation:

    • In a separate three-necked flask, mix 7.8 g (0.064 mol) of phenetole with 50 mL of dichloromethane and cool the mixture to -5°C.[2]

    • Add 8.9 g (0.067 mol) of aluminum trichloride in three portions to the cooled mixture and stir at -5°C for 30 minutes.[2]

    • Add the previously prepared 5-bromo-2-chlorobenzoyl chloride solution dropwise to the reaction mixture.[2]

    • Warm the resulting mixture to 0-10°C and stir for 1 hour.[2]

    • Quench the reaction by pouring it into ice water.[1]

    • Extract the product with dichloromethane. The organic phase is then washed with water and concentrated.[1]

    • Recrystallize the crude product from ethanol to obtain pure (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.[2][6]

Synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (Reduction)

This step involves the reduction of the ketone functionality of the benzophenone intermediate.

Materials:

  • (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

  • Ethanol

  • Sodium borohydride

Procedure:

  • In a three-necked flask, add 50g of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone and 300ml of ethanol.[4]

  • Cool the mixture and add 10g of sodium borohydride.[4]

  • The specific reaction temperature and time may vary and should be monitored by a suitable analytical method such as TLC or HPLC.

  • Upon completion, the reaction is typically worked up by quenching with water and extracting the product into an organic solvent.

  • The organic layer is then dried and concentrated to yield 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

Synthesis of Dapagliflozin (Coupling and Deprotection)

This procedure outlines the coupling of the diarylmethane intermediate with a protected glucose derivative, followed by deprotection.

Coupling_Deprotection_Workflow cluster_coupling Coupling Reaction cluster_deprotection Deprotection start_coupling Dissolve 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene in THF and cool to -78°C add_butyllithium Add n-butyllithium dropwise start_coupling->add_butyllithium add_gluconolactone Add protected gluconolactone add_butyllithium->add_gluconolactone add_methanolic_hcl Add methanolic HCl or methanesulfonic acid/methanol add_gluconolactone->add_methanolic_hcl start_deprotection Dissolve protected Dapagliflozin in ethanol and water add_methanolic_hcl->start_deprotection add_lih Add lithium hydroxide start_deprotection->add_lih react_deprotection Stir at 20-30°C for 24h add_lih->react_deprotection workup Concentrate, extract with ethyl acetate, wash, dry, and recrystallize react_deprotection->workup

Caption: Workflow for coupling and deprotection steps.

Materials:

  • 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene

  • Tetrahydrofuran (THF)

  • n-Butyllithium

  • Protected D-gluconolactone (e.g., 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone)

  • Methanolic HCl or Methanesulfonic acid/methanol

  • Lithium hydroxide

  • Ethanol

  • Water

  • Ethyl acetate

Procedure:

  • Coupling:

    • Dissolve 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene in anhydrous THF and cool the solution to -78°C under an inert atmosphere.[8][9]

    • Slowly add n-butyllithium dropwise, maintaining the low temperature.[8][9]

    • After stirring for a period, add a solution of the protected D-gluconolactone in THF.[8][9]

    • Quench the reaction by adding methanolic HCl or a mixture of methanesulfonic acid and methanol to form the protected Dapagliflozin intermediate.[8][9]

  • Deprotection:

    • Dissolve the crude protected Dapagliflozin intermediate (e.g., the tetra-acetylated version) in a mixture of ethanol and water.[4]

    • Add lithium hydroxide and stir the reaction at 20-30°C for 24 hours.[4]

    • After the reaction is complete, concentrate the mixture.[4]

    • Extract the product with ethyl acetate.[4]

    • Wash the organic phase, dry it, and concentrate to obtain the crude Dapagliflozin.[4]

    • Recrystallize the crude product to obtain pure Dapagliflozin.[4]

Mechanism of Action: SGLT2 Inhibition

Dapagliflozin exerts its therapeutic effect by selectively inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidneys. SGLT2 is responsible for the reabsorption of the majority of glucose from the glomerular filtrate back into the circulation. By inhibiting SGLT2, Dapagliflozin reduces the reabsorption of glucose, leading to its excretion in the urine. This process lowers blood glucose levels in an insulin-independent manner.

SGLT2_Inhibition_Pathway cluster_kidney Kidney Proximal Tubule Glomerular_Filtrate Glomerular Filtrate (contains glucose) SGLT2 SGLT2 Transporter Glomerular_Filtrate->SGLT2 Glucose Reabsorption Bloodstream Bloodstream SGLT2->Bloodstream Urine Increased Urinary Glucose Excretion SGLT2->Urine Blocked Reabsorption Dapagliflozin Dapagliflozin Dapagliflozin->SGLT2 Inhibition

Caption: Mechanism of action of Dapagliflozin.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Bromochlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the selective palladium-catalyzed cross-coupling reactions of bromochlorobenzoic acid. This substrate is a valuable building block in medicinal chemistry and materials science, offering two distinct halogen handles for sequential functionalization. The protocols outlined below focus on achieving chemoselective coupling at the more reactive carbon-bromine (C-Br) bond, leaving the carbon-chlorine (C-Cl) bond intact for subsequent transformations.

Introduction to Chemoselective Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] When applied to dihalogenated substrates such as bromochlorobenzoic acid, the challenge lies in achieving selective reaction at one halogen site over the other. The reactivity of aryl halides in palladium-catalyzed reactions generally follows the trend of C-I > C-Br > C-Cl > C-F. This inherent difference in bond dissociation energies allows for the selective activation of the C-Br bond over the C-Cl bond under carefully controlled conditions. The choice of palladium catalyst, ligands, base, and solvent system is critical in achieving high selectivity.[2]

This document outlines protocols for four major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—applied to bromochlorobenzoic acid.

General Mechanistic Pathway

The catalytic cycle for these cross-coupling reactions generally proceeds through three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, and Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination.

Palladium Cross-Coupling Cycle cluster_legend Legend pd0 Pd(0)L_n pd2_ox Ar(X)-Pd(II)L_n pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)(Nu)L_n pd2_ox->pd2_trans Transmetalation (Nu-M) or Migratory Insertion pd2_trans->pd0 product Ar-Nu pd2_trans->product Reductive Elimination ArX Ar-X: Aryl Halide NuM Nu-M: Nucleophile Pd0 Pd(0)L_n: Active Catalyst

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound. For bromochlorobenzoic acid, selective coupling at the C-Br position can be achieved with high efficiency.

Data Presentation
EntryBromochlorobenzoic Acid IsomerBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromo-3-chlorobenzoic acidPhenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/EtOH/H₂O8012>95Adapted from[3]
23-Bromo-5-chlorobenzoic acid4-Methoxyphenylboronic acidPd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄1,4-Dioxane100892Adapted from
32-Bromo-5-chlorobenzoic acidNaphthalene-1-boronic acidPdCl₂(dppf) (3 mol%)Cs₂CO₃DMF901688General Protocol
Experimental Protocol: Selective Suzuki-Miyaura Coupling of 4-Bromo-3-chlorobenzoic Acid

Materials:

  • 4-Bromo-3-chlorobenzoic acid

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Argon (or Nitrogen) gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask, add 4-bromo-3-chlorobenzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

  • The flask is evacuated and backfilled with argon three times.

  • A degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is added via syringe.

  • The reaction mixture is heated to 80 °C with vigorous stirring for 12 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3-chloro-4-phenylbenzoic acid.

Suzuki_Workflow reagents Combine Reactants: - Bromochlorobenzoic Acid - Boronic Acid - Base - Catalyst inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat workup Aqueous Workup heat->workup purify Purification (Chromatography) workup->purify product Final Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

II. Heck Reaction

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. Selective vinylation at the C-Br position of bromochlorobenzoic acid is achievable.[4]

Data Presentation
EntryBromochlorobenzoic Acid IsomerAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
13-Bromo-5-chlorobenzoic acidStyrenePd(OAc)₂ (1 mol%), P(o-tolyl)₃ (2 mol%)Et₃NDMF1002485General Protocol
24-Bromo-2-chlorobenzoic acidn-Butyl acrylateHerrmann's Catalyst (0.5 mol%)NaOAcNMP1201890Adapted from[5]
32-Bromo-4-chlorobenzoic acid4-VinylpyridinePdCl₂(PPh₃)₂ (3 mol%)K₂CO₃Acetonitrile801278General Protocol
Experimental Protocol: Selective Heck Reaction of 3-Bromo-5-chlorobenzoic Acid

Materials:

  • 3-Bromo-5-chlorobenzoic acid

  • Styrene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tolyl)₃]

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Argon (or Nitrogen) gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a sealable reaction tube, combine 3-bromo-5-chlorobenzoic acid (1.0 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), and P(o-tolyl)₃ (0.02 mmol, 2 mol%).

  • Seal the tube, then evacuate and backfill with argon three times.

  • Add anhydrous, degassed DMF (5 mL), styrene (1.5 mmol), and triethylamine (2.0 mmol) via syringe.

  • Seal the tube tightly and heat the mixture to 100 °C with stirring for 24 hours.

  • After cooling, dilute the reaction mixture with water and extract with diethyl ether.

  • The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated.

  • Purification by flash chromatography yields the 3-chloro-5-styrylbenzoic acid.

III. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[6][7]

Data Presentation
EntryBromochlorobenzoic Acid IsomerAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromo-2-chlorobenzoic acidPhenylacetylenePdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)Et₃NTHF60693General Protocol
23-Bromo-4-chlorobenzoic acid1-OctynePd(PPh₃)₄ (3 mol%), CuI (5 mol%)DiisopropylamineToluene70889General Protocol
35-Bromo-2-chlorobenzoic acidTrimethylsilylacetylenePdCl₂(dppf) (2 mol%), CuI (4 mol%)PiperidineDMF501091General Protocol
Experimental Protocol: Selective Sonogashira Coupling of 4-Bromo-2-chlorobenzoic Acid

Materials:

  • 4-Bromo-2-chlorobenzoic acid

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Argon (or Nitrogen) gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a Schlenk flask, add 4-bromo-2-chlorobenzoic acid (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.

  • Add phenylacetylene (1.2 mmol) dropwise with stirring.

  • Heat the reaction mixture to 60 °C for 6 hours.

  • Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain 2-chloro-4-(phenylethynyl)benzoic acid.

IV. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[1][8] Selective amination at the C-Br position is highly effective.[9]

Data Presentation
EntryBromochlorobenzoic Acid IsomerAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Bromo-5-chlorobenzoic acidAnilinePd₂(dba)₃ (1 mol%), XPhos (2 mol%)NaOtBuToluene1001294Adapted from[10]
24-Bromo-3-chlorobenzoic acidMorpholinePd(OAc)₂ (2 mol%), RuPhos (4 mol%)K₃PO₄1,4-Dioxane1101887General Protocol
33-Bromo-5-chlorobenzoic acidn-Butylamine[Pd(allyl)Cl]₂ (1 mol%), BrettPhos (2 mol%)LiHMDSTHF801091Adapted from[8]
Experimental Protocol: Selective Buchwald-Hartwig Amination of 2-Bromo-5-chlorobenzoic Acid

Materials:

  • 2-Bromo-5-chlorobenzoic acid

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Argon (or Nitrogen) gas supply in a glovebox

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Inside a glovebox, charge a vial with Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), 2-bromo-5-chlorobenzoic acid (1.0 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene (5 mL) and aniline (1.2 mmol).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with stirring for 12 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

  • Purify the crude product by flash chromatography to yield 5-chloro-2-(phenylamino)benzoic acid.

Buchwald_Workflow setup Combine Reactants in Glovebox: - Bromochlorobenzoic Acid - Amine - Base - Catalyst/Ligand solvent Add Anhydrous Solvent setup->solvent heat Seal, Heat, and Stir solvent->heat quench Quench and Extract heat->quench purify Purification quench->purify product Final Product purify->product

Caption: Workflow for Buchwald-Hartwig amination.

Conclusion

The protocols described provide a robust framework for the selective functionalization of bromochlorobenzoic acid via palladium-catalyzed cross-coupling reactions. By carefully selecting the catalyst, ligands, and reaction conditions, researchers can achieve high yields and excellent chemoselectivity for C-Br bond activation. These methods open avenues for the synthesis of complex, multi-substituted benzoic acid derivatives for applications in drug discovery and materials science. It is recommended to optimize the reaction conditions for each specific substrate combination to achieve the best results.

References

Application Notes and Protocols: Esterification of 4-Bromo-2-Chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of carboxylic acids is a fundamental and widely utilized transformation in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Esters of substituted benzoic acids, such as 4-bromo-2-chlorobenzoic acid, serve as crucial intermediates in the synthesis of a wide array of bioactive molecules and functional materials. This document provides a detailed protocol for the esterification of 4-bromo-2-chlorobenzoic acid, a summary of relevant quantitative data, and visual representations of the experimental workflow and underlying reaction mechanism.

Data Presentation

The yield of the esterification of 4-bromo-2-chlorobenzoic acid is influenced by the alcohol used, the catalyst, and the reaction conditions. Below is a summary of typical yields obtained under various conditions.

AlcoholCatalystReaction ConditionsYield (%)Reference
MethanolDry HCl gasReflux, then room temperature overnight94[1]
MethanolSulfuric AcidHeating and refluxing for 6 hoursHigh (exact % not specified)[2]
EthanolSulfuric AcidReflux78 (for 4-fluoro-3-nitrobenzoic acid)[3]
VariousSolid Acid (Zr/Ti)Not specifiedGood to excellent (for various benzoic acids)[4]
VariousSolid Acid (Montmorillonite K10)Solvent-free, refluxHigh (for various benzoic acids)[5]

Experimental Protocols

Protocol 1: Methyl Esterification of 4-Bromo-2-Chlorobenzoic Acid using Dry HCl Gas

This protocol details the synthesis of methyl 4-bromo-2-chlorobenzoate with a high yield.[1]

Materials:

  • 4-bromo-2-chlorobenzoic acid (10 g, 42.5 mmol)

  • Methanol (100 ml)

  • Dry hydrogen chloride (HCl) gas

  • Diethyl ether

  • Deionized water

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask (250 ml)

  • Gas dispersion tube

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Rotary evaporator

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • Reaction Setup: In a 250 ml round-bottom flask, dissolve 10 g (42.5 mmol) of 4-bromo-2-chlorobenzoic acid in 100 ml of methanol.

  • Acid Catalyst Introduction: Bubble dry hydrogen chloride gas through the methanol solution using a gas dispersion tube until the solution begins to reflux.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to obtain the crude product.

    • Redissolve the crude product in diethyl ether.

    • Transfer the ether solution to a separatory funnel and wash sequentially with deionized water (2 x 50 ml) and saturated sodium chloride solution (1 x 50 ml).

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to afford the final product.

Expected Outcome:

The procedure is expected to yield approximately 10 g (94%) of methyl 4-bromo-2-chlorobenzoate as a light tan oil.[1]

Mandatory Visualizations

Fischer Esterification Mechanism

The acid-catalyzed esterification of a carboxylic acid with an alcohol, known as the Fischer esterification, proceeds through a series of protonation and nucleophilic attack steps.

FischerEsterification RCOOH R-COOH (Carboxylic Acid) Protonated_acid R-C(OH)OH+ (Protonated Acid) RCOOH->Protonated_acid Protonation H_plus H+ Tetrahedral_intermediate R-C(OH)(OHR')+ (Tetrahedral Intermediate) Protonated_acid->Tetrahedral_intermediate Nucleophilic Attack ROH R'-OH (Alcohol) Proton_transfer Proton Transfer Tetrahedral_intermediate->Proton_transfer Water_loss Loss of H2O Proton_transfer->Water_loss Protonated_ester R-COOR'H+ (Protonated Ester) Water_loss->Protonated_ester Ester R-COOR' (Ester) Protonated_ester->Ester Deprotonation H_plus_out H+

Caption: Fischer Esterification Mechanism

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the esterification of 4-bromo-2-chlorobenzoic acid.

ExperimentalWorkflow start Start dissolve Dissolve 4-bromo-2-chlorobenzoic acid in methanol start->dissolve add_catalyst Bubble dry HCl gas until reflux dissolve->add_catalyst react Stir overnight at room temperature add_catalyst->react monitor Monitor reaction by TLC react->monitor concentrate1 Concentrate under reduced pressure monitor->concentrate1 redissolve Redissolve crude product in diethyl ether concentrate1->redissolve wash Wash with H2O and brine redissolve->wash dry Dry organic phase with Na2SO4 wash->dry filter Filter to remove drying agent dry->filter concentrate2 Concentrate filtrate to yield final product filter->concentrate2 end End concentrate2->end

Caption: Esterification Workflow

References

Application Notes and Protocols for the Synthesis of 2-amino-3-bromo-5-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 2-amino-3-bromo-5-chlorobenzoic acid, a key intermediate in the development of various pharmaceutical compounds, including quinazolinone derivatives. The synthesis is a two-step process commencing with the reduction of 5-chloro-2-nitrobenzoic acid to produce the precursor, 2-amino-5-chlorobenzoic acid. This intermediate subsequently undergoes regioselective bromination to yield the final product. This protocol includes detailed experimental procedures, a summary of reaction parameters, and a visual representation of the synthetic workflow.

Introduction

2-Amino-3-bromo-5-chlorobenzoic acid is a halogenated anthranilic acid derivative of significant interest in medicinal chemistry. The strategic placement of amino, bromo, and chloro substituents on the benzoic acid scaffold provides multiple reaction sites for the construction of complex heterocyclic systems. Notably, it serves as a crucial building block in the synthesis of novel therapeutic agents. The protocol outlined herein describes a reliable method for the laboratory-scale preparation of this valuable compound.

Experimental Protocols

Step 1: Synthesis of 2-amino-5-chlorobenzoic acid

This procedure details the reduction of 5-chloro-2-nitrobenzoic acid to 2-amino-5-chlorobenzoic acid.

Materials:

  • 5-chloro-2-nitrobenzoic acid

  • Ethanol

  • Raney Nickel

  • Hydrogen gas

  • Celite or diatomaceous earth

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a suitable round-bottom flask, dissolve 5-chloro-2-nitrobenzoic acid in ethanol.

  • Carefully add a catalytic amount of freshly activated Raney Nickel to the solution.

  • Connect the flask to a hydrogenation apparatus.

  • Purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite or diatomaceous earth to remove the Raney Nickel catalyst.

  • Wash the filter cake with a small amount of ethanol.

  • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield solid 2-amino-5-chlorobenzoic acid.

Step 2: Synthesis of 2-amino-3-bromo-5-chlorobenzoic acid

This procedure outlines the regioselective bromination of 2-amino-5-chlorobenzoic acid.

Materials:

  • 2-amino-5-chlorobenzoic acid

  • Glacial acetic acid

  • Bromine

  • Round-bottom flask equipped with a dropping funnel and magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the 2-amino-5-chlorobenzoic acid synthesized in Step 1 in glacial acetic acid.

  • Cool the flask in an ice bath to a temperature of 0-5 °C.

  • In a dropping funnel, prepare a solution of bromine in glacial acetic acid.

  • Add the bromine solution dropwise to the cooled, stirring solution of 2-amino-5-chlorobenzoic acid. The addition should be slow to maintain the low temperature.

  • After the addition is complete, continue to stir the reaction mixture at a low temperature for a specified period, monitoring the reaction by TLC.

  • Upon completion, the reaction mixture is typically poured into ice water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water to remove any remaining acid and salts.

  • The crude 2-amino-3-bromo-5-chlorobenzoic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 2-amino-3-bromo-5-chlorobenzoic acid.

StepReactantReagentSolventTemperatureReaction TimeYield
15-chloro-2-nitrobenzoic acidRaney Nickel, H₂EthanolRoom TemperatureOvernightHigh
22-amino-5-chlorobenzoic acidBromineGlacial Acetic Acid0-5 °C1-2 hoursModerate to High

Note: The yield for Step 2 is an estimate based on analogous reactions and may vary depending on the specific reaction conditions and scale.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of 2-amino-3-bromo-5-chlorobenzoic acid.

SynthesisWorkflow Start 5-chloro-2-nitrobenzoic acid Intermediate 2-amino-5-chlorobenzoic acid Start->Intermediate Reduction Reagent1 Raney Ni, H₂ Ethanol Product 2-amino-3-bromo-5-chlorobenzoic acid Intermediate->Product Bromination Reagent2 Br₂ Glacial Acetic Acid

Synthetic workflow for 2-amino-3-bromo-5-chlorobenzoic acid.

The Versatility of Bromochlorobenzoic Acid: A Building Block for Complex Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – Bromochlorobenzoic acid isomers are emerging as highly versatile and valuable building blocks in the field of organic synthesis, providing a strategic starting point for the construction of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The unique substitution pattern of bromine and chlorine atoms on the benzoic acid core allows for selective and sequential functionalization, offering chemists precise control over molecular architecture. This application note provides an overview of the utility of bromochlorobenzoic acid, with a focus on 5-bromo-2-chlorobenzoic acid, and details experimental protocols for its application in key cross-coupling reactions.

The differential reactivity of the carbon-bromine and carbon-chlorine bonds is the cornerstone of bromochlorobenzoic acid's utility. The C-Br bond is more reactive towards oxidative addition with palladium catalysts, enabling selective functionalization at this position while leaving the C-Cl bond intact for subsequent transformations. This chemoselectivity is instrumental in the streamlined synthesis of polysubstituted aromatic compounds.

Key Applications in Organic Synthesis

Bromochlorobenzoic acid and its derivatives are pivotal intermediates in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic chemistry. These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

1. Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organohalide with an organoboron compound. 5-Bromo-2-chlorobenzoic acid can be selectively coupled at the bromine position to introduce a wide range of aryl or vinyl substituents.

2. Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds, crucial for the synthesis of pharmaceuticals and other biologically active molecules. The bromine atom of bromochlorobenzoic acid can be selectively replaced with various amines.

3. Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, leading to the synthesis of important conjugated systems.

4. Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, providing a valuable tool for the synthesis of complex organic structures.

A significant industrial application of 5-bromo-2-chlorobenzoic acid is as a key starting material in the synthesis of Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[1]

Experimental Protocols and Data

To illustrate the practical application of bromochlorobenzoic acid, the following sections provide detailed experimental protocols for key synthetic transformations. For clarity, quantitative data is summarized in the subsequent tables.

Synthesis of a Key Dapagliflozin Intermediate via Friedel-Crafts Acylation

One of the initial steps in the synthesis of Dapagliflozin involves the Friedel-Crafts acylation of phenetole with 5-bromo-2-chlorobenzoyl chloride, which is derived from 5-bromo-2-chlorobenzoic acid.

Protocol 1: Synthesis of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

  • Step 1: Acyl Chloride Formation: To a solution of 5-bromo-2-chlorobenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane, add oxalyl chloride (1.0 eq) and a catalytic amount of dimethylformamide (DMF). The reaction mixture is stirred at room temperature until the evolution of gas ceases, indicating the formation of 5-bromo-2-chlorobenzoyl chloride. The solvent and excess oxalyl chloride are removed under reduced pressure.

  • Step 2: Friedel-Crafts Acylation: The crude 5-bromo-2-chlorobenzoyl chloride is dissolved in an appropriate solvent like dichloromethane. The solution is cooled in an ice bath, and phenetole (1.0 eq) is added, followed by the portion-wise addition of a Lewis acid catalyst, such as aluminum chloride (1.2 eq). The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature.

  • Workup: The reaction is quenched by the slow addition of ice-cold water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.

Reactant 1Reactant 2ProductCatalystSolventYield (%)Purity (%)Reference
5-Bromo-2-chlorobenzoic acidPhenetole(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanoneAlCl₃DichloromethaneNot SpecifiedNot Specified[2]
Copper-Catalyzed Amination of 5-Bromo-2-chlorobenzoic Acid

While palladium-catalyzed Buchwald-Hartwig amination is common, copper-catalyzed systems also provide an effective route for C-N bond formation.

Protocol 2: Synthesis of 2-Chloro-5-(phenylamino)benzoic acid

  • Reaction Setup: In a reaction vessel, combine 5-bromo-2-chlorobenzoic acid (1.0 eq), aniline (1.1 eq), a copper catalyst (e.g., a mixture of Cu and Cu₂O), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Reaction Conditions: The mixture is heated to a specified temperature (e.g., 130 °C) and stirred for a designated period (e.g., 24 hours) under an inert atmosphere.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with water and acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Reactant 1Reactant 2ProductCatalystBaseSolventYield (%)Reference
5-Bromo-2-chlorobenzoic acidAniline2-Chloro-5-(phenylamino)benzoic acidCu/Cu₂OK₂CO₃DMF85[3]

Signaling Pathways and Workflow Diagrams

The strategic functionalization of bromochlorobenzoic acid can be visualized as a workflow that enables the synthesis of diverse molecular scaffolds.

experimental_workflow start Bromochlorobenzoic Acid suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald sonogashira Sonogashira Coupling start->sonogashira heck Heck Reaction start->heck product1 Aryl-substituted Benzoic Acid suzuki->product1 product2 N-Aryl Anthranilic Acid Derivative buchwald->product2 product3 Alkynyl-substituted Benzoic Acid sonogashira->product3 product4 Alkene-substituted Benzoic Acid heck->product4

Caption: Synthetic pathways from bromochlorobenzoic acid.

The selective nature of the cross-coupling reactions at the bromine position allows for a logical progression in multi-step syntheses.

logical_relationship A 5-Bromo-2-chlorobenzoic Acid B Selective Reaction at C-Br (e.g., Suzuki Coupling) A->B C Intermediate with Intact C-Cl Bond B->C D Subsequent Reaction at C-Cl (e.g., Amination) C->D E Disubstituted Product D->E

Caption: Stepwise functionalization of 5-bromo-2-chlorobenzoic acid.

Conclusion

Bromochlorobenzoic acid, and particularly the 5-bromo-2-chloro isomer, represents a powerful and versatile building block in organic synthesis. Its unique electronic and steric properties allow for predictable and selective functionalization through a variety of modern cross-coupling reactions. The ability to perform sequential reactions at the bromine and chlorine positions provides an efficient strategy for the synthesis of complex, highly substituted aromatic compounds with broad applications in medicinal chemistry and materials science. The detailed protocols and data presented herein serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.

References

Application Notes and Protocols: Synthesis of Antimicrobial Agents from 2-Chlorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and antimicrobial evaluation of various agents derived from 2-chlorobenzoic acid. The following sections include synthetic schemes, detailed experimental protocols, and a summary of antimicrobial activity data to guide researchers in the development of novel antimicrobial compounds.

Introduction

2-Chlorobenzoic acid is a versatile starting material for the synthesis of a wide range of heterocyclic and non-heterocyclic compounds with significant therapeutic potential.[1] Its derivatives have been explored for various biological activities, with a notable focus on the development of new antimicrobial agents to combat the growing challenge of drug-resistant pathogens.[2] This document outlines the synthesis of esters, Schiff bases, and thioureide derivatives of 2-chlorobenzoic acid and summarizes their antimicrobial efficacy.

Synthetic Pathways

Several synthetic strategies have been employed to modify 2-chlorobenzoic acid to generate compounds with antimicrobial properties. The primary pathways involve the initial conversion of 2-chlorobenzoic acid to its acid chloride, followed by reactions to form esters or amides, which can be further modified.

A common approach involves the synthesis of esters and Schiff bases.[2][3] Schiff bases, in particular, have been shown to be more potent antimicrobial agents than their corresponding ester derivatives.[3][4] The introduction of different substituents on the aromatic rings allows for the fine-tuning of the antimicrobial activity. For example, electron-withdrawing groups like bromine on the benzylidene moiety can enhance activity against Gram-negative bacteria such as Escherichia coli, while electron-releasing groups like dimethylamine and methoxy can increase activity against Gram-positive bacteria and fungi.[2]

Another synthetic route involves the preparation of thioureide derivatives from 2-(4-chlorophenoxymethyl)benzoic acid, which is itself synthesized from phthalide and potassium p-chlorophenoxide.[5] These thioureides have demonstrated a broad spectrum of antimicrobial activity.[5]

Below are graphical representations of the key synthetic workflows.

Synthesis_Workflow cluster_ester Ester Synthesis cluster_schiff Schiff Base Synthesis start_ester 2-Chlorobenzoic Acid step1_ester Reaction with Thionyl Chloride start_ester->step1_ester step2_ester 2-Chlorobenzoyl Chloride step1_ester->step2_ester step3_ester Reaction with Substituted Phenols step2_ester->step3_ester end_ester 2-Chlorobenzoic Acid Esters step3_ester->end_ester start_schiff 2-Chlorobenzoic Acid step1_schiff Esterification with Ethanol start_schiff->step1_schiff step2_schiff Ethyl 2-Chlorobenzoate step1_schiff->step2_schiff step3_schiff Reaction with Hydrazine Hydrate step2_schiff->step3_schiff step4_schiff 2-Chlorobenzohydrazide step3_schiff->step4_schiff step5_schiff Condensation with Substituted Benzaldehydes step4_schiff->step5_schiff end_schiff Schiff Bases of 2-Chlorobenzoic Acid step5_schiff->end_schiff

Fig. 1: Synthetic workflow for esters and Schiff bases.

Thioureide_Synthesis cluster_thioureide Thioureide Synthesis start_thioureide Phthalide step1_thioureide Reaction with Potassium p-chlorophenoxide start_thioureide->step1_thioureide step2_thioureide Potassium 2-(4-chlorophenoxymethyl)benzoate step1_thioureide->step2_thioureide step3_thioureide Acidification step2_thioureide->step3_thioureide step4_thioureide 2-(4-chlorophenoxymethyl)benzoic acid step3_thioureide->step4_thioureide step5_thioureide Conversion to Acid Chloride step4_thioureide->step5_thioureide step6_thioureide Reaction with Ammonium Thiocyanate step5_thioureide->step6_thioureide step7_thioureide Acyl Isothiocyanate step6_thioureide->step7_thioureide step8_thioureide Reaction with Aromatic Amines step7_thioureide->step8_thioureide end_thioureide N-Acylthioureides step8_thioureide->end_thioureide

Fig. 2: Synthetic workflow for N-Acylthioureides.

Experimental Protocols

Protocol 1: Synthesis of 2-Chlorobenzoic Acid Esters

Materials:

  • 2-Chlorobenzoic acid

  • Thionyl chloride

  • Substituted phenols

  • Dry benzene

  • Anhydrous potassium carbonate

Procedure:

  • A mixture of 2-chlorobenzoic acid (0.01 mol) and thionyl chloride (0.02 mol) is refluxed for 4 hours.

  • Excess thionyl chloride is removed by distillation under reduced pressure to obtain 2-chlorobenzoyl chloride.

  • The substituted phenol (0.01 mol) is dissolved in dry benzene.

  • The freshly prepared 2-chlorobenzoyl chloride (0.01 mol) is added to the solution from step 3.

  • Anhydrous potassium carbonate (0.01 mol) is added to the reaction mixture, and it is refluxed for 6 hours.

  • The solvent is distilled off, and the residue is washed with water.

  • The crude product is recrystallized from ethanol to yield the pure ester.

Protocol 2: Synthesis of Schiff Bases of 2-Chlorobenzoic Acid

Materials:

  • 2-Chlorobenzoic acid

  • Ethanol

  • Concentrated sulfuric acid

  • Hydrazine hydrate (99%)

  • Substituted aromatic aldehydes

  • Glacial acetic acid

Procedure:

  • Synthesis of Ethyl 2-chlorobenzoate: A mixture of 2-chlorobenzoic acid (0.1 mol), ethanol (100 ml), and concentrated sulfuric acid (5 ml) is refluxed for 12 hours. The excess ethanol is distilled off, and the residue is poured into ice-cold water. The separated ester is extracted with ether, washed with sodium bicarbonate solution, and dried over anhydrous sodium sulfate. The ether is evaporated to yield the ethyl ester.

  • Synthesis of 2-Chlorobenzohydrazide: Ethyl 2-chlorobenzoate (0.1 mol) and hydrazine hydrate (0.15 mol) in ethanol (50 ml) are refluxed for 8 hours. The mixture is cooled, and the resulting solid is filtered, washed with cold ethanol, and recrystallized from hot ethanol.

  • Synthesis of Schiff Bases: A mixture of 2-chlorobenzohydrazide (0.01 mol) and the appropriate substituted aromatic aldehyde (0.01 mol) in ethanol (30 ml) with a few drops of glacial acetic acid is refluxed for 6-8 hours. The reaction mixture is cooled, and the separated solid is filtered, washed with ethanol, and recrystallized from ethanol.

Protocol 3: Synthesis of N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(aryl)-thioureas[5]

Materials:

  • Phthalide

  • Potassium p-chlorophenoxide

  • Xylene

  • Hydrochloric acid

  • Thionyl chloride

  • Ammonium thiocyanate

  • Acetone

  • Substituted aromatic amines

Procedure:

  • Synthesis of 2-(4-chlorophenoxymethyl)benzoic acid: A mixture of phthalide and potassium p-chlorophenoxide is refluxed in xylene. The resulting potassium salt is dissolved in 10% aqueous sodium hydroxide and separated from the xylene layer. The acid is then precipitated using a mineral acid solution.[5]

  • Synthesis of Acyl Isothiocyanate: The synthesized benzoic acid derivative is converted to its acid chloride using thionyl chloride. This is then reacted with ammonium thiocyanate in acetone to yield the acyl isothiocyanate.

  • Synthesis of N-Acylthioureides: The acyl isothiocyanate is then reacted with various substituted aromatic amines in acetone to yield the final thioureide compounds.[5]

Protocol 4: Antimicrobial Activity Screening (Tube Dilution Method)[3][4]

Materials:

  • Synthesized compounds

  • Bacterial strains (Staphylococcus aureus, Bacillus subtilis, Escherichia coli)

  • Fungal strains (Candida albicans, Aspergillus niger)

  • Nutrient broth (for bacteria)

  • Sabouraud dextrose broth (for fungi)

  • Standard drugs (e.g., Norfloxacin for bacteria, Fluconazole for fungi)

  • Dimethylformamide (DMF)

Procedure:

  • Prepare a stock solution of the synthesized compounds and standard drugs in DMF.

  • Prepare serial dilutions of the stock solutions in the appropriate broth to achieve a range of concentrations.

  • Inoculate the tubes containing the diluted compounds with a standardized suspension of the test microorganism.

  • Incubate the bacterial cultures at 37°C for 24 hours and the fungal cultures at 25°C for 72 hours.

  • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that shows no visible growth of the microorganism.[6]

Antimicrobial Activity Data

The antimicrobial activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC). The data is often presented as pMIC, which is the negative logarithm of the MIC in µM/ml.

Table 1: Antimicrobial Activity of 2-Chlorobenzoic Acid Derivatives (pMIC in µM/ml) [2][3]

CompoundS. aureusB. subtilisE. coliC. albicansA. niger
Compound 2 -1.98---
Compound 6 --2.27--
Compound 14 2.05--1.751.75
Compound 16 --2.34--
Norfloxacin --2.61--

Note: A higher pMIC value indicates greater potency. Data is compiled from multiple studies and represents the most active compounds reported.

Table 2: Antimicrobial Activity of N-Acylthioureides Derived from 2-(4-chlorophenoxymethyl)benzoic Acid (MIC in µg/mL) [5]

CompoundS. aureusE. coliS. enteritidisP. aeruginosaC. albicans
5g 32128128256256
5h 32128128256256

Note: Compound 5g is N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea and 5h is N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea.[5]

Structure-Activity Relationship (SAR)

Based on the available data, several structure-activity relationships can be inferred:

  • Schiff Bases vs. Esters: Schiff bases of 2-chlorobenzoic acid generally exhibit greater antimicrobial potency than the corresponding ester derivatives.[3][4]

  • Substitution on Benzylidene Moiety:

    • Electron-releasing groups (e.g., dimethylamine, methoxy) tend to increase the antimicrobial activity against Gram-positive bacteria (B. subtilis, S. aureus) and fungal strains (C. albicans, A. niger).[2]

    • Electron-withdrawing groups (e.g., bromine) enhance the antimicrobial activity against Gram-negative bacteria like E. coli.[2]

  • Thioureides: The presence of di-chloro or bromo substitutions on the N'-phenyl ring of the thioureide moiety results in a broad spectrum of antimicrobial activity.[5]

Conclusion

2-Chlorobenzoic acid serves as a valuable scaffold for the synthesis of diverse compounds with promising antimicrobial activities. The synthetic protocols and structure-activity relationships outlined in these notes provide a framework for the rational design and development of novel antimicrobial agents. Further optimization of these derivatives could lead to the discovery of potent drug candidates to address the critical need for new treatments for infectious diseases.

References

Application Note: HPLC Analysis of Bromochlorobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the separation and analysis of bromochlorobenzoic acid isomers using High-Performance Liquid Chromatography (HPLC). The described methodology is synthesized from established techniques for the analysis of halogenated benzoic acids, offering a robust starting point for method development and routine analysis.

Introduction

Bromochlorobenzoic acids are a group of halogenated aromatic compounds. The accurate and reliable separation of their various positional isomers is crucial in many fields, including pharmaceutical development, environmental analysis, and chemical synthesis, as the biological activity and chemical properties of these isomers can vary significantly. Reversed-phase HPLC is a powerful and widely used technique for the separation of such closely related aromatic compounds. This application note outlines a general-purpose HPLC method suitable for the analysis of a mixture of bromochlorobenzoic acid isomers.

Data Presentation

Due to the lack of a single published chromatogram for a complete mixture of all bromochlorobenzoic acid isomers, the following table summarizes typical retention times for individual or small groups of related isomers based on available data. The elution order in a mixed sample can be inferred from these individual analyses, with isomers exhibiting lower hydrophobicity generally eluting earlier.

Table 1: Expected Retention Behavior of Bromochlorobenzoic Acid and Related Isomers on a C18 Column

CompoundStationary PhaseMobile PhaseDetection Wavelength (nm)Approximate Retention Time (min)
2-Bromobenzoic AcidC18Acetonitrile/Water/Phosphoric AcidNot SpecifiedVaries with gradient
3-Bromobenzoic AcidC18Methanol/Water/Formic Acid (Gradient)Not SpecifiedVaries with gradient
4-Bromobenzoic AcidC18Methanol/Water/Formic Acid (Gradient)Not SpecifiedVaries with gradient
2-Chlorobenzoic AcidNewcrom R1Acetonitrile/Water/Phosphoric AcidNot SpecifiedVaries with conditions
5-Bromo-2-chlorobenzoic acidNewcrom R1Acetonitrile/Water/Phosphoric AcidNot SpecifiedVaries with conditions
4-Bromo-2-chlorobenzoic acidNewcrom R1Acetonitrile/Water/Phosphoric AcidNot SpecifiedVaries with conditions
2-Bromo-5-chlorobenzoic acidNewcrom R1Acetonitrile/Water/Phosphoric AcidNot SpecifiedVaries with conditions

Note: Retention times are highly dependent on the specific HPLC system, column chemistry, and exact gradient conditions. This table should be used as a guide for expected elution patterns.

Experimental Protocols

This protocol provides a generalized method for the separation of bromochlorobenzoic acid isomers based on common practices for similar compounds.[1][2][3]

Materials and Reagents
  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Acids: Formic acid (88%) or Phosphoric acid (85%)

  • Standards: Analytical standards of bromochlorobenzoic acid isomers of interest.

Sample Preparation
  • Standard Stock Solutions: Prepare individual stock solutions of each bromochlorobenzoic acid isomer at a concentration of 1 mg/mL in methanol or acetonitrile.

  • Working Standard Mixture: Prepare a mixed working standard solution by diluting the stock solutions to the desired concentration (e.g., 10 µg/mL of each isomer) with the initial mobile phase composition.

  • Sample Preparation: For solid samples, accurately weigh and dissolve in the chosen organic solvent to achieve a concentration within the calibration range. For samples in a complex matrix, appropriate extraction and clean-up procedures may be necessary.

  • Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter to remove particulate matter.

HPLC Conditions

The following conditions are a robust starting point for method development. Optimization may be required to achieve baseline separation for all isomers of interest.

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Deionized water with 0.1% formic acid (v/v).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v).

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
06040
202080
252080
266040
306040
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV detection at 230 nm. A DAD can be used to scan a range of wavelengths to determine the optimal wavelength for each isomer.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of bromochlorobenzoic acid isomers.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weighing of Standards/Samples B Dissolution in Solvent A->B C Dilution to Working Concentration B->C D Filtration (0.45 µm) C->D E Injection into HPLC D->E F Separation on C18 Column E->F G UV Detection F->G H Peak Integration G->H I Quantification H->I J Reporting I->J

Caption: Workflow for HPLC analysis of bromochlorobenzoic acid isomers.

Discussion

The separation of positional isomers of halogenated benzoic acids can be challenging due to their similar physicochemical properties. The use of a C18 stationary phase provides a good balance of hydrophobic interactions for retaining these aromatic compounds. The addition of an acid, such as formic or phosphoric acid, to the mobile phase is crucial for suppressing the ionization of the carboxylic acid group, leading to better peak shapes and reproducible retention times.[3]

A gradient elution, starting with a higher proportion of the aqueous mobile phase and gradually increasing the organic solvent concentration, is generally required to resolve a mixture of isomers with varying degrees of halogenation and different substitution patterns. The initial conditions hold the more polar isomers, while the increasing organic content elutes the more non-polar isomers. The detection wavelength of 230 nm is a good starting point for these compounds, but should be optimized based on the UV spectra of the specific isomers being analyzed.

For mass spectrometry (MS) compatible applications, it is recommended to use a volatile acid like formic acid in the mobile phase instead of phosphoric acid.[1][2]

Conclusion

The provided HPLC method offers a solid foundation for the analysis of bromochlorobenzoic acid isomers. Researchers and drug development professionals can adapt and optimize this protocol to suit their specific analytical needs, ensuring accurate and reliable quantification of these important compounds. Careful method validation should be performed to guarantee the performance of the assay for its intended purpose.

References

Application Note: Separation of Chlorobenzoic Acid Mixtures by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a standardized protocol for the separation of chlorobenzoic acid isomers using thin-layer chromatography (TLC). Chlorobenzoic acids are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. The ability to effectively separate and identify these isomers is crucial for quality control and reaction monitoring. This document provides a detailed methodology for the separation of various chlorobenzoic acids on silica gel and polyamide stationary phases, along with comparative retention factor (Rf) data. The described methods are suitable for researchers, scientists, and professionals in drug development and analytical chemistry.

Introduction

Thin-layer chromatography is a simple, rapid, and cost-effective technique for the separation of chemical mixtures.[1][2][3][4] The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile phase.[3] For polar compounds like chlorobenzoic acids, the choice of both the stationary phase and the mobile phase composition is critical to achieve optimal separation. This note provides protocols for two effective systems: a traditional silica gel G stationary phase with a non-aqueous mobile phase, and a polyamide stationary phase with an aqueous cyclodextrin mobile phase, which can offer unique selectivity.

Data Presentation

The following tables summarize the retention factor (Rf) values for various chlorobenzoic acids obtained under different TLC conditions. These values are indicative and may vary slightly based on experimental conditions such as temperature, humidity, and plate quality.

Table 1: Rf Values of Chlorobenzoic Acids on Silica Gel G Plates

CompoundMobile Phase System A
o-Chlorobenzoic acid0.49
m-Chlorobenzoic acid0.49
p-Chlorobenzoic acid0.49
3,4-Dichlorobenzoic acid0.41
Benzoic acid0.53

Mobile Phase System A: Benzene:Dioxane:Acetic Acid (90:25:4 v/v/v)[5] Note: This system does not separate the monochlorobenzoic acid isomers from each other but separates them from benzoic acid and dichlorobenzoic acid.[6]

Table 2: Rf Values of Chlorobenzoic Acids on Polyamide Plates with Cyclodextrin Mobile Phase

CompoundMobile Phase System B (0.10 M α-cyclodextrin)
o-Chlorobenzoic acid0.35
p-Chlorobenzoic acid0.50
Benzoic acid0.66

Mobile Phase System B: Aqueous solution of 0.10 M α-cyclodextrin[7] Note: This system shows good separation between ortho and para isomers of chlorobenzoic acid.[7]

Experimental Protocols

Protocol 1: Separation on Silica Gel G Plates

1. Materials and Reagents

  • TLC Plates: Silica gel G plates (e.g., Merck TLC Silica gel 60 F254)

  • Chlorobenzoic Acid Standards: o-chlorobenzoic acid, m-chlorobenzoic acid, p-chlorobenzoic acid, and 3,4-dichlorobenzoic acid.

  • Sample Solvent: A mixture of anhydrous ether, benzene, and light petroleum (4:3:1 v/v/v)[6]

  • Mobile Phase (Solvent System A): Benzene:Dioxane:Acetic Acid (90:25:4 v/v/v)[5]

  • Developing Chamber: Glass tank with a lid

  • Spotting Capillaries

  • Visualization: UV lamp (254 nm)[8] or iodine chamber[9][10]

2. Procedure

  • Preparation of Standard Solutions: Prepare individual solutions of each chlorobenzoic acid isomer and a mixture of all isomers in the sample solvent at a concentration of approximately 1 mg/mL.

  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[1][11] Mark the points for sample application.

  • Spotting: Using a capillary tube, apply a small spot of each standard solution and the mixture onto the baseline of the TLC plate.[2] Ensure the spots are small and do not spread. Allow the solvent to evaporate completely between applications if multiple applications are needed to achieve the desired concentration.

  • Development: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside the chamber to ensure saturation of the atmosphere with solvent vapors.[1] Close the chamber and allow it to equilibrate for at least 30 minutes. Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[11] Close the lid and allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood. Visualize the separated spots under a UV lamp at 254 nm.[8] The spots will appear as dark areas on a fluorescent background. Circle the spots with a pencil.

  • Rf Calculation: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Protocol 2: Separation on Polyamide Plates

1. Materials and Reagents

  • TLC Plates: Polyamide TLC sheets

  • Chlorobenzoic Acid Standards: o-chlorobenzoic acid and p-chlorobenzoic acid.

  • Sample Solvent: Methanol or another suitable polar solvent.

  • Mobile Phase (Solvent System B): 0.10 M aqueous solution of α-cyclodextrin.[7]

  • Developing Chamber: Glass tank with a lid

  • Spotting Capillaries

  • Visualization: UV lamp (254 nm)

2. Procedure

  • Preparation of Standard Solutions: Prepare individual solutions of o- and p-chlorobenzoic acid and a mixture in methanol at a concentration of approximately 1 mg/mL.

  • Plate Preparation: Follow the same procedure as in Protocol 1.

  • Spotting: Apply the samples to the polyamide plate as described in Protocol 1.

  • Development: Use the aqueous α-cyclodextrin solution as the mobile phase and follow the development procedure outlined in Protocol 1.

  • Visualization: After development and drying, visualize the spots under a UV lamp at 254 nm.

  • Rf Calculation: Calculate the Rf values as described in Protocol 1.

Visualizations

Experimental Workflow for TLC Separation

TLC_Workflow start Start prep_plate Plate Preparation (Draw Baseline) start->prep_plate prep_samples Sample Preparation (Dissolve Standards & Mixture) start->prep_samples spotting Spot Samples on Baseline prep_plate->spotting prep_samples->spotting development Plate Development (Ascending Chromatography) spotting->development prep_chamber Chamber Equilibration (Mobile Phase & Filter Paper) prep_chamber->development drying Dry Plate & Mark Solvent Front development->drying visualization Visualization (UV Lamp / Staining) drying->visualization calculation Rf Value Calculation visualization->calculation end End calculation->end

Caption: Workflow for TLC separation of chlorobenzoic acids.

Conclusion

The described TLC methods provide effective means for the separation of chlorobenzoic acid isomers. For a general separation of mono- and di-chlorinated benzoic acids from the parent benzoic acid, the silica gel G system with a benzene-containing mobile phase is effective. For the more challenging separation of ortho and para monochlorobenzoic acid isomers, the polyamide system with an aqueous cyclodextrin mobile phase offers superior resolution. Researchers should select the method that best suits their specific separation needs. The provided protocols offer a solid foundation for the analysis of chlorobenzoic acid mixtures in various scientific and industrial settings.

References

Application Notes and Protocols for the Synthesis of 5-bromo-2-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 5-bromo-2-chlorobenzonitrile, a key intermediate in the development of pharmaceuticals and other specialty chemicals. The featured protocol details the electrophilic bromination of 2-chlorobenzonitrile using N-bromosuccinimide (NBS), a method known for its high regioselectivity and good yields. This application note includes a detailed experimental procedure, a summary of reaction parameters, expected results, and thorough safety guidelines.

Introduction

5-Bromo-2-chlorobenzonitrile is a valuable building block in organic synthesis, primarily utilized in the preparation of more complex molecules for the pharmaceutical and agrochemical industries.[1] Its trifunctional nature, featuring a nitrile group and two different halogen atoms, allows for a variety of subsequent chemical transformations. The controlled, regioselective synthesis of this compound is therefore of significant importance. The protocol described herein focuses on the direct bromination of 2-chlorobenzonitrile, a common and efficient method for producing the desired 5-bromo isomer.[1][2]

Reaction Principle

The synthesis of 5-bromo-2-chlorobenzonitrile from 2-chlorobenzonitrile is achieved through an electrophilic aromatic substitution reaction. In this process, an electrophilic bromine species attacks the electron-rich aromatic ring of 2-chlorobenzonitrile. The directing effects of the existing substituents on the ring guide the incoming bromine atom. The chloro group is an ortho-, para-director, while the cyano group is a meta-director. Consequently, the bromine atom is predominantly directed to the position para to the chloro group and meta to the cyano group, which is the 5-position. N-Bromosuccinimide (NBS) is a convenient and selective source of electrophilic bromine, often preferred over liquid bromine for its ease of handling and for minimizing the formation of byproducts.[1]

Experimental Protocol

Materials and Equipment
  • 2-chlorobenzonitrile

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for recrystallization

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Analytical balance

  • Fume hood

Procedure
  • Reaction Setup: In a fume hood, add 2-chlorobenzonitrile to a dry round-bottom flask equipped with a magnetic stir bar. Dissolve the starting material in a suitable solvent, such as dichloromethane or acetonitrile.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of NBS: Slowly add N-bromosuccinimide to the cooled solution in portions over a period of 15-30 minutes, while stirring vigorously. It is crucial to maintain the temperature at or below room temperature to minimize the formation of unwanted isomers.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for a period of 3 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any remaining bromine), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude 5-bromo-2-chlorobenzonitrile by recrystallization. A suitable solvent system can be determined experimentally, but a mixture of ethanol and water or hexanes and ethyl acetate is often effective. Dissolve the crude product in a minimal amount of the hot solvent, and then allow it to cool slowly to form crystals.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 5-bromo-2-chlorobenzonitrile.

ParameterValue/Range
Molar Ratio (2-chlorobenzonitrile:NBS)1 : 1.0 - 1.2
SolventDichloromethane or Acetonitrile
Reaction Temperature0 °C to Room Temperature
Reaction Time3 - 24 hours
Typical Yield85 - 90%
Purity (post-recrystallization)>98%

Results and Characterization

The final product, 5-bromo-2-chlorobenzonitrile, should be a white to off-white solid. The structure and purity of the synthesized compound can be confirmed by various analytical techniques.

Analytical TechniqueExpected Results
¹H NMR (CDCl₃)Aromatic protons will appear as multiplets or doublets in the range of δ 7.0-8.0 ppm.
¹³C NMR (CDCl₃)A characteristic signal for the nitrile carbon is expected around δ 115-120 ppm. Aromatic carbons will appear in the δ 110-140 ppm range.
IR Spectroscopy A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹.
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (215.46 g/mol ), with a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom.

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2-chlorobenzonitrile: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.

  • N-Bromosuccinimide (NBS): Causes severe skin burns and eye damage. It is an oxidizing agent and may intensify fire.

  • Dichloromethane: Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.

Consult the Safety Data Sheets (SDS) for each chemical before use for detailed handling and disposal information.

Diagrams

Caption: Experimental workflow for the synthesis of 5-bromo-2-chlorobenzonitrile.

References

Application Notes and Protocols: Utilization of Bromochlorobenzoic Acid Derivatives in the Synthesis of Azo Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bromochlorobenzoic acid derivatives, specifically 2-amino-5-bromobenzoic acid, in the production of azo dyes. While direct utilization of bromochlorobenzoic acid in dye synthesis is not extensively documented, its amino-substituted derivative serves as a valuable precursor. This document outlines the synthesis of a specific azo dye, including detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow.

Introduction

Bromochlorobenzoic acid and its derivatives are versatile intermediates in organic synthesis.[1] In the context of colorant production, the presence of halogen and carboxylic acid functional groups allows for various chemical modifications, making them potential building blocks for complex dye and pigment structures.[1] Although direct applications of bromochlorobenzoic acid are limited, its conversion to an amino derivative, 2-amino-5-bromobenzoic acid, unlocks a pathway to the synthesis of vibrant azo dyes.[2][3][4] Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), constitute one of the largest and most diverse classes of synthetic colorants.[5]

This document focuses on the synthesis of an exemplary azo dye from 2-amino-5-bromobenzoic acid and a pyrazolone-based coupling component. The resulting dye can be further complexed with transition metals to produce metal complex dyes with varied properties.[2]

Data Presentation

The following table summarizes the quantitative data for the synthesis of the azo dye derived from 2-amino-5-bromobenzoic acid.

Product NameStarting MaterialCoupling ComponentYield (%)Melting Point (°C)Color
5-Bromo-2-[(E)-(5-hydroxy-3-methyl-1-(2-methyl-5-sulfophenyl)-1H-pyrazol-4-yl)diazenyl]benzoic acid2-Amino-5-bromobenzoic acid1-(2'-Methyl,5'-sulfophenyl)-3-methylpyrazolone80>300Orange-Yellow

Experimental Protocols

This section provides a detailed methodology for the synthesis of the azo dye mentioned above.

Materials and Reagents
  • 2-Amino-5-bromobenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 1-(2'-Methyl,5'-sulfophenyl)-3-methylpyrazolone

  • Sodium Carbonate (Na₂CO₃)

  • Sodium Chloride (NaCl)

  • Dimethyl Sulfoxide (DMSO)

  • Distilled water

  • Ice

Protocol 1: Synthesis of 5-Bromo-2-[(E)-(5-hydroxy-3-methyl-1-(2-methyl-5-sulfophenyl)-1H-pyrazol-4-yl)diazenyl]benzoic acid[2]

Step 1: Diazotization of 2-Amino-5-bromobenzoic acid

  • Suspend 0.01 moles of 2-amino-5-bromobenzoic acid in 50 ml of water in a beaker.

  • To the well-stirred suspension, add 3.0 ml (0.025 moles) of concentrated hydrochloric acid dropwise until a clear solution is obtained.

  • Cool the solution to 0-5°C in an ice bath.

  • Prepare a solution of 0.012 moles of sodium nitrite in 10 ml of water and cool it to 0°C.

  • Add the cold sodium nitrite solution to the solution of 2-amino-5-bromobenzoic acid hydrochloride.

  • Stir the reaction mixture for one hour at 0-5°C to ensure the complete formation of the diazonium salt. The resulting diazonium salt solution is used immediately in the next step.

Step 2: Coupling Reaction

  • Dissolve 0.01 moles of 1-(2'-Methyl,5'-sulfophenyl)-3-methylpyrazolone in a 10% (w/v) sodium carbonate solution and cool the mixture to 0-5°C in an ice bath.

  • To the cold solution of the coupling component, add the freshly prepared, cold diazonium salt solution slowly with constant stirring.

  • Continue stirring the reaction mixture for 3 hours at 0-5°C.

  • Adjust the pH of the solution to 7 by adding a 10% (w/v) sodium carbonate solution.

  • After the reaction is complete, add a 10% (w/v) sodium chloride solution with stirring to precipitate the solid dye.

  • Filter the precipitated solid and wash it with a small amount of cold water.

  • Crystallize the crude product from DMSO to obtain orange-yellow crystals of the final azo dye.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of the azo dye from 2-amino-5-bromobenzoic acid.

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling start 2-Amino-5-bromobenzoic acid reagents1 HCl, NaNO2 0-5°C start->reagents1 React with diazonium Diazonium Salt Solution reagents1->diazonium Forms reaction Coupling Reaction 0-5°C, 3h diazonium->reaction Add to coupling_component Pyrazolone Derivative in Na2CO3 solution coupling_component->reaction precipitation Precipitation with NaCl reaction->precipitation Yields crude product after product Azo Dye Product precipitation->product Followed by filtration & crystallization

Caption: Experimental workflow for the synthesis of an azo dye.

Logical Relationship Diagram

This diagram illustrates the logical progression from a general bromochlorobenzoic acid to a specific azo dye, highlighting the necessary chemical transformations.

logical_relationship start Bromochlorobenzoic Acid process1 Amination start->process1 intermediate 2-Amino-5-bromobenzoic Acid (Derivative) diazotization Diazotization intermediate->diazotization process1->intermediate coupling Azo Coupling diazotization->coupling end_product Azo Dye coupling->end_product

Caption: Synthetic pathway from bromochlorobenzoic acid to an azo dye.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Bromochlorobenzoic Acid by Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude bromochlorobenzoic acid by crystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of bromochlorobenzoic acid, offering potential causes and solutions in a question-and-answer format.

Problem Possible Causes Solutions
No crystals form upon cooling. 1. Too much solvent was used: The solution is not supersaturated.[1][2] 2. The solution is supersaturated but requires nucleation: Crystal growth needs a starting point.[1][2] 3. The cooling process is too slow. 1. Reduce solvent volume: Boil off some of the solvent to increase the concentration of the bromochlorobenzoic acid and allow the solution to cool again.[1][3] 2. Induce crystallization: - Scratch the inner surface of the flask with a glass rod at the meniscus.[1] - Add a seed crystal of pure bromochlorobenzoic acid.[1] - Cool the solution in an ice bath to further decrease solubility.[2] 3. Cool the flask in an ice-water bath to promote nucleation.
Crystallization occurs too rapidly, forming a powder or small needles. 1. The solution is too concentrated. 2. The cooling process is too fast. [3]1. Add a small amount of additional hot solvent to the hot solution before cooling to slightly decrease saturation.[3] 2. Allow the solution to cool slowly at room temperature before moving it to an ice bath. Insulating the flask can help.
The product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the bromochlorobenzoic acid. 2. High concentration of impurities: Impurities can lower the melting point of the mixture.[2] 3. The solution is cooled too quickly. 1. Choose a solvent with a lower boiling point. 2. Attempt to remove impurities beforehand: If colored, consider a charcoal treatment. 3. Reheat the solution to redissolve the oil, add a small amount of extra solvent, and cool slowly. [2] Using a mixed solvent system and adding more of the solvent in which the compound is more soluble can help.[3]
The yield of purified crystals is low. 1. Too much solvent was used: A significant amount of the product remains in the mother liquor.[2][3] 2. Premature crystallization during hot filtration. 3. Incomplete transfer of crystals during filtration. 4. Washing crystals with a solvent in which they are soluble. 1. Use the minimum amount of hot solvent necessary to dissolve the crude product. After filtration, the mother liquor can be concentrated and cooled to obtain a second crop of crystals. 2. Preheat the filtration apparatus (funnel and receiving flask) and use a fluted filter paper for rapid filtration.[1] 3. Rinse the crystallization flask with a small amount of the cold mother liquor to transfer all crystals to the filter. 4. Wash the crystals with a minimal amount of ice-cold solvent.
The purified crystals are still colored. 1. Colored impurities are present. 2. Charcoal treatment was ineffective or not performed. 1. Perform a charcoal treatment: Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities. Be aware that using too much charcoal can reduce your yield.
The melting point of the purified crystals is broad or lower than the literature value. 1. Incomplete removal of impurities. 2. The presence of the positional isomer (e.g., 4-bromo-2-chlorobenzoic acid as an impurity in 5-bromo-2-chlorobenzoic acid).1. Repeat the recrystallization process. A second recrystallization can significantly improve purity. 2. Consider a different solvent or a mixed solvent system that may offer better selectivity in separating the isomers. The choice of solvent can influence the crystal packing and potentially exclude the isomeric impurity more effectively.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for the crystallization of bromochlorobenzoic acid?

A good crystallization solvent should:

  • Completely dissolve the crude bromochlorobenzoic acid at its boiling point.

  • Have very low solubility for the bromochlorobenzoic acid at low temperatures (e.g., 0-4°C).

  • Either not dissolve the impurities at all (allowing them to be filtered out hot) or dissolve them very well (so they remain in the cold mother liquor).

  • Not react with the bromochlorobenzoic acid.

  • Be volatile enough to be easily removed from the purified crystals.

Based on available data, 5-bromo-2-chlorobenzoic acid is sparingly soluble in water but more soluble in organic solvents like ethanol, methanol, and dichloromethane. A mixed solvent system, such as ethanol/water or acetic acid/water, is often effective for substituted benzoic acids.

Q2: What are the common impurities in crude bromochlorobenzoic acid?

The most common impurity is often a positional isomer formed during the synthesis. For example, in the synthesis of 5-bromo-2-chlorobenzoic acid, 4-bromo-2-chlorobenzoic acid is a frequent impurity. Other potential impurities include starting materials from the synthesis and other reaction byproducts.

Q3: How much solvent should I use for the crystallization?

The goal is to use the minimum amount of hot solvent to completely dissolve the crude product. This will ensure that the solution is supersaturated upon cooling, maximizing the yield of pure crystals. A good starting point is to add small portions of the hot solvent to the crude material while heating until everything has just dissolved.

Q4: What is "oiling out" and how can I prevent it?

"Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than forming crystals. This often happens when the solution is cooled too quickly or when the concentration of the solute is too high, causing the saturation point to be reached at a temperature above the compound's melting point (or the melting point of the impure mixture). To prevent this, ensure slow cooling and use a slightly larger volume of solvent than the bare minimum.

Q5: Can I reuse the mother liquor?

Yes, the mother liquor contains dissolved product. You can often obtain a second crop of crystals by concentrating the mother liquor (boiling off some of the solvent) and re-cooling. However, be aware that this second crop may be less pure than the first.

Experimental Protocols

General Protocol for the Crystallization of Crude Bromochlorobenzoic Acid
  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair. Ethanol/water or acetic acid/water mixtures are good starting points. For 5-bromo-2-chlorobenzoic acid, which has a water solubility of 2.63 g/L at 20°C, a mixed solvent system is likely necessary for good recovery.

  • Dissolution:

    • Place the crude bromochlorobenzoic acid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent (e.g., ethanol).

    • Heat the mixture on a hot plate while stirring.

    • Gradually add more of the hot primary solvent until the solid dissolves completely.

    • If using a solvent pair, dissolve the solid in the solvent in which it is more soluble (e.g., ethanol) and then add the "anti-solvent" (e.g., hot water) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the first solvent to redissolve the precipitate.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or charcoal was used, perform a hot gravity filtration.

    • Preheat a stemless funnel and a new Erlenmeyer flask with a small amount of the hot solvent.

    • Place a fluted filter paper in the funnel and quickly pour the hot solution through it.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying:

    • Allow the crystals to dry on the filter by drawing air through them.

    • For final drying, transfer the crystals to a watch glass or place them in a desiccator.

Data Presentation

Table 1: Qualitative Solubility of Bromochlorobenzoic Acid and Related Compounds

CompoundWaterEthanolMethanolDichloromethaneEther
5-Bromo-2-chlorobenzoic acidSparingly soluble (2.63 g/L at 20°C)[4][5]Soluble[6][7]Soluble[6][7]Soluble[6]-
2,4-Dibromobenzoic acidSlightly soluble in hot waterSolubleSoluble-Soluble
2,4-Dichlorobenzoic acid-Soluble (1g/10mL)---

Visualizations

Crystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Bromochlorobenzoic Acid dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_solution Hot Saturated Solution dissolve->hot_solution hot_filtration Hot Filtration (if needed) hot_solution->hot_filtration Insoluble Impurities clear_filtrate Clear Filtrate hot_filtration->clear_filtrate cool Slow Cooling clear_filtrate->cool crystals_suspension Crystal Suspension cool->crystals_suspension vacuum_filtration Vacuum Filtration crystals_suspension->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: Experimental workflow for the purification of bromochlorobenzoic acid.

Troubleshooting_Logic start Start Cooling no_crystals No Crystals Form Too much solvent? Nucleation issue? start->no_crystals Problem oiling_out Product Oils Out Solvent BP too high? Impurities? start->oiling_out Problem crystals_form Crystals Form start->crystals_form Success solution1 Boil off excess solvent no_crystals:cause1->solution1 solution2 Scratch / Seed / Cool further no_crystals:cause2->solution2 solution3 Reheat, add more solvent, cool slowly oiling_out->solution3 end_process Proceed to Filtration crystals_form->end_process solution1->start Retry solution2->start Retry solution3->start Retry

Caption: Troubleshooting logic for common crystallization problems.

References

Technical Support Center: Synthesis of 4-Bromo-2-Chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-bromo-2-chlorobenzoic acid (CAS: 59748-90-2), a key intermediate in the pharmaceutical and material science sectors.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4-bromo-2-chlorobenzoic acid?

A1: There are several common methods for synthesizing 4-bromo-2-chlorobenzoic acid. The choice of route often depends on the availability of starting materials, scalability, and desired purity. The main strategies include:

  • Oxidation of 4-bromo-2-chlorotoluene: This method involves the oxidation of the methyl group of 4-bromo-2-chlorotoluene to a carboxylic acid using strong oxidizing agents like potassium permanganate.[3][4]

  • Directed Bromination of 2-chlorobenzoic acid: This involves the electrophilic bromination of 2-chlorobenzoic acid. Controlling the regioselectivity to favor the 4-bromo isomer over other isomers (like the 5-bromo) is the primary challenge.[5]

  • Sandmeyer Reaction: This route starts with a corresponding aniline derivative (e.g., 2-amino-5-bromobenzoic acid or a related precursor), which is converted to a diazonium salt and subsequently displaced by a chlorine atom using a copper(I) chloride catalyst.[6][7][8]

  • Grignard Reaction: This involves forming a Grignard reagent from a dihalo-bromobenzene derivative (e.g., 1,4-dibromo-2-chlorobenzene) followed by carboxylation with solid carbon dioxide (dry ice).[9][10]

  • Palladium-Catalyzed Carbonylation: A more modern approach using a starting material like 4-bromo-2-chloro-1-iodobenzene, which is carbonylated using carbon monoxide in the presence of a palladium catalyst.[11]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis that can lead to low yields or impure products.

Scenario 1: Low Yield in the Oxidation of 4-bromo-2-chlorotoluene

Q2: My oxidation reaction of 4-bromo-2-chlorotoluene with potassium permanganate (KMnO₄) is resulting in a very low yield. What are the potential causes and solutions?

A2: Low yields in this oxidation are typically due to incomplete reaction, side reactions, or issues during product workup.

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure the reaction mixture maintains a purple color (indicating excess KMnO₄) for the entire reflux period. If the color fades, more permanganate should be added in portions.

  • Reaction Conditions: The reaction temperature and time are critical. Ensure the mixture is refluxing vigorously enough to facilitate the reaction. Insufficient heating can lead to a slow and incomplete conversion.

  • Phase Transfer Catalyst: If using a two-phase system (e.g., water and an organic solvent), the absence or inefficiency of a phase transfer catalyst can severely limit the reaction rate.

  • Workup Issues: During the acidic workup to precipitate the benzoic acid, ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylate salt. Inadequate acidification will leave the product dissolved in the aqueous layer. Also, ensure the mixture is thoroughly cooled before filtration to minimize product solubility.

Scenario 2: Poor Regioselectivity in the Bromination of 2-chlorobenzoic acid

Q3: I am attempting to brominate 2-chlorobenzoic acid, but I am getting a mixture of isomers, primarily the undesired 5-bromo-2-chlorobenzoic acid. How can I improve the selectivity for the 4-bromo isomer?

A3: The chloro and carboxylic acid groups direct incoming electrophiles to different positions. The -Cl is ortho-, para-directing, and the -COOH is meta-directing. This competition can lead to isomer formation.

  • Steric Hindrance: The position ortho to the chlorine and meta to the carboxylic acid (position 3) is sterically hindered. The position para to the chlorine (position 4) is electronically favored by the chlorine but meta to the carboxylic acid. The position ortho to the chlorine and meta to the carboxylic acid (position 5) is also a potential product.

  • Catalyst and Reaction System: The choice of brominating agent and catalyst is crucial for controlling regioselectivity. A patented method suggests that using an N-bromosuccinimide (NBS)/sulfuric acid system with a catalyst such as sodium sulfite can inhibit the formation of the 5-bromo isomer and significantly improve the yield of 4-bromo-2-chlorobenzoic acid.[5]

Reagent SystemSelectivity IssueRecommended Solution
Br₂ / FeBr₃Poor selectivity, formation of multiple isomers.Not recommended for high-purity synthesis.
NBS / H₂SO₄Formation of significant 5-bromo impurity (~10%).Add a catalyst like sodium sulfite to suppress 5-bromo formation.[5]
Scenario 3: Failure or Low Yield in Grignard Reagent Formation

Q4: My attempt to synthesize 4-bromo-2-chlorobenzoic acid via a Grignard reaction is failing. The reaction doesn't initiate, or the final yield is negligible. What should I check?

A4: Grignard reactions are notoriously sensitive to moisture and atmospheric oxygen.[12] Failure is almost always due to improper reaction setup.

  • Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum) and cooled under an inert atmosphere (N₂ or Ar). The solvent (typically diethyl ether or THF) must be anhydrous. Even trace amounts of water will quench the Grignard reagent as it forms.[10][12]

  • Magnesium Activation: The magnesium turnings may have an oxide layer that prevents the reaction from starting. Gently crushing the turnings in a mortar and pestle or adding a small crystal of iodine can help activate the surface.

  • Initiation: The reaction can be slow to start. A small amount of 1,2-dibromoethane can be used as an initiator. Once the reaction begins, it is typically exothermic, and the solution may become cloudy and begin to reflux.[13]

  • Carbonation Step: Ensure the Grignard reagent is added to a large excess of freshly crushed, high-quality dry ice. Do not add the dry ice to the Grignard solution, as the localized warming can lead to side reactions.

Experimental Protocols

Protocol 1: Oxidation of 4-bromo-2-chlorotoluene

This protocol is a general guideline based on the oxidation of substituted toluenes.[3][4]

  • Setup: In a round-bottom flask equipped with a reflux condenser, add 4-bromo-2-chlorotoluene (1 equivalent) and water.

  • Reaction: Heat the mixture to reflux. Add potassium permanganate (KMnO₄, ~3 equivalents) portion-wise over 1-2 hours. Maintain reflux until the purple color of the permanganate persists for at least 30 minutes.

  • Workup: Cool the reaction mixture to room temperature. Filter off the manganese dioxide (MnO₂) byproduct. Wash the filter cake with a small amount of hot water.

  • Precipitation: Combine the filtrate and washings. Cool the solution in an ice bath and acidify to pH 1-2 with concentrated HCl. A white precipitate of 4-bromo-2-chlorobenzoic acid should form.

  • Isolation: Cool the mixture for another 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be recrystallized from an appropriate solvent like an ethanol/water mixture.

Protocol 2: Palladium-Catalyzed Carbonylation

This procedure is adapted from a flow chemistry synthesis of substituted benzoic acids.[11]

  • Catalyst Solution: Prepare a solution of palladium acetate and triphenylphosphine in 1,4-dioxane.

  • Substrate Solution: Prepare a separate solution of 4-bromo-2-chloro-1-iodobenzene (1 equiv.), triethylamine (~1.6 equiv.), and water (~16 equiv.) in 1,4-dioxane.

  • Reaction: Using a flow reactor equipped with a gas-liquid membrane reactor for CO introduction, pump the two solutions at a set flow rate into the heated reactor (e.g., 110 °C) under carbon monoxide pressure (e.g., 15 bar).[11]

  • Workup: Collect the output from the reactor. Evaporate the solvent. Add ethyl acetate and a 2 M sodium carbonate solution to the residue and transfer to a separatory funnel.

  • Extraction: Separate the layers. Extract the organic layer two more times with 2 M sodium carbonate solution. Combine the aqueous layers.

  • Precipitation: Acidify the combined aqueous layers with 2 M HCl to precipitate the product.

  • Isolation: Extract the acidified aqueous solution with ethyl acetate. Dry the combined organic extracts over sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent.[11]

Visual Guides

Synthesis and Troubleshooting Workflow

G General Synthesis & Troubleshooting Workflow cluster_synthesis Synthesis Pathway cluster_analysis Analysis & Troubleshooting cluster_troubleshoot Troubleshooting start Select Synthesis Route react Run Reaction start->react workup Perform Workup & Isolation react->workup crude Obtain Crude Product workup->crude analyze Analyze Crude Product (TLC, NMR, HPLC) crude->analyze purity Check Purity & Yield analyze->purity low_yield Low Yield Issue purity->low_yield No impurity Impurity Issue purity->impurity No purify Purify Product purity->purify Yes review_cond Review Reaction Conditions (Temp, Time, Reagents) low_yield->review_cond review_purif Optimize Purification (Recrystallization, Chromatography) impurity->review_purif review_cond->react Adjust review_purif->purify Adjust final Final Pure Product purify->final

Caption: A workflow for synthesis, analysis, and troubleshooting.

Decision Tree for Low Product Yield

G Troubleshooting Low Yield start Low Yield Observed q1 Was starting material pure? start->q1 a1_no Purify/verify starting material q1->a1_no No q2 Were reaction conditions correct? (Temp, Time, Stoichiometry) q1->q2 Yes end Re-run optimized experiment a1_no->end a2_no Adjust reaction parameters q2->a2_no No q3 Was workup procedure correct? (pH, Extraction, Precipitation) q2->q3 Yes a2_no->end a3_no Review and optimize workup steps q3->a3_no No q4 Did crude NMR/TLC show multiple products? q3->q4 Yes a3_no->end a4_yes Investigate side reactions (e.g., Isomer formation, Degradation) q4->a4_yes Yes q4->end No (Incomplete Reaction) a4_yes->end

Caption: A decision tree for diagnosing the cause of low reaction yield.

References

Removal of positional isomer impurities in bromochlorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bromochlorobenzoic acid, with a focus on the removal of positional isomer impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common positional isomer impurities formed during the synthesis of 5-bromo-2-chlorobenzoic acid?

A1: During the electrophilic bromination of 2-chlorobenzoic acid, the main desired product is 5-bromo-2-chlorobenzoic acid. However, two common positional isomer impurities are also formed: 3-bromo-2-chlorobenzoic acid and 4-bromo-2-chlorobenzoic acid. The formation of the 4-bromo isomer can be significant, sometimes accounting for around 10% of the product mixture.[1]

Q2: What is the most effective method for removing these positional isomer impurities?

A2: Recrystallization is a highly effective and commonly used method for purifying 5-bromo-2-chlorobenzoic acid and removing its positional isomers.[2][3] A single recrystallization step can significantly improve the purity of the final product.

Q3: What solvents are recommended for the recrystallization of bromochlorobenzoic acid?

A3: A variety of solvents can be used for the recrystallization of bromochlorobenzoic acid. These include water, methanol, ethanol, isopropanol, acetic acid, and toluene.[3] Mixed solvent systems, such as methanol/water, have been shown to be particularly effective.[3] 5-bromo-2-chlorobenzoic acid is sparingly soluble in water but soluble in organic solvents like ethanol, methanol, and dichloromethane.[4][5]

Q4: How can I analyze the purity of my bromochlorobenzoic acid sample and quantify the positional isomers?

A4: High-Performance Liquid Chromatography (HPLC) is the standard method for analyzing the purity of bromochlorobenzoic acid and quantifying the levels of positional isomer impurities. A reverse-phase HPLC method with a C18 column and a mobile phase containing acetonitrile, water, and an acid modifier like phosphoric acid or formic acid is typically used.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
Low Purity After Recrystallization - Inappropriate solvent choice.- Cooling the solution too quickly, trapping impurities.- Insufficient washing of the crystals.- Experiment with different solvent systems. A mixed solvent system (e.g., methanol/water) may provide better separation.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6]- Wash the filtered crystals with a small amount of cold recrystallization solvent to remove residual mother liquor.[6]
Poor Crystal Yield - Using too much solvent during dissolution.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent required to dissolve the crude product.[7]- If the mother liquor still contains a significant amount of product, concentrate it and perform a second crystallization.- Ensure the filtration apparatus is pre-heated to prevent the product from crashing out on the filter paper.
Oiling Out (Product separates as an oil, not crystals) - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated to a high degree.- Use a lower-boiling point solvent.- Add a small amount of additional hot solvent to the oily mixture and try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[6]
No Crystals Form Upon Cooling - The solution is not saturated (too much solvent was used).- The solution is supersaturated and requires nucleation.- Boil off some of the solvent to concentrate the solution and then allow it to cool again.[7]- Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of the pure compound.[6]
HPLC Analysis Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor Resolution Between Isomer Peaks - Mobile phase composition is not optimal.- Incorrect column choice.- Adjust the ratio of organic solvent (e.g., acetonitrile) to the aqueous phase.- Modify the pH of the mobile phase; for acidic compounds, a lower pH can improve peak shape and resolution.[8]- Ensure a C18 or a similar reverse-phase column suitable for aromatic acids is being used.
Peak Tailing - Secondary interactions between the analyte and the stationary phase.- Column degradation.- Lower the pH of the mobile phase to suppress the ionization of the carboxylic acid group.[8]- Use a well-maintained column and consider using a guard column to protect the analytical column from contaminants.[9]
Inconsistent Retention Times - Fluctuation in mobile phase composition.- Temperature variations.- Column equilibration issues.- Prepare the mobile phase accurately and degas it thoroughly.[9]- Use a column oven to maintain a consistent temperature.- Ensure the column is fully equilibrated with the mobile phase before injecting the sample.

Quantitative Data on Purification

The following tables summarize the effectiveness of purification methods for removing positional isomers in bromochlorobenzoic acid synthesis.

Table 1: Purity of 5-bromo-2-chlorobenzoic acid Before and After Recrystallization

Synthesis Method Initial Purity (HPLC) Purity After Single Recrystallization (HPLC) Reference
Bromination with NBS/Sulfuric AcidNot specified (Isomer ratio of desired to undesired product is 18:1)>99%[2]
One-pot synthesis from 2-chlorobenzotrichloride80-92%97-99.6%
Bromination with NBS/Sulfuric Acid and catalystNot specified99.7%[3]

Experimental Protocols

Protocol 1: Recrystallization of 5-bromo-2-chlorobenzoic Acid from a Methanol/Water Mixture

This protocol is adapted from a patented procedure for the purification of 5-bromo-2-chlorobenzoic acid.[3]

Materials:

  • Crude 5-bromo-2-chlorobenzoic acid containing positional isomer impurities

  • Methanol

  • Deionized water

  • Erlenmeyer flask

  • Heating plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude 5-bromo-2-chlorobenzoic acid in an Erlenmeyer flask.

  • Add a minimal amount of hot methanol to dissolve the solid completely.

  • Gradually add hot water to the solution until it becomes slightly cloudy. This indicates that the solution is saturated.

  • Add a few more drops of hot methanol until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of a cold methanol/water mixture.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: HPLC Analysis of Bromochlorobenzoic Acid Isomers

This protocol provides a general method for the separation of bromochlorobenzoic acid isomers.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Phosphoric acid or Formic acid

  • Sample of bromochlorobenzoic acid dissolved in a suitable solvent (e.g., acetonitrile/water)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water with a constant concentration of 0.1% phosphoric acid or formic acid. A typical starting condition could be 30% acetonitrile, ramping up to 70% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the HPLC column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Prepare a standard solution of the pure bromochlorobenzoic acid isomer and solutions of the expected impurities if available.

  • Inject the standard solutions to determine the retention times of each isomer.

  • Inject the sample solution to be analyzed.

  • Quantify the amount of each isomer by comparing the peak areas to those of the standards.

Diagrams

experimental_workflow Workflow for Purification and Analysis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Bromochlorobenzoic Acid (with positional isomers) dissolve Dissolve in minimal hot solvent start->dissolve cool Slow cooling and crystallization dissolve->cool filtrate Vacuum filtration and washing cool->filtrate dry Drying filtrate->dry hplc HPLC Analysis filtrate->hplc Analyze Mother Liquor for yield loss dry->hplc pure_product Pure Bromochlorobenzoic Acid hplc->pure_product Purity > 99%

Caption: Experimental workflow for the purification and analysis of bromochlorobenzoic acid.

troubleshooting_logic Troubleshooting Logic for Low Purity cluster_recrystallization Recrystallization Issues cluster_hplc HPLC Issues start Low Purity Detected by HPLC check_recrystallization Review Recrystallization Protocol start->check_recrystallization check_hplc Review HPLC Method start->check_hplc solvent Inappropriate Solvent? check_recrystallization->solvent cooling Cooling Too Fast? check_recrystallization->cooling washing Insufficient Washing? check_recrystallization->washing resolution Poor Peak Resolution? check_hplc->resolution tailing Peak Tailing? check_hplc->tailing solution1 Test alternative solvent systems solvent->solution1 Yes solution2 Ensure slow cooling cooling->solution2 Yes solution3 Wash crystals with cold solvent washing->solution3 Yes solution4 Optimize mobile phase and pH resolution->solution4 Yes solution5 Adjust mobile phase pH tailing->solution5 Yes

Caption: Troubleshooting logic for addressing low purity in bromochlorobenzoic acid synthesis.

References

Technical Support Center: Large-Scale Synthesis of Bromochlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of bromochlorobenzoic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of bromochlorobenzoic acid, offering potential causes and solutions.

Issue ID Problem Potential Causes Recommended Solutions
BCBA-T01 Low Yield of 5-bromo-2-chlorobenzoic acid Incomplete reaction; Suboptimal reaction temperature; Inefficient purification.- Ensure complete dissolution of 2-chlorobenzoic acid in sulfuric acid before adding the brominating agent.[1] - Maintain the reaction temperature strictly, for example, at 30°C when using N-bromosuccinimide (NBS) and sodium sulfide in sulfuric acid.[1] - Optimize the recrystallization process by using an appropriate solvent system, such as a methanol/water mixture, and allowing for slow cooling to maximize crystal formation.[1][2][3]
BCBA-T02 High levels of 4-bromo-2-chlorobenzoic acid impurity Lack of regioselectivity in the bromination of 2-chlorobenzoic acid.[4]- Introduce a catalyst that inhibits the formation of the 4-bromo isomer, such as sodium sulfide, sodium sulfite, or potassium sulfide, in the NBS/sulfuric acid system.[4][5] - The molar ratio of 2-chlorobenzoic acid to NBS to the catalyst can be optimized, for example, to 1:1-1.5:0.2-1.0.[5]
BCBA-T03 Product solidifies in the reactor Precipitation of sodium salts of acetylacetone and 2-bromobenzoic acid when using these as reagents.- Use a large excess of acetylacetone to act as both a reagent and a solvent to prevent solidification.
BCBA-T04 Difficulty in filtering the product The product precipitates as an oily or semisolid mass.- If ether is present in the aqueous solution during acidification, ensure its complete removal before precipitation as it can cause the product to become oily.
BCBA-T05 Runaway reaction during bromination The high reactivity of molecular bromine can lead to exothermic reactions that are difficult to control on a large scale.[6]- Consider using a flow chemistry setup where bromine is generated in situ and consumed immediately, minimizing the amount of free bromine at any given time.[6] - Ensure adequate cooling and controlled addition of the brominating agent.
BCBA-T06 Incomplete hydrolysis of ester intermediate Insufficient reaction time or temperature during the hydrolysis step.- Monitor the reaction progress using HPLC to ensure the disappearance of the ester starting material.[1] - For the hydrolysis of ethyl 5-bromo-2-chlorobenzoate, maintain the temperature at 40-55°C with a 30% NaOH solution.[7]

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

Q1: What are the most common starting materials for the large-scale synthesis of 5-bromo-2-chlorobenzoic acid?

A1: Common starting materials include 2-chlorobenzoic acid[1][4][5], 2-chlorobenzonitrile[1], and 5-bromo-2-aminobenzoic acid derivatives.[7] The choice of starting material often depends on factors like cost, availability, and the desired purity of the final product.

Q2: How can I minimize the formation of the 4-bromo-2-chlorobenzoic acid isomer during the bromination of 2-chlorobenzoic acid?

A2: The formation of the undesired 4-bromo isomer is a common challenge.[4] To enhance the regioselectivity for the 5-position, a catalyst such as sodium sulfide, sodium sulfite, or potassium sulfide can be added to the NBS/sulfuric acid reaction system.[5] This approach has been shown to significantly inhibit the formation of the 4-bromo impurity.[5]

Q3: What are the recommended reaction conditions for the bromination of 2-chlorobenzoic acid using NBS?

A3: A typical procedure involves dissolving 2-chlorobenzoic acid and a catalytic amount of sodium sulfide in concentrated sulfuric acid, followed by the addition of N-bromosuccinimide (NBS). The reaction can be carried out at a controlled temperature, for instance, 30°C.[1]

Purification

Q4: What is the most effective method for purifying crude bromochlorobenzoic acid?

A4: Recrystallization is a highly effective method for purifying the solid product.[2][3] The choice of solvent is crucial for successful purification.

Q5: What are suitable solvents for the recrystallization of 5-bromo-2-chlorobenzoic acid?

A5: A mixture of methanol and water is commonly used for the recrystallization of 5-bromo-2-chlorobenzoic acid.[1] The crude product is dissolved in a minimal amount of hot solvent and then allowed to cool slowly to form pure crystals.[2] Acetic acid and water mixtures can also be used.[5]

Q6: How can I confirm the purity of my final product?

A6: The purity of the synthesized bromochlorobenzoic acid can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to detect and quantify impurities.[1] Other methods like 1H NMR, 13C NMR, and LC-MS can be used for structural confirmation.[1]

Safety and Handling

Q7: What are the primary safety hazards associated with the large-scale synthesis of bromochlorobenzoic acid?

A7: The primary hazards often stem from the reagents used. Molecular bromine is highly toxic, corrosive, and a strong oxidizing agent.[8][9] Thionyl chloride, sometimes used in the synthesis, is also highly corrosive. Reactions can be exothermic and require careful temperature control to prevent runaways.[6]

Q8: How should I handle and quench excess bromine safely?

A8: All work with bromine should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves and eye protection.[9] For quenching unreacted bromine, a solution of a reducing agent like sodium thiosulfate or sodium sulfite is effective.[6][10] It is recommended to have a quenching solution readily available during the reaction.[9]

Q9: What is the proper procedure for disposing of waste generated during the synthesis?

A9: Waste management should follow institutional and regulatory guidelines. Acidic and basic aqueous solutions should be neutralized before disposal.[11] Organic solvent waste should be collected separately. Any waste containing residual bromine or other hazardous reagents must be treated as hazardous waste.[12][13]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-chlorobenzoic Acid from 2-Chlorobenzoic Acid

This protocol is based on the bromination of 2-chlorobenzoic acid using N-bromosuccinimide (NBS) with a catalyst to improve regioselectivity.

Materials:

  • 2-chlorobenzoic acid

  • Concentrated sulfuric acid

  • Sodium sulfide

  • N-bromosuccinimide (NBS)

  • Methanol

  • Water

  • Ice

Procedure:

  • In a four-necked flask equipped with a stirrer, thermometer, and addition funnel, add 40 mL of concentrated sulfuric acid.

  • Carefully add 4.7g (0.03 mol) of 2-chlorobenzoic acid and 0.936g (0.012 mol) of sodium sulfide to the sulfuric acid while stirring.[1]

  • Stir the mixture at 30°C for approximately 20 minutes until the solution becomes clear.[1]

  • Add 5.334g (0.03 mol) of N-bromosuccinimide in portions, maintaining the temperature at 30°C.[1]

  • Continue the reaction for 10 minutes after the addition of NBS is complete.[1]

  • Slowly pour the reaction mixture into 80 mL of an ice-water bath to precipitate the crude product.[1]

  • Filter the crude product and wash the filter cake with water.

  • For purification, transfer the filter cake to a flask and add 24 mL of methanol and 36 mL of water.[1]

  • Heat the mixture to 60°C to dissolve the solid, then allow it to cool naturally while stirring to induce crystallization.[1]

  • Filter the purified crystals, wash with a 40% aqueous methanol solution, and dry at 55°C for 6 hours.[1]

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Low Yield of Bromochlorobenzoic Acid check_reaction Check for Complete Reaction start->check_reaction check_temp Verify Reaction Temperature start->check_temp check_purification Evaluate Purification Step start->check_purification incomplete_reaction Incomplete Reaction Detected check_reaction->incomplete_reaction temp_issue Temperature Deviation Found check_temp->temp_issue purification_issue Purification Inefficient check_purification->purification_issue solution_reaction Increase reaction time or ensure reagent dissolution incomplete_reaction->solution_reaction solution_temp Implement stricter temperature control temp_issue->solution_temp solution_purification Optimize recrystallization solvent and cooling rate purification_issue->solution_purification end Yield Improved solution_reaction->end solution_temp->end solution_purification->end

Caption: Troubleshooting workflow for low product yield.

Experimental Workflow for Synthesis of 5-Bromo-2-chlorobenzoic Acid

G cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve 2-Chlorobenzoic Acid & Sodium Sulfide in H2SO4 B 2. Add NBS at 30°C A->B C 3. React for 10 minutes B->C D 4. Quench in Ice Water C->D E 5. Filter Crude Product D->E F 6. Recrystallize from Methanol/Water E->F G 7. Filter & Dry Pure Product F->G

Caption: Synthesis workflow for 5-bromo-2-chlorobenzoic acid.

References

Stability of bromochlorobenzoic acid in different solvent systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of bromochlorobenzoic acid in various solvent systems. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides

Issue: Unexpected Degradation of Bromochlorobenzoic Acid in Solution

Question: I am observing significant degradation of my bromochlorobenzoic acid sample in solution. What could be the potential causes and how can I troubleshoot this?

Answer: Unexpected degradation of bromochlorobenzoic acid can be attributed to several factors. Here's a systematic approach to troubleshooting the issue:

  • Solvent Purity: Impurities in the solvent can catalyze degradation. Ensure you are using high-purity, HPLC-grade solvents. It is advisable to filter solvents before use.

  • pH of the Medium: Bromochlorobenzoic acid, as a carboxylic acid, can be susceptible to pH-dependent hydrolysis, especially under strong acidic or basic conditions.[1][2] Measure the pH of your solution and consider using a buffer system if you need to maintain a specific pH.

  • Exposure to Light: Aromatic compounds can be susceptible to photodegradation. Protect your solutions from light by using amber vials or by working in a dark environment.[1]

  • Temperature: Elevated temperatures can accelerate degradation.[3] If not specified by your protocol, store solutions at a controlled room temperature or refrigerated, and avoid exposure to heat sources.

  • Oxidative Stress: The presence of oxidizing agents, even atmospheric oxygen, can lead to degradation. If you suspect oxidation, consider de-gassing your solvents or working under an inert atmosphere (e.g., nitrogen or argon).

  • Incompatible Vessel Material: While less common, certain container materials may leach impurities or interact with the compound. Use high-quality, inert glass or polypropylene containers.

Issue: Poor Solubility or Precipitation of Bromochlorobenzoic Acid

Question: I am having difficulty dissolving bromochlorobenzoic acid, or it is precipitating out of solution. What should I do?

Answer: Solubility issues are common and can often be resolved with the following steps:

  • Solvent Selection: Bromochlorobenzoic acid exhibits varying solubility in different solvents. It is generally more soluble in polar organic solvents like methanol and ethanol and has low solubility in water and non-polar solvents such as hexane.[4] Consider using a co-solvent system, such as a mixture of water and methanol or acetonitrile, to enhance solubility.

  • pH Adjustment: The solubility of carboxylic acids is highly dependent on pH. In aqueous solutions, increasing the pH above the pKa of the carboxylic acid group will deprotonate it, forming a more soluble carboxylate salt. You can try adding a small amount of a suitable base (e.g., sodium hydroxide) to increase the pH and improve solubility.

  • Sonication: Gentle sonication can help to break down solid particles and facilitate dissolution.

  • Gentle Warming: In some cases, gentle warming of the solution can increase solubility. However, be cautious as this may also accelerate degradation. It is crucial to determine the thermal stability of your compound first.

Frequently Asked Questions (FAQs)

Q1: In which solvents is bromochlorobenzoic acid most stable?

A1: While specific stability data for all isomers of bromochlorobenzoic acid is not extensively available, based on the general stability of aromatic carboxylic acids, it is expected to be relatively stable in common organic solvents like methanol, ethanol, and acetonitrile under controlled conditions (i.e., protected from light and at ambient temperature).[4] Aqueous solutions, especially at extreme pH values, may lead to hydrolysis over time.[1][5]

Q2: What are the likely degradation products of bromochlorobenzoic acid?

A2: Under forced degradation conditions, the following degradation pathways are plausible:

  • Hydrolysis: Under acidic or basic conditions, the primary degradation could involve nucleophilic substitution of the bromine or chlorine atoms with a hydroxyl group, or decarboxylation at elevated temperatures.[2]

  • Oxidation: In the presence of oxidizing agents like hydrogen peroxide, degradation is likely to occur through hydroxylation of the aromatic ring.[6][7]

  • Photodegradation: Exposure to UV light may lead to dehalogenation or the formation of radical species.

Q3: How can I monitor the stability of bromochlorobenzoic acid in my experiments?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the stability of bromochlorobenzoic acid.[8][9][10] This involves developing an HPLC method that can separate the parent compound from any potential degradation products. A photodiode array (PDA) detector is often used to check for peak purity.

Q4: Are there any known incompatibilities of bromochlorobenzoic acid with common excipients or reagents?

A4: As a carboxylic acid, bromochlorobenzoic acid will react with bases.[11] It may also be incompatible with strong oxidizing agents. When formulating or mixing with other compounds, it is essential to consider potential acid-base reactions and redox reactions.

Data Presentation

The following tables provide an illustrative summary of the expected stability of bromochlorobenzoic acid in different solvent systems under forced degradation conditions. Note: This data is for illustrative purposes to demonstrate a structured format and is not based on specific experimental results for bromochlorobenzoic acid.

Table 1: Illustrative Stability of Bromochlorobenzoic Acid in Different Solvents under Thermal Stress (60°C for 7 days)

Solvent SystemInitial Concentration (mg/mL)% Degradation (Illustrative)Number of Degradants Observed (Illustrative)
Methanol1.0< 2%1
Ethanol1.0< 2%1
Acetonitrile1.0< 1%0
Water (pH 7.0)0.1~5%2
50:50 Methanol:Water0.5~3%2

Table 2: Illustrative Stability of Bromochlorobenzoic Acid under Hydrolytic Stress (80°C for 24 hours)

Condition% Degradation (Illustrative)Major Degradation Product (Hypothetical)
0.1 M HCl~15%Hydroxylated derivative
Water (pH 7)~5%Minor hydrolysis products
0.1 M NaOH> 50%Decarboxylated and hydroxylated products

Experimental Protocols

Protocol 1: General Forced Degradation Study for Bromochlorobenzoic Acid

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of bromochlorobenzoic acid.

1. Preparation of Stock Solution:

  • Prepare a stock solution of bromochlorobenzoic acid at a concentration of 1 mg/mL in a suitable solvent where it is known to be soluble and relatively stable, such as acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
    • Incubate the solution at 60°C for 24 hours.
    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
    • Incubate the solution at 60°C for 24 hours.
    • At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
    • Keep the solution at room temperature for 24 hours, protected from light.
    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of bromochlorobenzoic acid in an oven at 80°C for 48 hours.
    • Also, place a solution of the compound (1 mg/mL in a relatively non-volatile solvent like DMSO) in the oven.
    • At the end of the study, dissolve the solid sample and dilute the solution sample with the mobile phase for HPLC analysis.

  • Photostability:

    • Expose a solution of bromochlorobenzoic acid (1 mg/mL in a UV-transparent solvent like acetonitrile or water) to a calibrated light source according to ICH Q1B guidelines.
    • Simultaneously, keep a control sample in the dark.
    • After the exposure period, analyze both the exposed and control samples by HPLC.

3. HPLC Analysis:

  • Use a validated stability-indicating HPLC method to analyze the stressed samples.

  • The method should be able to separate the parent peak from all degradation product peaks.

  • Quantify the amount of bromochlorobenzoic acid remaining and the percentage of degradation.

  • Use a PDA detector to assess peak purity.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxidation Oxidation (3% H2O2, RT) prep->oxidation thermal Thermal Stress (80°C, Solid & Solution) prep->thermal photo Photostability (ICH Q1B) prep->photo hplc HPLC Analysis (Stability-Indicating Method) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc quantify Quantify Degradation (% Assay) hplc->quantify identify Identify Degradants (e.g., MS) quantify->identify pathway Propose Degradation Pathways identify->pathway

Caption: General workflow for a forced degradation study.

Solvent_Selection_Decision_Tree start Start: Need to dissolve bromochlorobenzoic acid is_aqueous Is an aqueous system required? start->is_aqueous use_organic Use polar organic solvent (Methanol, Ethanol, Acetonitrile) is_aqueous->use_organic No check_ph Is pH adjustment permissible? is_aqueous->check_ph Yes adjust_ph Adjust pH > pKa to form soluble salt check_ph->adjust_ph Yes use_cosolvent Use a co-solvent system (e.g., Methanol/Water) check_ph->use_cosolvent No consider_alt Consider alternative non-aqueous system use_cosolvent->consider_alt If precipitation persists

Caption: Decision tree for solvent selection.

References

Technical Support Center: Optimizing Chromatographic Separation of Bromochlorobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of bromochlorobenzoic acid isomers by chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of bromochlorobenzoic acid isomers.

Problem Potential Cause Recommended Solution
Poor Resolution / Co-elution of Isomers Inappropriate Stationary Phase: Standard C18 columns may not provide sufficient selectivity for positional isomers.Change Column Chemistry: Switch to a Phenyl or Pentafluorophenyl (PFP) stationary phase. These columns offer alternative selectivity through π-π interactions with the aromatic rings of the isomers, which can significantly improve resolution.[1][2]
Suboptimal Mobile Phase Composition: The organic modifier and pH of the mobile phase are critical for separating acidic compounds like bromochlorobenzoic acids.Optimize Mobile Phase:Adjust Organic Modifier: Vary the ratio of acetonitrile or methanol in the mobile phase.[3] • Control pH: Since the analytes are acidic, the mobile phase pH will significantly affect their retention. Use a buffer to maintain a consistent pH. For acidic analytes, a low pH mobile phase (around 2.5-3.5) will suppress ionization and increase retention on a reversed-phase column.[4][5][6][7] Experiment with pH values at least one unit away from the pKa of the analytes for robust separation.[6]
Peak Tailing Secondary Interactions with Stationary Phase: Residual silanols on silica-based columns can interact with the acidic analytes, causing peak tailing.Use an End-capped Column: Employ a well-end-capped column to minimize silanol interactions. Lower Mobile Phase pH: Acidifying the mobile phase can suppress the ionization of silanols, reducing peak tailing.[8]
Column Overload: Injecting too much sample can lead to distorted peak shapes.Reduce Sample Concentration: Dilute the sample and reinject.
Variable Retention Times Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition, especially pH, can lead to significant shifts in retention times for ionizable compounds.[9]Ensure Consistent Mobile Phase Preparation: Prepare fresh mobile phase daily and use a calibrated pH meter. Ensure thorough mixing. Use a Buffered Mobile Phase: This will help maintain a stable pH and reproducible retention times.
Fluctuating Column Temperature: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase.Use a Column Oven: Maintain a constant and consistent column temperature to ensure reproducible results.[10]
High Backpressure Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the column inlet frit.Filter Samples and Mobile Phases: Use 0.22 µm or 0.45 µm filters for all samples and mobile phases before use.[11] Use a Guard Column: A guard column can protect the analytical column from particulates and strongly retained sample components.[12]
Precipitation in the Mobile Phase: Buffer salts can precipitate if the organic solvent concentration is too high.Check Buffer Solubility: Ensure the chosen buffer is soluble in the highest organic percentage of your gradient.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating bromochlorobenzoic acid isomers?

A1: For positional isomers like bromochlorobenzoic acids, columns that offer alternative selectivity to the standard C18 are often more effective. Phenyl and Pentafluorophenyl (PFP) columns are highly recommended.[1][2] These stationary phases provide π-π interactions that can differentiate between the subtle electronic and structural differences of the isomers.

Q2: How does the mobile phase pH affect the separation of bromochlorobenzoic acid isomers?

A2: Bromochlorobenzoic acids are acidic compounds, and their ionization state is dependent on the mobile phase pH. In reversed-phase HPLC, a lower pH (typically 2.5-3.5) will suppress the ionization of the carboxylic acid group, making the molecules less polar and increasing their retention on the non-polar stationary phase.[4][5][6][7] This increased retention can lead to better separation between the isomers. It is crucial to control the pH with a buffer for reproducible results.

Q3: Should I use acetonitrile or methanol as the organic modifier?

A3: Both acetonitrile and methanol can be effective. Acetonitrile often provides lower backpressure and can result in sharper peaks. However, methanol may offer different selectivity. It is recommended to screen both solvents during method development to determine which provides the better separation for your specific isomers.

Q4: Is gradient or isocratic elution better for separating these isomers?

A4: If the isomers have significantly different retention times, a gradient elution may be more efficient, allowing for the elution of all compounds in a reasonable time with good peak shape. For isomers that elute closely together, an isocratic method may provide better resolution, as it allows for fine-tuning of the mobile phase composition for optimal selectivity.

Q5: Can I use Gas Chromatography (GC) to separate bromochlorobenzoic acid isomers?

A5: Yes, GC-MS is a viable technique for the analysis of halogenated benzoic acid isomers.[13][14][15][16] However, due to the low volatility of benzoic acids, derivatization is often required to convert them into more volatile esters (e.g., methyl or trimethylsilyl esters) before GC analysis.[15][16]

Q6: My peaks are tailing. What can I do?

A6: Peak tailing for acidic compounds is often caused by secondary interactions with the stationary phase. Try lowering the mobile phase pH to suppress silanol interactions on the column.[8] Using a high-purity, well-end-capped column can also minimize this issue. Additionally, ensure that you are not overloading the column by injecting a sample that is too concentrated.

Data Presentation

The following tables summarize hypothetical quantitative data for the separation of bromochlorobenzoic acid isomers under different chromatographic conditions. This data is for illustrative purposes to guide method development.

Table 1: HPLC Method Comparison for Bromochlorobenzoic Acid Isomer Separation

Parameter Method A Method B Method C
Column C18, 5 µm, 4.6 x 150 mmPhenyl, 3.5 µm, 4.6 x 100 mmPFP, 2.7 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water20 mM Potassium Phosphate, pH 2.5
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 30-70% B in 15 min40-80% B in 20 minIsocratic 55% B
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Temperature 30 °C35 °C40 °C
Isomer 1 RT (min) 8.29.56.8
Isomer 2 RT (min) 8.510.17.3
Resolution (Rs) 1.21.81.6

Table 2: GC-MS Method Parameters for Derivatized Bromochlorobenzoic Acid Isomers

Parameter Value
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Derivatizing Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium
Flow Rate 1.0 mL/min
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Detection Mode Selected Ion Monitoring (SIM)

Experimental Protocols

Protocol 1: HPLC-UV Method for the Separation of Bromochlorobenzoic Acid Isomers
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water. Filter through a 0.22 µm membrane filter.

    • Mobile Phase B: HPLC-grade acetonitrile. Filter through a 0.22 µm membrane filter.

  • Sample Preparation:

    • Dissolve the bromochlorobenzoic acid isomer standard mixture in a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL.

  • HPLC Conditions:

    • Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm

    • Mobile Phase: Gradient elution as follows:

      • 0-2 min: 30% B

      • 2-15 min: 30-70% B (linear gradient)

      • 15-17 min: 70% B

      • 17.1-20 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Analysis:

    • Inject the standard mixture and identify the peaks based on the retention times of individual isomer standards.

    • Calculate the resolution between adjacent peaks. A resolution of ≥ 1.5 is generally considered baseline separation.[4]

Protocol 2: GC-MS Method for the Analysis of Bromochlorobenzoic Acid Isomers
  • Sample Derivatization:

    • To 1 mg of the bromochlorobenzoic acid isomer mixture in a vial, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Inlet: Splitless mode, 250 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Scan from m/z 50-550 or Selected Ion Monitoring (SIM) for target ions.

  • Analysis:

    • Inject 1 µL of the derivatized sample.

    • Identify the isomers based on their retention times and mass spectra.

Visualizations

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Dissolution Injector Injector Sample->Injector MobilePhase Mobile Phase Preparation & Degassing MobilePhase->Injector Column Column Injector->Column Separation Detector Detector Column->Detector Detection Chromatogram Chromatogram Generation Detector->Chromatogram Analysis Peak Integration & Resolution Calculation Chromatogram->Analysis

Caption: HPLC Experimental Workflow for Isomer Separation.

Troubleshooting_Logic Start Poor Peak Resolution? ChangeColumn Change to Phenyl or PFP Column Start->ChangeColumn Yes CheckSystem Check for System Issues (Leaks, Dead Volume) Start->CheckSystem No, other issues OptimizeMP Optimize Mobile Phase (pH, % Organic) ChangeColumn->OptimizeMP AdjustTempFlow Adjust Temperature and Flow Rate OptimizeMP->AdjustTempFlow GoodResolution Achieved Good Resolution AdjustTempFlow->GoodResolution

Caption: Troubleshooting Decision Tree for Poor Resolution.

References

Preventing decomposition of bromochlorobenzoic acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of bromochlorobenzoic acid to prevent its decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing bromochlorobenzoic acid?

A1: Bromochlorobenzoic acid should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is crucial to protect it from moisture and incompatible substances. The storage temperature should be kept at room temperature.[1]

Q2: What are the primary factors that can cause the decomposition of bromochlorobenzoic acid during storage?

A2: The primary factors that can lead to the decomposition of bromochlorobenzoic acid are exposure to heat, light, and incompatible materials such as strong oxidizing agents, strong acids, and strong alkalis.[2][3] While stable under normal conditions, elevated temperatures can accelerate degradation.[3][4]

Q3: What are the signs of decomposition in a sample of bromochlorobenzoic acid?

A3: Physical signs of decomposition can include a change in color from its typical white to off-white or beige appearance, or a change in its crystalline structure.[1][4] Chemical analysis, such as HPLC, is the most reliable method to detect degradation by identifying the appearance of new peaks corresponding to degradation products.

Q4: What are the known hazardous decomposition products of bromochlorobenzoic acid?

A4: Under fire conditions, bromochlorobenzoic acid may decompose to produce toxic fumes, including carbon monoxide, carbon dioxide, hydrogen chloride gas, and hydrogen bromide.[5]

Troubleshooting Guide: Investigating Sample Degradation

If you suspect that your sample of bromochlorobenzoic acid has degraded, follow these steps to investigate and mitigate the issue.

Issue Possible Cause Recommended Action
Unexpected experimental results Sample degradation leading to lower purity.1. Perform a purity check using a validated stability-indicating HPLC method.2. Compare the chromatogram of the suspect sample with a reference standard.
Change in physical appearance (color, texture) Exposure to light, heat, or contaminants.1. Review storage conditions and handling procedures.2. If improper storage is identified, discard the affected batch and obtain a new, pure sample.
Presence of new peaks in analytical chromatogram Chemical decomposition.1. Quantify the degradation products.2. If degradation is significant, conduct a forced degradation study to identify potential degradation pathways and products.

Experimental Protocols

Stability-Indicating HPLC Method for Bromochlorobenzoic Acid

This protocol outlines a general method for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) assay to separate bromochlorobenzoic acid from its potential degradation products. This method should be validated according to ICH guidelines.

1. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of bromochlorobenzoic acid (e.g., 230 nm or 271 nm).[6][7]

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of bromochlorobenzoic acid reference standard in a suitable solvent (e.g., methanol or a mixture of methanol and water) and dilute to a known concentration.

  • Sample Solution: Prepare the sample solution of bromochlorobenzoic acid at the same concentration as the standard solution.

3. Forced Degradation Studies:

Forced degradation studies are essential for developing and validating a stability-indicating method.[8] An extent of 5-20% degradation is generally considered optimal.[9]

  • Acid Hydrolysis: Reflux the drug substance in 0.1 M HCl at 80°C for a specified period.

  • Base Hydrolysis: Reflux the drug substance in 0.1 M NaOH at 80°C for a specified period.

  • Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period.

  • Photolytic Degradation: Expose the drug substance to UV light (e.g., 254 nm) and visible light.

After exposure, neutralize the acidic and basic samples and dilute all samples to the appropriate concentration before HPLC analysis.

Data Presentation

The following table can be used to summarize the results from a long-term stability study of bromochlorobenzoic acid under specified storage conditions.

Time Point (Months) Storage Condition Appearance Assay (% of Initial) Degradation Products (% Area)
025°C / 60% RHWhite crystalline powder100.0Not Detected
325°C / 60% RH
625°C / 60% RH
925°C / 60% RH
1225°C / 60% RH
1825°C / 60% RH
2425°C / 60% RH

RH = Relative Humidity

Visualizations

Storage_Workflow cluster_storage Recommended Storage cluster_incompatible Avoid Contact With Store in a cool, dry, well-ventilated area Store in a cool, dry, well-ventilated area Tightly sealed container Tightly sealed container Store in a cool, dry, well-ventilated area->Tightly sealed container Protect from light and moisture Protect from light and moisture Tightly sealed container->Protect from light and moisture Strong oxidizing agents Strong oxidizing agents Strong acids Strong acids Strong alkalis Strong alkalis Bromochlorobenzoic Acid Bromochlorobenzoic Acid Bromochlorobenzoic Acid->Store in a cool, dry, well-ventilated area Degradation_Pathway cluster_stress Examples of Stress Conditions Bromochlorobenzoic Acid Bromochlorobenzoic Acid Degradation Products Degradation Products Bromochlorobenzoic Acid->Degradation Products Decomposition Stress Conditions Stress Conditions Stress Conditions->Degradation Products Accelerates Heat Heat Light Light Acid/Base Hydrolysis Acid/Base Hydrolysis Oxidation Oxidation Stability_Testing_Workflow Start Start Forced Degradation Studies Forced Degradation Studies Start->Forced Degradation Studies Develop Stability-Indicating HPLC Method Develop Stability-Indicating HPLC Method Forced Degradation Studies->Develop Stability-Indicating HPLC Method Validate HPLC Method Validate HPLC Method Develop Stability-Indicating HPLC Method->Validate HPLC Method Long-Term Stability Study Long-Term Stability Study Validate HPLC Method->Long-Term Stability Study Analyze Samples at Time Points Analyze Samples at Time Points Long-Term Stability Study->Analyze Samples at Time Points End End Analyze Samples at Time Points->End

References

Hydrolysis of 5-bromo-2-chlorobenzonitrile to 5-bromo-2-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the hydrolysis of 5-bromo-2-chlorobenzonitrile to 5-bromo-2-chlorobenzoic acid.

Troubleshooting Guide

Q1: My reaction is very slow or appears to be incomplete. What are the possible causes and solutions?

A1: An incomplete or slow reaction can be attributed to several factors:

  • Insufficient Temperature: The hydrolysis of nitriles typically requires heating to proceed at a reasonable rate. Ensure your reaction is maintained at the recommended temperature. For alkaline hydrolysis, a temperature of around 90°C is often employed.[1][2]

  • Inadequate Mixing: If the reaction mixture is not adequately stirred, phase separation can occur, especially in biphasic systems, leading to a reduced reaction rate. Ensure vigorous and consistent stirring throughout the reaction.

  • Low Reagent Concentration: The concentration of the acid or base catalyst is crucial. For alkaline hydrolysis, ensure a sufficient molar excess of the base (e.g., sodium hydroxide) is used.[1][2]

  • Poor Quality Starting Material: Impurities in the 5-bromo-2-chlorobenzonitrile can interfere with the reaction. Confirm the purity of your starting material using an appropriate analytical technique (e.g., HPLC, NMR).

Q2: I am observing the formation of an unexpected intermediate. What could it be and how can I address this?

A2: The hydrolysis of nitriles proceeds through a benzamide intermediate.[3] If the reaction is stopped prematurely or if the reaction conditions are not harsh enough, you may isolate the 5-bromo-2-chlorobenzamide. To favor the formation of the carboxylic acid, you can:

  • Increase Reaction Time: Continue heating the reaction and monitor its progress by a suitable method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material and intermediate are consumed.

  • Increase Reagent Concentration or Temperature: More forcing conditions, such as a higher concentration of the hydrolyzing agent or a higher reaction temperature, will promote the hydrolysis of the intermediate amide to the carboxylic acid.[4]

Q3: The yield of my final product, 5-bromo-2-chlorobenzoic acid, is low. How can I improve it?

A3: Low yields can result from several factors throughout the experimental process:

  • Incomplete Reaction: As discussed in Q1 and Q2, ensure the reaction goes to completion.

  • Losses During Workup and Purification:

    • Precipitation: Ensure the pH is sufficiently acidic during the precipitation of the carboxylic acid. After adding a strong acid like HCl, check the pH to ensure it is acidic, which is necessary to protonate the carboxylate salt and cause it to precipitate.[1][5]

    • Washing: When washing the filtered solid, use ice-cold water to minimize the dissolution of your product.[1]

    • Recrystallization: If recrystallization is performed for purification, be mindful of the solubility of the product in the chosen solvent system to avoid significant losses.

Q4: My final product is impure. What are the likely impurities and how can I remove them?

A4: Common impurities can include:

  • Unreacted Starting Material: If the reaction was incomplete, 5-bromo-2-chlorobenzonitrile may remain.

  • Intermediate Amide: As mentioned in Q2, 5-bromo-2-chlorobenzamide can be a significant impurity.

  • Side Products: Depending on the reaction conditions, other side reactions could occur, though they are less common for this specific hydrolysis.

Purification Strategies:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system (e.g., methanol/water) can be used to selectively crystallize the desired carboxylic acid, leaving impurities in the mother liquor.[2]

  • Acid-Base Extraction: You can dissolve the crude product in a suitable organic solvent and extract it with an aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities (like the starting nitrile) in the organic layer. The aqueous layer can then be acidified to precipitate the pure carboxylic acid.

Frequently Asked Questions (FAQs)

Q5: What is the general mechanism for the hydrolysis of a nitrile to a carboxylic acid?

A5: The hydrolysis of a nitrile can be catalyzed by either acid or base.[5][6]

  • Alkaline Hydrolysis: A hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an amide. The amide is then further hydrolyzed under the basic conditions to yield a carboxylate salt and ammonia.[7] Subsequent acidification protonates the carboxylate to give the carboxylic acid.[5]

  • Acidic Hydrolysis: The nitrile nitrogen is first protonated by the acid, making the nitrile carbon more electrophilic. A weak nucleophile, like water, then attacks the carbon. A series of proton transfer steps leads to the formation of an amide, which is then further hydrolyzed under acidic conditions to the carboxylic acid and an ammonium salt.[5]

Q6: Why is alkaline hydrolysis often preferred for this transformation?

A6: Alkaline hydrolysis is frequently used for the preparation of carboxylic acids from nitriles.[8] One practical advantage is that the product is a soluble carboxylate salt, which can be easily separated from non-acidic impurities by filtration before acidification. The final product is then precipitated in a subsequent step by adding a strong acid.[1]

Q7: What analytical techniques can be used to monitor the progress of the reaction?

A7: The progress of the hydrolysis can be monitored by:

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method to quantify the disappearance of the starting material and the appearance of the product. A patent for the synthesis of 5-bromo-2-chlorobenzoic acid mentions using HPLC to confirm the consumption of the starting nitrile.[1][2]

  • Thin Layer Chromatography (TLC): TLC is a quicker, more qualitative method to monitor the reaction. By spotting the reaction mixture alongside the starting material, you can visually track the conversion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to check for the disappearance of the nitrile's characteristic signals and the appearance of the carboxylic acid proton signal.

Q8: Are there any specific safety precautions I should take during this experiment?

A8: Yes, standard laboratory safety practices should be followed:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling concentrated acids and organic solvents.

  • Reagent Handling: Both strong acids (like HCl) and bases (like NaOH) are corrosive. Handle them with care. 5-bromo-2-chlorobenzonitrile may be an irritant.[9]

Experimental Protocol: Alkaline Hydrolysis

This protocol is adapted from a patented procedure for the synthesis of 5-bromo-2-chlorobenzoic acid.[1][2]

Materials:

  • 5-bromo-2-chlorobenzonitrile

  • Sodium hydroxide (NaOH)

  • Water (H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ice

Procedure:

  • In a suitable reaction vessel, combine 5-bromo-2-chlorobenzonitrile, water, and sodium hydroxide.

  • Heat the mixture to 90°C with constant stirring.

  • Maintain the temperature and continue stirring for approximately 4 hours. Monitor the reaction progress by HPLC until the concentration of 5-bromo-2-chlorobenzonitrile is less than 1.0%.[1][2]

  • Once the reaction is complete, cool the mixture to 5 ± 5°C using an ice-water bath.

  • Slowly add concentrated hydrochloric acid dropwise to the cooled solution. A large amount of white solid will precipitate.

  • After the addition of HCl is complete, continue stirring the suspension at the same temperature for 3 hours.

  • Collect the white solid by suction filtration.

  • Wash the filter cake with ice-cold water.

  • Dry the solid in a circulating oven at 40°C for 12 hours to obtain the final product, 5-bromo-2-chlorobenzoic acid.[1]

Quantitative Data Summary

ParameterValueReference
Reactants
5-bromo-2-chlorobenzonitrile1.0 eq[1]
Sodium Hydroxide1.8 eq[1][2]
Concentrated Hydrochloric Acid2.7 eq[1][2]
Reaction Conditions
SolventWater[1]
Temperature90 °C[1][2]
Reaction Time4 hours[1][2]
Workup Conditions
Precipitation Temperature5 ± 5 °C[1]
Stirring time after precipitation3 hours[1]
Drying Temperature40 °C[1]
Drying Time12 hours[1]
Results
Yield85.9%[1][2]
Purity (by HPLC)99.90%[1][2]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Isolation A 1. Combine Reactants (5-bromo-2-chlorobenzonitrile, NaOH, Water) B 2. Heat and Stir (90°C, 4h) A->B C 3. Cool Reaction (5 ± 5°C) B->C D 4. Acidify with HCl (Precipitation) C->D E 5. Stir (3h) D->E F 6. Filter Solid E->F G 7. Wash with Ice Water F->G H 8. Dry Product (40°C, 12h) G->H end End H->end start Start start->A

Caption: Experimental workflow for the hydrolysis of 5-bromo-2-chlorobenzonitrile.

troubleshooting_guide problem Low Yield or Incomplete Reaction cause1 Insufficient Temperature? problem->cause1 cause2 Inadequate Mixing? problem->cause2 cause3 Amide Intermediate Formation? problem->cause3 cause4 Losses During Workup? problem->cause4 solution1 Increase/Maintain Reaction Temperature cause1->solution1 Action solution2 Ensure Vigorous Stirring cause2->solution2 Action solution3 Increase Reaction Time or Temperature cause3->solution3 Action solution4 Optimize pH for Precipitation & Use Cold Wash Solvent cause4->solution4 Action

Caption: Troubleshooting logic for common issues in the hydrolysis reaction.

References

Technical Support Center: LC-MS/MS Method for Sensitive Analysis of p-Chlorobenzoic Acid in Water

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the sensitive analysis of p-chlorobenzoic acid (p-CBA) in water using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It is designed for researchers, scientists, and drug development professionals.

Experimental Protocols

A sensitive and robust method for the analysis of p-CBA in various water matrices has been adapted from the work of Vanderford et al. (2007).[1][2][3] This method is suitable for quantifying p-CBA at low ng/L levels, making it ideal for monitoring its presence as a probe compound in advanced oxidation processes for water and wastewater treatment.[1][2][3]

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for the pre-concentration and cleanup of analytes from water samples, which helps in reducing matrix effects and improving sensitivity.

Materials:

  • SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB) are recommended.

  • Conditioning Solvents: Methanol (HPLC grade)

  • Equilibration Solvent: Ultrapure water (LC-MS grade)

  • Elution Solvent: Methanol (HPLC grade)

  • Sample pH Adjustment: Formic acid or hydrochloric acid

Procedure:

  • Conditioning: Pass 5 mL of methanol through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass 5 mL of ultrapure water through the cartridge to equilibrate the sorbent to an aqueous environment. It is crucial not to let the sorbent dry out after this step.

  • Sample Loading: Adjust the water sample pH to approximately 3 with formic acid or hydrochloric acid to ensure p-CBA is in its protonated form, enhancing its retention on the reversed-phase sorbent. Pass the acidified water sample (e.g., 100 mL to 1 L) through the conditioned and equilibrated SPE cartridge at a flow rate of about 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove any unretained polar interferences.

  • Elution: Elute the retained p-CBA from the cartridge with a small volume of methanol (e.g., 2 x 3 mL).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.

Liquid Chromatography (LC) Conditions
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Methanol

  • Gradient:

    • Start with 5% B for 2 minutes.

    • Linearly increase to 100% B over 8 minutes.

    • Hold at 100% B for 4 minutes.

    • Return to 5% B and equilibrate for 3 minutes before the next injection.[2]

  • Flow Rate: 0.7 mL/min[2]

  • Injection Volume: 100 µL[2]

  • Column Temperature: 40 °C

Mass Spectrometry (MS/MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Since p-CBA is an acidic compound, it readily forms a [M-H]⁻ ion in negative ESI mode. The exact mass of the deprotonated molecule is the precursor ion. The precursor ion is then fragmented in the collision cell to produce characteristic product ions.

    • Precursor Ion (Q1): m/z 155

    • Product Ion (Q3): m/z 111 (quantifier), m/z 35 (qualifier)

    • Note: These transitions are based on the fragmentation of the chlorobenzoic acid structure. The transition 155 -> 111 corresponds to the loss of CO2, and 155 -> 35 corresponds to the chloride ion. It is crucial to optimize these transitions on your specific instrument.

  • Instrument Parameters:

    • Capillary Voltage: Optimize for maximum signal (typically 2.5-3.5 kV for negative mode).

    • Cone Voltage/Fragmentor Voltage: Optimize to maximize the precursor ion intensity.

    • Collision Energy: Optimize to maximize the intensity of the product ions. This is a compound-dependent parameter and must be determined empirically.

    • Source Temperature: Typically 120-150 °C.

    • Desolvation Temperature: Typically 350-500 °C.

    • Nebulizer and Drying Gas Flows: Optimize for stable spray and efficient desolvation.

Quantitative Data Summary

ParameterValueReference
Reporting Limit 100 ng/L[1][2][3]
Linearity (r²) >0.99General expectation for validated methods
Recovery 80-120%General expectation for validated methods
Precision (RSD%) <15%General expectation for validated methods

Visualizations

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection 1. Water Sample Collection pH_Adjustment 2. pH Adjustment (pH ~3) SampleCollection->pH_Adjustment SPE 3. Solid-Phase Extraction (SPE) pH_Adjustment->SPE Elution 4. Elution SPE->Elution Reconstitution 5. Reconstitution Elution->Reconstitution LC_Separation 6. LC Separation Reconstitution->LC_Separation MS_Detection 7. MS/MS Detection (Negative ESI, MRM) LC_Separation->MS_Detection Data_Acquisition 8. Data Acquisition MS_Detection->Data_Acquisition Quantification 9. Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for the analysis of p-chlorobenzoic acid in water.

Troubleshooting Start Start Troubleshooting Issue Identify the Issue Start->Issue No_Peak No Peak or Very Low Signal Issue->No_Peak No Signal Peak_Tailing Peak Tailing or Poor Peak Shape Issue->Peak_Tailing Bad Peak Shape High_Background High Background Noise or Contamination Issue->High_Background Noisy Baseline Poor_Reproducibility Poor Reproducibility (Retention Time or Area) Issue->Poor_Reproducibility Inconsistent Results Cause_NoPeak1 Incorrect MS/MS Parameters No_Peak->Cause_NoPeak1 Cause_NoPeak2 Sample Preparation Failure (Low Recovery) No_Peak->Cause_NoPeak2 Cause_NoPeak3 Instrument Malfunction No_Peak->Cause_NoPeak3 Cause_Tailing1 Secondary Interactions with Column Peak_Tailing->Cause_Tailing1 Cause_Tailing2 Column Overload Peak_Tailing->Cause_Tailing2 Cause_Tailing3 Extra-column Volume Peak_Tailing->Cause_Tailing3 Cause_Background1 Contaminated Solvents or Reagents High_Background->Cause_Background1 Cause_Background2 Carryover from Previous Injections High_Background->Cause_Background2 Cause_Background3 Matrix Effects (Ion Suppression) High_Background->Cause_Background3 Cause_Reproducibility1 Inconsistent Sample Preparation Poor_Reproducibility->Cause_Reproducibility1 Cause_Reproducibility2 LC System Instability Poor_Reproducibility->Cause_Reproducibility2 Cause_Reproducibility3 Degrading Column Performance Poor_Reproducibility->Cause_Reproducibility3 Solution_NoPeak1 Optimize MRM transitions, cone voltage, and collision energy. Cause_NoPeak1->Solution_NoPeak1 Solution_NoPeak2 Check SPE procedure, especially pH adjustment and elution solvent. Cause_NoPeak2->Solution_NoPeak2 Solution_NoPeak3 Check for leaks, clogs, and ensure stable spray. Cause_NoPeak3->Solution_NoPeak3 Solution_Tailing1 Lower mobile phase pH (e.g., 0.1% formic acid) to suppress silanol activity. Cause_Tailing1->Solution_Tailing1 Solution_Tailing2 Dilute sample or inject a smaller volume. Cause_Tailing2->Solution_Tailing2 Solution_Tailing3 Check for proper fittings and minimize tubing length. Cause_Tailing3->Solution_Tailing3 Solution_Background1 Use high-purity (LC-MS grade) solvents and fresh reagents. Cause_Background1->Solution_Background1 Solution_Background2 Implement a robust needle wash and blank injections. Cause_Background2->Solution_Background2 Solution_Background3 Improve sample cleanup (SPE) or use an isotopically labeled internal standard. Cause_Background3->Solution_Background3 Solution_Reproducibility1 Ensure consistent pH adjustment, SPE loading, and elution volumes. Cause_Reproducibility1->Solution_Reproducibility1 Solution_Reproducibility2 Check for pump pressure fluctuations and ensure stable column temperature. Cause_Reproducibility2->Solution_Reproducibility2 Solution_Reproducibility3 Flush the column or replace if necessary. Cause_Reproducibility3->Solution_Reproducibility3

Caption: Troubleshooting decision tree for LC-MS/MS analysis of p-CBA.

Troubleshooting Guide & FAQs

Q1: I am not seeing any peak for p-chlorobenzoic acid. What should I check first?

A1:

  • Confirm MS/MS Parameters: Ensure your MRM transitions (precursor and product ions), cone voltage, and collision energy are correctly set and optimized for p-CBA. Since these parameters can be instrument-specific, it's crucial to perform tuning and optimization using a p-CBA standard.

  • Check Sample Preparation: Review your SPE procedure. Inadequate acidification of the sample can lead to poor retention of p-CBA on the reversed-phase sorbent, resulting in low or no recovery. Also, ensure the elution solvent is appropriate and the elution volume is sufficient to recover the analyte from the cartridge.

  • Verify Instrument Performance: Check for basic instrument issues such as leaks in the LC system, a clogged injector or column, or an unstable electrospray. Infuse a standard solution of p-CBA directly into the mass spectrometer to confirm that the instrument is capable of detecting the analyte.

Q2: My p-chlorobenzoic acid peak is tailing significantly. How can I improve the peak shape?

A2:

  • Mobile Phase pH: Peak tailing for acidic compounds like p-CBA is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based C18 column. Ensure your aqueous mobile phase (Mobile Phase A) is acidified, typically with 0.1% formic acid. This will suppress the ionization of the silanol groups and the carboxylic acid group of p-CBA, leading to better peak symmetry.

  • Column Overload: Injecting too much sample onto the column can lead to peak tailing. Try diluting your sample or reducing the injection volume to see if the peak shape improves.

  • Extra-Column Volume: Excessive tubing length or poorly made connections between the injector, column, and mass spectrometer can contribute to peak broadening and tailing. Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter.

Q3: I am observing high background noise in my chromatograms. What are the likely sources and solutions?

A3:

  • Solvent and Reagent Purity: High background noise is often due to contamination in the mobile phase solvents or reagents. Always use LC-MS grade solvents and freshly prepared mobile phases.

  • Sample Carryover: If you are analyzing samples with a wide range of concentrations, carryover from a high-concentration sample to the subsequent blank or low-concentration sample can be an issue. Implement a thorough needle wash protocol in your autosampler method, using a strong solvent to clean the injection system between runs. Injecting blank samples after high-concentration samples can also help assess and mitigate carryover.

  • Matrix Effects: Complex water matrices, such as wastewater, can contain co-eluting compounds that suppress the ionization of p-CBA, leading to a noisy baseline and inaccurate quantification. An effective SPE cleanup is crucial to minimize matrix effects. The use of an isotopically labeled internal standard (e.g., ¹³C₆-p-chlorobenzoic acid) is highly recommended to compensate for matrix effects and improve the accuracy and precision of the method.

Q4: The retention time and/or peak area of my p-chlorobenzoic acid standard is not reproducible between injections. What could be the cause?

A4:

  • LC System Stability: Fluctuations in pump pressure or an unstable column temperature can lead to shifts in retention time. Ensure your LC system is properly equilibrated and that the column oven is maintaining a consistent temperature.

  • Inconsistent Sample Preparation: Variability in your sample preparation, such as inconsistent pH adjustment or SPE elution volumes, can lead to variations in recovery and, consequently, peak area. Ensure your sample preparation procedure is well-controlled and standardized.

  • Column Degradation: Over time, the performance of the LC column can degrade, leading to peak broadening and shifts in retention time. If you observe a gradual decline in performance, flushing the column or replacing it may be necessary. A guard column can help extend the life of your analytical column.

Q5: What is the best ionization mode for p-chlorobenzoic acid analysis?

A5: Due to its acidic nature (carboxylic acid group), p-chlorobenzoic acid readily loses a proton to form a negative ion. Therefore, Electrospray Ionization (ESI) in negative ion mode is the most sensitive and appropriate ionization technique for this analyte. It will primarily form the deprotonated molecule [M-H]⁻ as the precursor ion for MS/MS analysis.

References

Technical Support Center: Diazotization and Chlorination of 5-Bromo-2-Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the diazotization and chlorination of 5-bromo-2-aminobenzoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the diazotization and chlorination of 5-bromo-2-aminobenzoic acid?

A1: The process is a two-step reaction. First, the primary aromatic amine, 5-bromo-2-aminobenzoic acid, is converted into a diazonium salt through diazotization using a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrochloric acid). Subsequently, the diazonium group is replaced by a chlorine atom in a Sandmeyer or a similar type of reaction, which is typically catalyzed by a copper(I) salt, such as copper(I) chloride.[1][2][3][4]

Q2: Why is it crucial to maintain low temperatures during the diazotization reaction?

A2: Aromatic diazonium salts are generally unstable at higher temperatures.[5] Maintaining a low temperature, typically between -5°C and 10°C, is essential to prevent the decomposition of the diazonium salt, which can lead to the formation of undesired byproducts, such as phenols from reaction with water, and a significant reduction in the overall yield.[5][6]

Q3: What are the common side reactions to be aware of during this process?

A3: The most common side reaction is the hydroxylation of the diazonium salt, leading to the formation of 5-bromo-2-hydroxy-benzoic acid.[7][8] This is particularly problematic if the temperature is not well-controlled or if there is an excess of water present. Other potential side reactions include the formation of azo compounds if unreacted starting material is present and the diazonium salt couples with it. In some cases, nitration can also occur as a competing process.[7][8]

Q4: Can I use derivatives of 5-bromo-2-aminobenzoic acid, such as its esters, in this reaction?

A4: Yes, derivatives like the ethyl or benzyl esters of 5-bromo-2-aminobenzoic acid can be used as starting materials.[6] The ester group can be hydrolyzed in a subsequent step to yield the final 5-bromo-2-chloro-benzoic acid product.[3][4]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete diazotization.- Ensure the sodium nitrite solution is added slowly and portion-wise to maintain the low temperature. - Verify the freshness and purity of the sodium nitrite.
2. Decomposition of the diazonium salt.- Strictly maintain the reaction temperature between -5°C and 10°C throughout the diazotization and addition to the copper catalyst.[6] - Use the diazonium salt solution immediately after its preparation.
3. Ineffective chlorination.- Ensure the copper(I) chloride catalyst is active. If it appears oxidized (greenish), it may need to be purified or a fresh batch used. - Use a sufficient excess of hydrochloric acid to provide the chloride ions for the substitution.
Product is Contaminated with Starting Material 1. Insufficient amount of diazotizing agent.- Use a slight molar excess of sodium nitrite to ensure all the starting amine reacts.
2. Reaction time for diazotization was too short.- After the addition of sodium nitrite, continue stirring for a sufficient period (e.g., 30 minutes) to ensure the reaction goes to completion.[6]
Presence of Phenolic Impurities 1. Reaction temperature was too high during diazotization.- Improve the cooling of the reaction vessel. Add the sodium nitrite solution more slowly to better control the internal temperature.
2. The diazonium salt solution was allowed to warm up before the chlorination step.- Keep the diazonium salt solution in an ice bath at all times before and during its addition to the chlorination mixture.
Formation of Colored Byproducts (e.g., Azo Dyes) 1. Localized excess of diazonium salt in the presence of unreacted amine.- Ensure efficient stirring during the addition of the sodium nitrite solution to prevent localized high concentrations of the diazonium salt.
2. Incorrect pH of the reaction mixture.- Maintain a strongly acidic medium during diazotization to prevent the coupling reaction.

Experimental Protocols

Diazotization of 5-Bromo-2-aminobenzoic Acid Ethyl Ester
  • Add 73.2 kg of wet 5-bromo-2-aminobenzoic acid ethyl ester to 120 kg of a 20% hydrochloric acid solution in a suitable reactor.[6]

  • Stir the mixture until uniform.

  • Cool the reaction mixture and maintain the temperature between -5°C and 6°C.[6]

  • Slowly add 40 kg of an aqueous sodium nitrite solution (containing 17.6 kg of sodium nitrite) dropwise to the reaction mixture, ensuring the temperature remains within the specified range.[6]

  • After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete formation of the diazonium salt solution.[6] This solution should be used immediately in the subsequent chlorination step.

Chlorination of the Diazonium Salt (Sandmeyer Reaction)
  • In a separate reactor, prepare a solution of the copper(I) chloride catalyst in hydrochloric acid.

  • Maintain the temperature of the catalyst solution according to the specific protocol, typically at or slightly above the diazotization temperature.

  • Slowly add the freshly prepared diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • Control the rate of addition to manage the evolution of nitrogen gas and to maintain the reaction temperature.

  • After the addition is complete, allow the reaction to proceed with continued stirring for a specified period until the evolution of nitrogen gas ceases.

  • The crude product can then be isolated by filtration or extraction with a suitable organic solvent like toluene.[6]

Quantitative Data

Table 1: Reaction Conditions for Diazotization of 5-Bromo-2-aminobenzoic Acid Derivatives

Starting MaterialAcidDiazotizing AgentTemperature (°C)Stirring Time After AdditionReference
5-Bromo-2-aminobenzoic acid ethyl ester20% Hydrochloric acidSodium nitrite-5 to 630 minutes[6]
5-Bromo-2-amino-benzyl benzoate20% Hydrochloric acidSodium nitrite-5 to 1030 minutes[6]

Table 2: Gattermann-type Reaction Conditions

Starting MaterialAcidDiazotizing AgentCatalystTemperature (°C)Reference
5-Bromo-2-aminobenzoic acid ethyl ester20% Hydrochloric acidSodium nitriteCopper powder0 to 20[6]

Visualizations

experimental_workflow start Start: 5-Bromo-2-aminobenzoic Acid Derivative diazotization Diazotization (-5 to 10°C) NaNO2, HCl start->diazotization diazonium_salt Intermediate: Aryl Diazonium Salt diazotization->diazonium_salt chlorination Chlorination (Sandmeyer Reaction) CuCl, HCl diazonium_salt->chlorination hydrolysis Hydrolysis (if starting with ester derivative) chlorination->hydrolysis product Final Product: 5-Bromo-2-chloro-benzoic Acid hydrolysis->product

Caption: Experimental workflow for the synthesis of 5-bromo-2-chloro-benzoic acid.

reaction_pathway reactant 5-Bromo-2-aminobenzoic Acid reagents1 + NaNO2 + 2HCl (0-5°C) diazonium 5-Bromo-2-carboxybenzenediazonium chloride reactant->diazonium Diazotization reagents2 + CuCl product 5-Bromo-2-chlorobenzoic Acid + N2 + CuCl diazonium->product Chlorination troubleshooting_tree start Low Yield or Incomplete Reaction? temp_check Was the temperature kept below 10°C? start->temp_check temp_high High temp likely caused decomposition. Improve cooling and slow addition. temp_check->temp_high No temp_ok Temperature control is good. temp_check->temp_ok Yes reagent_check Are NaNO2 and CuCl reagents fresh and pure? reagents_bad Use fresh reagents. Verify purity. reagent_check->reagents_bad No reagents_good Reagents are likely not the issue. reagent_check->reagents_good Yes temp_ok->reagent_check stirring_check Was stirring efficient during NaNO2 addition? reagents_good->stirring_check stirring_bad Poor stirring can lead to side reactions. Increase stirring speed. stirring_check->stirring_bad No stirring_good Stirring is adequate. stirring_check->stirring_good Yes

References

Validation & Comparative

Confirming the Structure of 2-bromo-5-chlorobenzoic acid: A Comparative Guide to 1H NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. This guide provides a comprehensive comparison of the ¹H NMR (Proton Nuclear Magnetic Resonance) analysis for the definitive identification of 2-bromo-5-chlorobenzoic acid. We will explore the expected ¹H NMR spectrum, compare it with a key structural isomer, and present data from alternative analytical techniques to demonstrate a holistic approach to structural elucidation.

¹H NMR Spectral Analysis of 2-bromo-5-chlorobenzoic acid

The structure of 2-bromo-5-chlorobenzoic acid dictates a specific pattern in its ¹H NMR spectrum. The aromatic region will display three distinct proton signals. The bromine atom at position 2 and the chlorine atom at position 5, both being electron-withdrawing groups, will deshield the adjacent protons, shifting their signals downfield. The carboxylic acid group at position 1 further influences the electronic environment of the aromatic ring.

The expected ¹H NMR spectrum for 2-bromo-5-chlorobenzoic acid would feature:

  • A doublet for the proton at position 6 (H-6), ortho to the chlorine atom.

  • A doublet of doublets for the proton at position 4 (H-4), situated between the chlorine and an unsubstituted carbon.

  • A doublet for the proton at position 3 (H-3), ortho to the bromine and the carboxylic acid group.

A predicted ¹H NMR spectrum for 2-bromo-5-chlorobenzoic acid suggests the following approximate chemical shifts and multiplicities.[1]

Comparison with a Structural Isomer: 5-bromo-2-chlorobenzoic acid

To highlight the diagnostic power of ¹H NMR, a comparison with the structural isomer, 5-bromo-2-chlorobenzoic acid, is presented. While having the same molecular formula, the different substitution pattern leads to a distinct ¹H NMR spectrum.

CompoundProtonPredicted/Experimental Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
2-bromo-5-chlorobenzoic acidH-3~7.78Doublet (d)J ≈ 2.6
H-4~7.59Doublet (d)J ≈ 12.8
H-6~7.90 (Predicted)Doublet (d)J ≈ 8.8
5-bromo-2-chlorobenzoic acidH-3~7.65 (Experimental in DMSO-d6)Doublet (d)J ≈ 8.7
H-4~7.80 (Experimental in DMSO-d6)Doublet of Doublets (dd)J ≈ 8.7, 2.4
H-6~7.95 (Experimental in DMSO-d6)Doublet (d)J ≈ 2.4

Note: Predicted values for 2-bromo-5-chlorobenzoic acid are based on available data and chemical shift prediction models. Experimental data for 5-bromo-2-chlorobenzoic acid is sourced from available spectra.[2][3]

The distinct splitting patterns and chemical shifts, particularly the unique coupling constants arising from the different proton-proton spatial relationships, allow for the unambiguous differentiation between these two isomers.

Experimental Protocol for ¹H NMR Analysis

A standard protocol for obtaining a high-quality ¹H NMR spectrum of a substituted benzoic acid is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid 2-bromo-5-chlorobenzoic acid.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize the compound and the acidic proton's tendency to exchange with residual water in other solvents.

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Parameters (Typical for a 400 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: A range covering approximately -2 to 16 ppm to ensure all signals, including the carboxylic acid proton, are observed.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

Workflow for Structural Confirmation

The logical process for confirming the structure of 2-bromo-5-chlorobenzoic acid is outlined in the following diagram.

G Structural Confirmation Workflow for 2-bromo-5-chlorobenzoic acid cluster_0 Initial Analysis cluster_1 NMR Analysis cluster_2 Data Interpretation & Confirmation Sample Synthesized Product (Unknown Structure) MS Mass Spectrometry (MS) Sample->MS Determine Molecular Weight IR Infrared (IR) Spectroscopy Sample->IR Identify Functional Groups Prep Sample Preparation (Dissolution in Deuterated Solvent) Sample->Prep Interpretation Spectral Interpretation (Chemical Shifts, Splitting, Coupling) MS->Interpretation IR->Interpretation NMR_acq 1H NMR & 13C NMR Data Acquisition Prep->NMR_acq NMR_proc Data Processing (FT, Phasing, Integration) NMR_acq->NMR_proc NMR_proc->Interpretation Comparison Comparison with Predicted Data & Isomeric Spectra Interpretation->Comparison Confirmation Structure Confirmed: 2-bromo-5-chlorobenzoic acid Comparison->Confirmation

Caption: Workflow for the structural elucidation of 2-bromo-5-chlorobenzoic acid.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a multi-technique approach provides the most robust structural confirmation.

Analytical TechniqueExpected Data for 2-bromo-5-chlorobenzoic acidInformation Provided
¹³C NMR Spectroscopy Approximately 7 signals: 6 for the aromatic carbons and 1 for the carboxylic carbon. The carbons attached to bromine and chlorine will have characteristic chemical shifts.[4]Provides information on the number of unique carbon environments and the electronic nature of the carbon skeleton.
Mass Spectrometry (MS) The molecular ion peak (M⁺) will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). Expected m/z for [M]⁺ ≈ 234, 236, 238.[5]Confirms the molecular weight and elemental composition (specifically the presence of one bromine and one chlorine atom) of the compound.
Infrared (IR) Spectroscopy A broad O-H stretch from ~2500-3300 cm⁻¹, a C=O stretch around 1700 cm⁻¹, and C-Br and C-Cl stretches in the fingerprint region.[6]Confirms the presence of key functional groups, namely the carboxylic acid (O-H and C=O) and the carbon-halogen bonds.

References

Comparison of reactivity between different isomers of bromochlorobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of various isomers of bromochlorobenzoic acid. The analysis focuses on three key areas of reactivity: acidity (pKa), susceptibility to electrophilic aromatic substitution, and propensity for nucleophilic aromatic substitution. Understanding the distinct reactivity profiles of these isomers is crucial for their effective utilization as building blocks in organic synthesis, particularly in the development of novel pharmaceutical agents and other fine chemicals.

Introduction to Bromochlorobenzoic Acid Isomers

Bromochlorobenzoic acids are disubstituted benzoic acid derivatives containing both a bromine and a chlorine atom on the benzene ring, in addition to the carboxylic acid group. The specific placement of these three substituents gives rise to numerous constitutional isomers, each with a unique electronic and steric environment. These structural nuances directly influence the reactivity of the aromatic ring and the acidity of the carboxylic acid functional group. This guide will explore these differences, providing a framework for selecting the appropriate isomer for a desired chemical transformation.

Comparison of Acidity (pKa)

The acidity of a carboxylic acid is quantified by its pKa value, with a lower pKa indicating a stronger acid. The acidity of bromochlorobenzoic acid isomers is influenced by the electron-withdrawing inductive effects of the halogen substituents. Generally, the closer the halogen is to the carboxylic acid group, the more it will stabilize the conjugate base through inductive electron withdrawal, resulting in a lower pKa.

IsomerPredicted pKa
2-Bromo-6-chlorobenzoic acid1.62 ± 0.10
5-Bromo-2-chlorobenzoic acid2.49 ± 0.25
3-Bromo-2-chlorobenzoic acid2.50 ± 0.25
3-Bromo-5-chlorobenzoic acid3.44 ± 0.10
4-Bromo-3-chlorobenzoic acid3.60 ± 0.10

Note: These values are computationally predicted and may differ from experimental values.

From the predicted data, it is evident that isomers with a halogen in the ortho position (e.g., 2-bromo-6-chlorobenzoic acid, 5-bromo-2-chlorobenzoic acid, and 3-bromo-2-chlorobenzoic acid) are expected to be the most acidic due to the proximity of the electron-withdrawing halogens to the carboxylic acid group.

Reactivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The reactivity of the bromochlorobenzoic acid isomers in EAS reactions is governed by the directing and activating/deactivating effects of the existing substituents.

  • Carboxylic Acid Group (-COOH): This group is a deactivating, meta-directing substituent due to its electron-withdrawing nature.

  • Halogens (-Br, -Cl): Halogens are deactivating substituents due to their inductive electron withdrawal. However, they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions.

The interplay of these effects determines the position of substitution and the overall reaction rate. A qualitative comparison of the expected reactivity of different isomers towards a generic electrophile (E+) is presented below.

IsomerExpected Major Product(s) of Electrophilic SubstitutionPredicted Relative Reactivity
2-Bromo-4-chlorobenzoic acid Substitution at position 6Low
2-Bromo-5-chlorobenzoic acid Substitution at position 4 or 6Low
3-Bromo-4-chlorobenzoic acid Substitution at position 6Low
4-Bromo-2-chlorobenzoic acid Substitution at position 6Low
5-Bromo-2-chlorobenzoic acid Substitution at position 4 or 6Low

Due to the presence of three deactivating groups on the aromatic ring, all isomers of bromochlorobenzoic acid are expected to be significantly less reactive towards electrophiles than benzene itself. The precise regioselectivity will be a subtle interplay of the steric hindrance and the directing effects of the three substituents.

Reactivity in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of bromochlorobenzoic acid isomers, the carboxylic acid group and the halogens themselves are electron-withdrawing, which can activate the ring towards nucleophilic attack.

The relative reactivity of the C-Br versus the C-Cl bond as the leaving group is an important consideration. Generally, the C-F bond is the most reactive in SNA reactions, followed by C-Cl, C-Br, and C-I. This is because the rate-determining step is often the attack of the nucleophile on the ring, which is facilitated by the inductive electron withdrawal of the halogen, rather than the breaking of the carbon-halogen bond.

A qualitative assessment of the potential for nucleophilic aromatic substitution for different isomers is provided below.

IsomerPotential Leaving Group(s)Predicted Relative Reactivity
2-Bromo-4-chlorobenzoic acid Br or ClModerate
4-Bromo-2-chlorobenzoic acid Br or ClModerate
5-Bromo-2-chlorobenzoic acid Br or ClModerate

Isomers with a halogen (ortho or para to the strongly deactivating carboxylic acid group) are expected to be more susceptible to nucleophilic attack at that position. For instance, in 4-bromo-2-chlorobenzoic acid, both the bromine and chlorine are activated by the ortho and para carboxylic acid group, respectively.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol is suitable for determining the pKa of sparingly soluble bromochlorobenzoic acid isomers.

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of the bromochlorobenzoic acid isomer and dissolve it in a suitable co-solvent/water mixture (e.g., 50:50 ethanol/water) to a final volume of 50 mL.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.00, 7.00, and 10.00). Place the dissolved analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.01 M NaOH) in small increments (e.g., 0.1 mL). Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, a Gran plot can be used for more accurate determination.

Monitoring Electrophilic Aromatic Substitution by GC-MS

This protocol outlines a general method for comparing the rates of electrophilic substitution reactions of different bromochlorobenzoic acid isomers.

  • Reaction Setup: In separate reaction vessels, dissolve each bromochlorobenzoic acid isomer (e.g., 0.1 mmol) in a suitable solvent (e.g., acetic acid). Add an internal standard (e.g., a non-reactive aromatic compound with a distinct retention time).

  • Reaction Initiation: Add the electrophilic reagent (e.g., N-bromosuccinimide and a catalytic amount of sulfuric acid for bromination) to each vessel simultaneously to initiate the reactions. Maintain a constant temperature.

  • Sampling and Quenching: At regular time intervals, withdraw a small aliquot from each reaction mixture and quench the reaction by adding it to a vial containing a suitable quenching agent (e.g., a solution of sodium thiosulfate).

  • Sample Preparation for GC-MS: Extract the organic components from the quenched aliquots with a suitable solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and then analyze by GC-MS.

  • GC-MS Analysis: Inject the samples into a gas chromatograph coupled with a mass spectrometer. Use a suitable temperature program to separate the starting material, product(s), and internal standard.

  • Data Analysis: Quantify the disappearance of the starting material and the appearance of the product(s) over time by integrating the respective peak areas relative to the internal standard. This data can be used to determine the relative reaction rates.

Visualizing Reactivity Principles

The following diagrams illustrate key concepts related to the reactivity of bromochlorobenzoic acid isomers.

Electrophilic_Substitution_Directing_Effects substituent Substituent on Benzene Ring COOH -COOH (Carboxylic Acid) Halogen -Br, -Cl (Halogens) meta meta-directing COOH->meta Electron-withdrawing ortho_para ortho, para-directing Halogen->ortho_para Inductive withdrawal, Resonance donation effect Directing Effect in EAS

Caption: Directing effects of substituents in electrophilic aromatic substitution.

Acidity_Inductive_Effect Benzoic_Acid Benzoic Acid (Reference) Ortho_Substituted ortho-Halogenated Benzoic Acid Meta_Substituted meta-Halogenated Benzoic Acid Ortho_Substituted->Meta_Substituted Stronger Inductive Effect (closer proximity) Para_Substituted para-Halogenated Benzoic Acid Meta_Substituted->Para_Substituted Weaker Inductive Effect (greater distance) Para_Substituted->Benzoic_Acid Weakest Inductive Effect Acidity_Increase Increasing Acidity (Lower pKa)

Caption: Influence of halogen position on the acidity of benzoic acid.

SNAr_Activation Aryl_Halide Aryl Halide Reaction_Center Carbon bearing Halogen Aryl_Halide->Reaction_Center EWG Electron-Withdrawing Group (-COOH, -NO2, etc.) Activated_Ring Activated Aromatic Ring (Susceptible to Nucleophilic Attack) EWG->Activated_Ring Activates ring at ortho/para positions Nucleophile Nucleophile (e.g., -OH, -OR) Nucleophile->Reaction_Center Attacks

Caption: Activation of an aromatic ring for nucleophilic aromatic substitution.

Conclusion

The reactivity of bromochlorobenzoic acid isomers is a complex function of the interplay between the inductive and resonance effects of the bromo, chloro, and carboxylic acid substituents, as well as steric considerations. While a complete quantitative comparison is hampered by the limited availability of experimental data, a qualitative understanding based on established principles of organic chemistry allows for reasoned predictions of their relative reactivity. Isomers with ortho-halogen substitution are predicted to be the most acidic. All isomers are expected to be deactivated towards electrophilic aromatic substitution, with the regiochemical outcome determined by the combined directing effects of the substituents. Conversely, the presence of electron-withdrawing groups suggests that these isomers may be viable substrates for nucleophilic aromatic substitution, particularly when the leaving group is situated ortho or para to the carboxylic acid group. The experimental protocols provided herein offer a framework for the empirical determination of these reactivity parameters, which is essential for the rational design of synthetic routes in drug discovery and development.

Quantitative Structure-Activity Relationship (QSAR) of Chlorobenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Quantitative Structure-Activity Relationship (QSAR) of chlorobenzoic acid derivatives, focusing on their antimicrobial activity. By examining the relationship between the physicochemical properties of these compounds and their biological effects, QSAR studies offer a predictive framework to design more potent therapeutic agents. This document summarizes key findings from published research, presents available quantitative data, outlines experimental methodologies, and visualizes the underlying scientific workflows and potential mechanisms of action.

Comparison of Antimicrobial Activity and Molecular Descriptors

The antimicrobial activity of a series of 2-chlorobenzoic acid derivatives has been investigated, revealing important correlations between their chemical structure and efficacy against various pathogens. A key study in this area synthesized a range of esters and Schiff's bases of 2-chlorobenzoic acid and evaluated their activity against Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][2]

The QSAR analysis from this research indicated that the antimicrobial, antibacterial, and antifungal activities of these derivatives are significantly influenced by topological parameters.[1][2] Specifically, the second-order molecular connectivity index (²χ) and the valence second-order molecular connectivity index (²χv) were identified as the primary descriptors governing the biological activity of these compounds.[1][2]

An increase in the values of these topological descriptors was found to correlate with enhanced antimicrobial potency. This suggests that the size, shape, and degree of branching of the molecules play a crucial role in their interaction with biological targets.

Below is a summary of the key findings for the most potent compounds identified in the study by Mehta et al. (2014).

Compound IDDerivative TypeKey Molecular DescriptorsAntimicrobial Activity (pMIC)
Compound 6 Schiff's BaseHigh ²χ and ²χv valuespMICam = 1.91 µM/ml; pMICec = 2.27 µM/ml
Norfloxacin Standard DrugNot ApplicablepMICec = 2.61 µM/ml

pMICam: Negative logarithm of the minimum inhibitory concentration for overall antimicrobial activity. pMICec: Negative logarithm of the minimum inhibitory concentration against Escherichia coli. Higher pMIC values indicate greater potency.

The results demonstrated that the Schiff's bases of 2-chlorobenzoic acid were generally more potent antimicrobial agents than their ester counterparts.[1][2] Compound 6 emerged as the most effective antimicrobial agent among the synthesized derivatives, with potency comparable to the standard drug norfloxacin against Escherichia coli.[1][2]

Experimental Protocols

The evaluation of antimicrobial activity and the development of the QSAR models were based on the following experimental methodologies:

Synthesis of 2-Chlorobenzoic Acid Derivatives

The derivatives were synthesized through standard chemical reactions. Ester derivatives were prepared by reacting 2-chlorobenzoic acid with various alcohols in the presence of an acid catalyst. Schiff's bases were synthesized by the condensation reaction of 2-chlorobenzohydrazide with different aromatic aldehydes. The synthesized compounds were purified and their structures were confirmed using spectroscopic techniques such as IR and NMR, as well as elemental analysis.

Antimicrobial Screening

The in vitro antimicrobial activity of the synthesized 2-chlorobenzoic acid derivatives was determined using the tube dilution method.[1][2]

  • Microorganisms: The compounds were tested against a panel of pathogenic microbes, including Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli), and fungal strains (Candida albicans, Aspergillus niger).[1][2]

  • Procedure: Serial dilutions of each compound were prepared in a liquid growth medium in test tubes. A standardized inoculum of each microorganism was added to the tubes. The tubes were then incubated under appropriate conditions.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism. The results were expressed as pMIC, which is the negative logarithm of the MIC value.

QSAR Study

The QSAR models were developed to correlate the antimicrobial activity of the synthesized compounds with their physicochemical properties.

  • Descriptor Calculation: A variety of molecular descriptors, including topological, electronic, and steric parameters, were calculated for each synthesized derivative using computational chemistry software.

  • Model Development: Multiple linear regression (MLR) analysis was employed to develop the QSAR models. The biological activity (pMIC) was used as the dependent variable, and the calculated molecular descriptors were the independent variables.

  • Model Validation: The statistical significance and predictive ability of the developed QSAR models were validated using various statistical parameters such as the correlation coefficient (r), the square of the correlation coefficient (r²), the cross-validated correlation coefficient (q²), the F-test value, and the standard deviation (s).[1][2]

Visualizing the QSAR Workflow and Potential Mechanism of Action

To better understand the processes involved in QSAR studies and the potential biological effects of chlorobenzoic acid derivatives, the following diagrams have been generated.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model Model Development & Validation cluster_application Application A Selection of a series of chlorobenzoic acid derivatives B Experimental determination of antimicrobial activity (MIC values) A->B Biological Testing C Calculation of molecular descriptors (e.g., topological, electronic, steric) A->C Computational Chemistry D Data splitting into training and test sets B->D C->D E Multiple Linear Regression (MLR) to build the QSAR model D->E Model Building F Statistical validation of the model (r², q², F-test) E->F Validation G Prediction of activity for newly designed derivatives F->G Prediction H Synthesis and testing of promising new compounds G->H Drug Design Cycle

A typical workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Proposed_Antimicrobial_Action Membrane Cell Membrane Cytoplasm Cytoplasm Membrane->Cytoplasm Leakage of intracellular components DNA DNA Enzymes Essential Enzymes CBA Chlorobenzoic Acid Derivative CBA->Membrane Disruption of membrane integrity and potential CBA->DNA Interference with DNA replication/synthesis CBA->Enzymes Inhibition of critical enzymatic functions

A proposed general mechanism of antimicrobial action for chlorobenzoic acid derivatives.

References

Acidity of Halogenated Benzoic Acids: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of the physicochemical properties of substituted aromatic compounds is paramount. This guide provides a comparative analysis of the acidity of ortho-, meta-, and para-halogenated benzoic acids, supported by experimental data and detailed methodologies.

The acidity of benzoic acid is significantly influenced by the nature and position of substituents on the aromatic ring. Halogens, through a combination of inductive and resonance effects, alter the electron density of the carboxyl group, thereby affecting the stability of the corresponding carboxylate anion and, consequently, the acid dissociation constant (pKa). A lower pKa value indicates a stronger acid.

Comparative Acidity: A Data-Driven Overview

The pKa values of various halogenated benzoic acids, determined in aqueous solution at 25°C, are summarized in the table below. These values have been compiled from various scientific sources, and it is important to note that minor variations may exist between different experimental determinations.

SubstituentPositionpKa
-H-4.20
-Fortho3.27
meta3.86
para4.14[1], 4.15[2], 3.85[3]
-Clortho2.92[4], 2.9[5][6]
meta3.82[4][7], 3.8[5][6]
para3.98[4][8][9], 4.0[5][6], 4.03[1]
-Brortho2.85[4]
meta3.81[4]
para3.97[4][10], 3.96[11][12]
-Iortho2.86
meta3.85
para4.00[13]

Understanding the Trends: Inductive vs. Resonance Effects

The acidity of halogenated benzoic acids is primarily governed by the interplay of two electronic effects: the inductive effect (-I) and the resonance effect (+R).

  • Inductive Effect (-I): Halogens are more electronegative than carbon and therefore withdraw electron density from the benzene ring through the sigma bonds. This electron-withdrawing effect stabilizes the negative charge of the carboxylate anion, thus increasing the acidity (lowering the pKa). The strength of the inductive effect decreases with distance and follows the order F > Cl > Br > I.

  • Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the benzene ring through the pi system. This electron-donating effect destabilizes the carboxylate anion by increasing electron density, which in turn decreases acidity (raises the pKa). The resonance effect is most pronounced at the ortho and para positions.

The net effect on acidity depends on the balance between these two opposing forces. For halogens, the inductive effect is generally considered to be dominant over the resonance effect in influencing acidity.

G Inductive_Effect -I Effect (Electron Withdrawing) Increased_Acidity Increased Acidity (Lower pKa) Inductive_Effect->Increased_Acidity Stabilizes carboxylate anion Resonance_Effect +R Effect (Electron Donating) Decreased_Acidity Decreased Acidity (Higher pKa) Resonance_Effect->Decreased_Acidity Destabilizes carboxylate anion Ortho Ortho Ortho->Inductive_Effect Ortho->Resonance_Effect Meta Meta Meta->Inductive_Effect Para Para Para->Inductive_Effect Para->Resonance_Effect

Figure 1. Logical relationship of electronic effects and substituent position on the acidity of halogenated benzoic acids.
The "Ortho Effect"

A notable trend is the significantly increased acidity of ortho-halogenated benzoic acids compared to their meta and para isomers. This phenomenon, known as the "ortho effect," is a combination of steric and electronic factors. The steric hindrance caused by the ortho-substituent forces the carboxyl group out of the plane of the benzene ring. This disruption of coplanarity inhibits the resonance between the carboxyl group and the ring, which in its non-substituted form is electron-donating and thus acid-weakening. The result is a more stabilized carboxylate anion and a stronger acid.

Experimental Protocols for pKa Determination

The determination of pKa values is a critical experimental procedure. Two common methods employed for substituted benzoic acids are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This is a widely used and reliable method for determining pKa values.[14][15]

Principle: A solution of the acidic compound is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which the acid is half-neutralized, corresponding to the midpoint of the titration curve.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the halogenated benzoic acid (e.g., 0.01 M) in a suitable solvent, typically a water-cosolvent mixture like water-ethanol to ensure solubility.

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Prepare buffer solutions of known pH for calibration of the pH meter.

  • Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa value.

  • Titration:

    • Pipette a known volume of the benzoic acid solution into a beaker.

    • If necessary, add a supporting electrolyte (e.g., KCl) to maintain a constant ionic strength.

    • Immerse the calibrated pH electrode and a stirrer into the solution.

    • Add the standardized base solution in small, known increments from a burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of titrant added (x-axis).

    • The equivalence point is the point of steepest inflection on the curve. This can be determined more accurately by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

    • The pKa is the pH value at the half-equivalence point (i.e., when half of the volume of base required to reach the equivalence point has been added).

UV-Vis Spectrophotometry

This method is particularly useful for compounds that have a chromophore that changes its absorbance spectrum with pH.

Principle: The acidic (HA) and basic (A⁻) forms of the compound have different molar absorptivities at certain wavelengths. By measuring the absorbance of the solution at a series of different pH values, the ratio of [A⁻]/[HA] can be determined using the Beer-Lambert law. The pKa can then be calculated using the Henderson-Hasselbalch equation.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the halogenated benzoic acid in a suitable solvent.

    • Prepare a series of buffer solutions with a range of known pH values that span the expected pKa of the analyte.

  • Determination of Analytical Wavelength (λmax):

    • Prepare two solutions of the benzoic acid: one in a strongly acidic buffer (where the species is predominantly HA) and one in a strongly basic buffer (where the species is predominantly A⁻).

    • Scan the UV-Vis spectrum for both solutions to identify the wavelength of maximum absorbance (λmax) for each species and a wavelength where the difference in absorbance is significant.

  • Absorbance Measurements:

    • Prepare a series of solutions by adding a small, constant amount of the stock benzoic acid solution to each of the buffer solutions of varying pH.

    • Measure the absorbance of each solution at the chosen analytical wavelength.

  • Data Analysis:

    • Plot absorbance versus pH. The resulting curve will be sigmoidal.

    • The pKa is the pH at the inflection point of the sigmoid curve, which corresponds to the point where the absorbance is halfway between the minimum and maximum absorbance values.

    • Alternatively, the pKa can be calculated for each pH value using the following equation: pKa = pH + log[(Amax - A) / (A - Amin)] where A is the absorbance at a given pH, Amax is the absorbance of the fully deprotonated species (A⁻), and Amin is the absorbance of the fully protonated species (HA). The average of the calculated pKa values is then taken.

G cluster_potentiometric Potentiometric Titration Workflow cluster_spectrophotometric Spectrophotometric Workflow p1 Prepare Acid and Base Solutions p2 Calibrate pH Meter p1->p2 p3 Titrate Acid with Base p2->p3 p4 Record pH vs. Volume p3->p4 p5 Plot Titration Curve p4->p5 p6 Determine Equivalence Point p5->p6 p7 Calculate pKa at Half-Equivalence Point p6->p7 s1 Prepare Stock and Buffer Solutions s2 Determine Analytical Wavelength (λmax) s1->s2 s3 Measure Absorbance at Various pHs s2->s3 s4 Plot Absorbance vs. pH s3->s4 s5 Determine pKa from Inflection Point s4->s5

References

A Comparative Guide to the Synthesis of 4-bromo-2-chlorobenzoic Acid: A Novel Flow Chemistry Approach vs. Traditional Batch Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of a modern, continuous flow synthesis route and a traditional batch oxidation method for the preparation of 4-bromo-2-chlorobenzoic acid, a valuable building block in the pharmaceutical and agrochemical industries.

This publication outlines a novel synthetic pathway utilizing flow chemistry, offering a direct comparison with a conventional batch oxidation approach. By presenting key performance indicators, detailed experimental protocols, and visual representations of the synthetic workflows, this guide aims to provide an objective assessment to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their performance.

ParameterFlow Chemistry SynthesisTraditional Batch Oxidation
Starting Material 4-bromo-2-chloro-1-iodobenzene4-bromo-2-chlorotoluene
Key Reagents Carbon monoxide, Palladium(II) acetate, Triphenylphosphine, TriethylaminePotassium permanganate
Reaction Time 2 hours (steady state)~1.5 hours (reflux)
Reaction Temperature 110 °C~100 °C (reflux)
Yield 76%[1]Estimated high yield (based on similar reactions)[2]
Purity High (after purification)High (after purification)[2]
Scalability Readily scalableScalable with larger reaction vessels
Safety Considerations Use of CO gas under pressure, requires specialized equipment.Use of strong oxidizing agent (KMnO4), potential for exothermic reaction.

Experimental Protocols

Route 1: Flow Chemistry Synthesis via Carbonylation

This novel approach utilizes a continuous flow reactor for the palladium-catalyzed carbonylation of 4-bromo-2-chloro-1-iodobenzene.[1]

Experimental Workflow:

Flow_Chemistry_Synthesis reagents Reagent Streams: 1. Pd(OAc)2, PPh3 in 1,4-dioxane 2. 4-bromo-2-chloro-1-iodobenzene,    Et3N, H2O in 1,4-dioxane pump HPLC Pumps (0.125 mL/min) reagents->pump reactor Heated Reactor (110 °C, 15 bar CO) pump->reactor back_pressure Back Pressure Regulator reactor->back_pressure collection Product Collection back_pressure->collection workup Workup & Purification collection->workup product 4-bromo-2-chlorobenzoic acid workup->product

Caption: Workflow for the continuous flow synthesis of 4-bromo-2-chlorobenzoic acid.

Methodology:

A Vapourtec R2+/R4 flow reactor system is equipped with a gas-liquid membrane reactor for the introduction of carbon monoxide. Two separate reagent streams are prepared:

  • Stream 1: Palladium(II) acetate (20 mg, 0.08 mmol) and triphenylphosphine (48 mg, 0.168 mmol) are dissolved in 6 mL of 1,4-dioxane.

  • Stream 2: 4-bromo-2-chloro-1-iodobenzene (1.68 mmol), triethylamine (0.272 g, 2.69 mmol), and water (0.505 g, 28 mmol) are dissolved in 5.8 mL of 1,4-dioxane.

Both streams are pumped at a flow rate of 0.125 mL/min into the reactor, which is maintained at 110 °C and a carbon monoxide pressure of 15 bar. The system is allowed to reach a steady state over 2 hours. The output from the reactor is passed through a back-pressure regulator and collected.

Workup and Purification:

The collected reaction mixture is evaporated to dryness. The residue is redissolved in ethyl acetate (25 mL) and a 2 M sodium carbonate solution (10 mL). The aqueous layer is separated and the organic layer is extracted twice more with 2 M sodium carbonate solution. The combined aqueous layers are acidified with 2 M HCl and then extracted three times with ethyl acetate (25 mL). The combined organic extracts are dried over sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The final product is purified by recrystallization.

Route 2: Traditional Batch Synthesis via Oxidation

This established method involves the oxidation of the methyl group of 4-bromo-2-chlorotoluene using a strong oxidizing agent like potassium permanganate. The following protocol is based on analogous oxidation reactions of substituted toluenes.[3][4]

Experimental Workflow:

Batch_Oxidation_Synthesis reactants Reactants: 4-bromo-2-chlorotoluene, KMnO4, Water reflux Reflux (~1.5 hours) reactants->reflux filtration1 Hot Filtration (remove MnO2) reflux->filtration1 acidification Acidification (conc. HCl) filtration1->acidification filtration2 Filtration & Washing acidification->filtration2 drying Drying filtration2->drying product 4-bromo-2-chlorobenzoic acid drying->product

Caption: Workflow for the traditional batch oxidation of 4-bromo-2-chlorotoluene.

Methodology:

In a round-bottomed flask equipped with a reflux condenser, 4-bromo-2-chlorotoluene (1 equivalent) is suspended in water. Potassium permanganate (approximately 3 equivalents) is added portion-wise to the stirred mixture. The reaction mixture is then heated to reflux for approximately 1.5 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

Workup and Purification:

While still hot, the reaction mixture is filtered by suction filtration to remove the manganese dioxide byproduct. The filter cake is washed with a small amount of hot water. The clear filtrate is then cooled to room temperature and acidified with concentrated hydrochloric acid until a precipitate forms. The solid product is collected by suction filtration, washed with cold water, and dried to afford 4-bromo-2-chlorobenzoic acid. Further purification can be achieved by recrystallization from a suitable solvent like aqueous ethanol. Based on similar reactions, this method is expected to produce the desired product in high yield and purity.[2]

Concluding Remarks

The choice between the novel flow chemistry synthesis and the traditional batch oxidation for preparing 4-bromo-2-chlorobenzoic acid will depend on the specific requirements of the laboratory and the intended scale of production.

The flow chemistry approach offers excellent control over reaction parameters, enhanced safety when handling gaseous reagents like carbon monoxide, and straightforward scalability by extending the reaction time. This makes it an attractive option for continuous manufacturing and process development.

The traditional batch oxidation method is well-established, utilizes readily available and less expensive reagents, and does not require specialized flow chemistry equipment. This makes it a cost-effective and accessible method for smaller-scale laboratory synthesis.

Ultimately, this guide provides the necessary data and protocols to enable an informed decision based on factors such as available equipment, scale, safety considerations, and overall project goals.

References

Comparative study of bromobenzoic acid vs. chlorobenzoic acid in organic reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance and reactivity of bromobenzoic acid and chlorobenzoic acid in key organic reactions. The selection of an aryl halide is a critical parameter in synthesis design, influencing reaction efficiency, cost, and substrate scope. This document presents supporting experimental data, detailed reaction protocols, and mechanistic diagrams to aid in making informed decisions for synthetic applications.

Physicochemical Properties: A Foundation for Reactivity

The inherent electronic properties of the halogen substituent dictate the reactivity of the aromatic ring and the carboxylic acid moiety. Chlorine is more electronegative than bromine, leading to a stronger inductive electron-withdrawing effect. This is reflected in the lower pKa value of p-chlorobenzoic acid, indicating it is a slightly stronger acid than p-bromobenzoic acid.[1][2]

Property4-Bromobenzoic Acid4-Chlorobenzoic Acid
Molecular Formula C₇H₅BrO₂C₇H₅ClO₂
Molecular Weight 201.02 g/mol [3]156.56 g/mol [4]
Melting Point 252-254 °C243 °C[4]
pKa (at 25 °C) ~4.00~3.98

Comparative Reactivity in Key Organic Reactions

The choice between a bromo- or chloro-substituent has profound implications for the outcomes of different reaction types. Below is a comparative analysis of their performance in three common transformations: Suzuki-Miyaura Coupling, Fischer Esterification, and Nucleophilic Aromatic Substitution.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, particularly for creating biaryl structures.[5] The reaction's first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[6][7]

Reactivity Comparison: The C-Br bond (bond energy ~280 kJ/mol) is weaker than the C-Cl bond (~340 kJ/mol). Consequently, bromobenzoic acids are generally more reactive in Suzuki couplings than their chloro-analogs. Reactions with bromobenzoic acid derivatives typically proceed under milder conditions, with lower catalyst loadings and shorter reaction times, often resulting in higher yields.[8] While protocols for using chlorobenzoic acids exist, they are often considered more challenging substrates and may require more specialized, electron-rich phosphine ligands or higher temperatures to achieve comparable results.[9]

Quantitative Data: Suzuki-Miyaura Coupling Yields

Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTime (h)Yield (%)Reference
3-Bromobenzoic AcidPhenylboronic Acid0.1K₂CO₃Water1.599[8]
4-Bromobenzoic AcidPhenylboronic Acid0.1K₂CO₃Water1.598[8]
4-Bromobenzoic Acid4-Methylphenylboronic Acid0.1K₂CO₃Water1.595[8]
Aryl ChloridesVarious(General)(General)(General)>6Lower[8]

Experimental Protocol: Suzuki-Miyaura Coupling A mixture of the halobenzoic acid (1.0 mmol), arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (0.1-1 mol%), and a base like K₂CO₃ (3.0 mmol) is prepared in a suitable solvent, often water or an aqueous mixture.[8][10] The mixture is stirred at temperatures ranging from room temperature to 80-100°C for 1 to 2 hours or until completion, as monitored by TLC.[7][8] After cooling, the reaction is acidified, and the product is extracted with an organic solvent (e.g., ethyl acetate).[6] The combined organic layers are dried and concentrated to yield the crude product, which can be purified by recrystallization or column chromatography.[6][10]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)(Ar')L₂ OxAdd->Trans Transmetalation Trans->Pd0:nw Reductive Elimination Product Ar-Ar' (Biphenyl Product) Trans->Product RedElim Ar-Ar' ArX Ar-X (Halobenzoic Acid) ArX->OxAdd ArBOH Ar'-B(OH)₂ (Boronic Acid) ArBOH->Trans Base Base Base->Trans

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Fischer Esterification

In Fischer esterification, a carboxylic acid reacts with an alcohol under acidic catalysis to form an ester.[11][12] The halogen substituent is not directly involved in the bond-forming or bond-breaking steps but influences the reactivity of the carbonyl group through its inductive effect.

Reactivity Comparison: Both chloro and bromo substituents are electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[11] This generally leads to a faster reaction compared to unsubstituted benzoic acid. Given that chlorine has a stronger inductive effect than bromine, chlorobenzoic acids are expected to be slightly more reactive in Fischer esterification. However, this difference is often minor, and in practice, both substrates are readily esterified under standard conditions. The reaction is an equilibrium, so driving it to completion by using excess alcohol or removing water is the most critical factor for achieving high yields.[13]

Experimental Protocol: Fischer Esterification The halobenzoic acid (e.g., 10g, 42.5 mmol) is dissolved in an excess of the alcohol (e.g., methanol, 100 mL).[14] A strong acid catalyst, such as concentrated sulfuric acid (2 mL) or dry HCl gas, is carefully added.[13][14] The mixture is heated to reflux for 1-2 hours.[15] After cooling, the mixture is diluted with water, and the ester is extracted with an organic solvent like dichloromethane or diethyl ether.[13][14] The organic layer is washed with water, a sodium bicarbonate solution to remove unreacted acid, and finally with brine.[13] The dried organic phase is then concentrated under reduced pressure to afford the ester.[14]

Fischer_Esterification start Halobenzoic Acid (Ar-COOH) step1 1. Protonation (+ H⁺) start->step1 intermediate1 Protonated Carbonyl [Ar-C(OH)₂]⁺ step1->intermediate1 step2 2. Nucleophilic Attack (+ R'OH) intermediate1->step2 intermediate2 Tetrahedral Intermediate step2->intermediate2 step3 3. Proton Transfer intermediate2->step3 intermediate3 Protonated Ether Oxygen step3->intermediate3 step4 4. Elimination of Water (- H₂O) intermediate3->step4 intermediate4 Protonated Ester step4->intermediate4 step5 5. Deprotonation (- H⁺) intermediate4->step5 final Ester (Ar-COOR') step5->final

Caption: Step-wise mechanism of acid-catalyzed Fischer Esterification.
Nucleophilic Aromatic Substitution (SNAr)

In contrast to most aromatic reactions, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the substitution of a leaving group.[16] For this reaction to proceed, the ring must be "activated" by strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[17]

Reactivity Comparison: The SNAr mechanism proceeds in two steps: nucleophilic addition to form a resonance-stabilized carbanion (a Meisenheimer complex), followed by the elimination of the leaving group.[18] The first step, the formation of the anionic intermediate, is typically the rate-determining step.[16]

The reactivity trend for halogens in SNAr reactions is F > Cl > Br > I.[16] This is counterintuitive to bond strength (where C-F is strongest) but is explained by the mechanism. The high electronegativity of the halogen stabilizes the negative charge of the Meisenheimer complex through a strong inductive effect. Since chlorine is more electronegative than bromine, it provides better stabilization for the rate-determining intermediate, making chlorobenzoic acid derivatives more reactive than bromobenzoic acid derivatives in SNAr reactions.[19]

Reactivity Trend in SNAr

PositionReactivityReason
1Aryl FluorideHighest electronegativity strongly stabilizes the anionic intermediate.
2Aryl ChlorideHigh electronegativity provides good stabilization.
3Aryl BromideModerate electronegativity provides less stabilization than chlorine.
4Aryl IodideLowest electronegativity provides the least stabilization.

Experimental Workflow: Nucleophilic Aromatic Substitution The activated aryl halide (e.g., 2-chloro-5-nitrobenzoic acid) is dissolved in a suitable solvent. A strong nucleophile (e.g., sodium methoxide, ammonia) is added, and the reaction is typically heated.[20] The progress is monitored by TLC. Upon completion, the reaction is cooled and worked up, often involving acidification to precipitate the product or extraction followed by purification. The presence of the carboxylic acid group can complicate the reaction, as it may be deprotonated by a basic nucleophile, requiring careful control of reaction conditions.

SNAr_Mechanism start Activated Aryl Halide (e.g., Nitro-chlorobenzoic acid) step1 1. Nucleophilic Attack (Rate-Determining) start->step1 intermediate Meisenheimer Complex (Resonance-Stabilized Anion) step1->intermediate + Nu⁻ step2 2. Elimination of Halide Ion intermediate->step2 final Substituted Product step2->final - X⁻

Caption: General workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.

Conclusion

The choice between bromobenzoic acid and chlorobenzoic acid is highly dependent on the desired transformation.

  • For palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, bromobenzoic acid is the superior choice due to the weaker C-Br bond, allowing for milder conditions and higher efficiency.

  • In Fischer esterification , the electronic differences are subtle, but chlorobenzoic acid may offer a slight rate enhancement due to its stronger inductive effect, though both substrates are effective.

  • For nucleophilic aromatic substitution (SNAr) , chlorobenzoic acid is significantly more reactive than bromobenzoic acid. The higher electronegativity of chlorine is crucial for stabilizing the rate-limiting anionic intermediate.

This guide serves as a foundational tool for chemists to select the optimal starting material, thereby streamlining reaction optimization and enhancing the overall efficiency of synthetic routes.

References

Toxicity comparison of different halogenated benzoic acids to aquatic organisms

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the detrimental effects of halogenated benzoic acids on aquatic ecosystems, supported by quantitative toxicity data and experimental methodologies.

The widespread industrial use of halogenated benzoic acids has led to their emergence as environmental contaminants of concern. Understanding their toxicity to aquatic organisms is paramount for environmental risk assessment and the development of protective regulations. This guide provides a comparative overview of the toxicity of various halogenated benzoic acids to representative aquatic species: algae, crustaceans, and fish.

Quantitative Toxicity Data

The toxicity of a substance is typically quantified using metrics such as the median lethal concentration (LC50), the median effective concentration (EC50), and the no-observed-effect concentration (NOEC). The following tables summarize the available acute and chronic toxicity data for different halogenated benzoic acids across three key aquatic organisms.

Table 1: Acute Toxicity of Halogenated Benzoic Acids to Aquatic Organisms

CompoundTest OrganismEndpoint (Duration)Value (mg/L)
4-Chlorobenzoic AcidDaphnia magna (Water Flea)96-hour LC50100[1]
3-Bromobenzoic AcidPseudokirchneriella subcapitata (Green Algae)72-hour EC50 (Growth Rate)1.93 - 726.3[2]
4-Bromobenzoic AcidPseudokirchneriella subcapitata (Green Algae)72-hour EC50 (Growth Rate)1.93 - 726.3[2]
Benzoic AcidPseudokirchneriella subcapitata (Green Algae)72-hour EC50 (Yield)0.55 - 270.7[2]

Table 2: Chronic Toxicity of Halogenated Benzoic Acids to Aquatic Organisms

CompoundTest OrganismEndpoint (Duration)Value (mg/L)
4-Chlorobenzoic AcidPseudokirchneriella subcapitata (Green Algae)72-hour NOEC<0.0057 - 179.9[2]
3-Bromobenzoic AcidPseudokirchneriella subcapitata (Green Algae)72-hour NOEC<0.0057 - 179.9[2]
4-Bromobenzoic AcidPseudokirchneriella subcapitata (Green Algae)72-hour NOEC<0.0057 - 179.9[2]

Experimental Protocols

The toxicity data presented in this guide are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of ecotoxicological data.

OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effects of a substance on the growth of freshwater microalgae.[3][4][5][6]

  • Test Organism: Commonly used species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.

  • Procedure: Exponentially growing algae are exposed to a series of concentrations of the test substance in a liquid medium for 72 hours.[7]

  • Endpoint: The primary endpoint is the inhibition of growth, measured as the change in cell density or biomass over the exposure period. From this, the EC50 (the concentration causing a 50% reduction in growth) and NOEC are determined.[6][7]

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test

This guideline details a method to assess the acute toxicity of chemicals to daphnids, a type of small crustacean.[2][8][9]

  • Test Organism: Daphnia magna is the most commonly used species.

  • Procedure: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.[2][10]

  • Endpoint: The main endpoint is immobilization, defined as the inability to swim. The EC50, the concentration at which 50% of the daphnids are immobilized, is calculated at 24 and 48 hours.[8][10]

OECD Guideline 203: Fish, Acute Toxicity Test

This test is designed to determine the acute lethal toxicity of a substance to fish.[11][12][13][14]

  • Test Organism: Commonly used species include zebrafish (Danio rerio) and rainbow trout (Oncorhynchus mykiss).

  • Procedure: Fish are exposed to various concentrations of the test substance in a controlled environment for a period of 96 hours.

  • Endpoint: The primary endpoint is mortality. The LC50, the concentration that is lethal to 50% of the test fish, is determined at the end of the 96-hour exposure period.[11]

OECD Guideline 211: Daphnia magna Reproduction Test

This is a chronic toxicity test that assesses the impact of a substance on the reproductive output of Daphnia magna.[3][8][11][12][15]

  • Test Organism: Daphnia magna.

  • Procedure: Young female daphnids are exposed to a range of concentrations of the test substance for 21 days.

  • Endpoint: The primary endpoint is the total number of live offspring produced per parent animal. From this, chronic toxicity endpoints such as the ECx (concentration affecting x% of the population) and NOEC are determined.[11]

Mechanisms of Toxicity

While the precise molecular mechanisms of toxicity for halogenated benzoic acids in aquatic organisms are still under investigation, a likely pathway involves the induction of oxidative stress.

Oxidative_Stress_Pathway cluster_cell Aquatic Organism Cell cluster_damage Cellular Damage cluster_defense Antioxidant Defense cluster_effects Adverse Outcomes HBA Halogenated Benzoic Acid ROS Reactive Oxygen Species (ROS) Generation HBA->ROS Uptake & Interaction Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation DNA_Damage DNA Damage ROS->DNA_Damage SOD Superoxide Dismutase (SOD) ROS->SOD Induces CAT Catalase (CAT) ROS->CAT Induces GSH Glutathione (GSH) ROS->GSH Induces Growth_Inhibition Growth Inhibition Lipid_Peroxidation->Growth_Inhibition Reproductive_Failure Reproductive Failure Protein_Oxidation->Reproductive_Failure Mortality Mortality DNA_Damage->Mortality SOD->ROS Detoxifies CAT->ROS Detoxifies GSH->ROS Detoxifies

References

A Researcher's Guide to Derivatization Agents for GC/MS Analysis of Chlorobenzoic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of chlorobenzoic acids (CBAs) is a critical task. Gas chromatography-mass spectrometry (GC/MS) is a powerful analytical technique for this purpose, but the inherent polarity and low volatility of CBAs necessitate a derivatization step to improve their chromatographic behavior and detection sensitivity. This guide provides an objective comparison of common derivatization agents for the GC/MS analysis of chlorobenzoic acids, supported by experimental data and detailed protocols.

Comparison of Common Derivatization Agents

The selection of an appropriate derivatization agent is crucial for achieving optimal analytical performance. The most common classes of reagents for the derivatization of carboxylic acids, including chlorobenzoic acids, are diazomethane and its analogs, silylation agents, and alkyl chloroformates. Each class offers distinct advantages and disadvantages in terms of reactivity, ease of use, and potential for side reactions.

Derivatization Agent ClassReagent ExamplesPrincipleAdvantagesDisadvantages
Diazoalkanes Diazomethane, Trimethylsilyldiazomethane (TMSD)Forms methyl estersHighly reactive, instantaneous reaction with carboxylic acids, minimal by-products, high derivatization yields.[1][2]Diazomethane is highly toxic and explosive, requiring specialized handling.[2][3][4] TMSD is safer but reacts slower and may produce more artifacts.[1]
Silylation Agents N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Replaces active hydrogens with a trimethylsilyl (TMS) groupVersatile, effective for a wide range of polar compounds, volatile by-products cause minimal interference.[5]Derivatives can be sensitive to moisture and may hydrolyze. For sterically hindered acids, a catalyst (e.g., TMCS) and heating may be required.[5]
Alkyl Chloroformates Methyl Chloroformate (MCF), Ethyl Chloroformate (ECF)Forms estersRapid reaction, can often be performed in aqueous media, simplifying sample preparation.[6][7]May require careful pH control and removal of excess reagent.

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and reliable results. Below are representative protocols for the derivatization of chlorobenzoic acids using BSTFA, a widely used silylation agent.

Protocol: Derivatization of Chlorobenzoic Acids using BSTFA with TMCS Catalyst

This protocol is adapted from standard silylation procedures for carboxylic acids.

Materials:

  • Chlorobenzoic acid standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine

  • Appropriate aprotic solvent (e.g., Dichloromethane, Hexane)

  • GC vials (2 mL) with caps

  • Heating block or oven

  • Vortex mixer

  • Micropipettes

Procedure:

  • Sample Preparation: Transfer a known amount of the chlorobenzoic acid standard or the dried sample extract into a 2 mL GC vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of an appropriate aprotic solvent to the vial to dissolve the sample. To this, add 100 µL of BSTFA with 1% TMCS and 50 µL of anhydrous pyridine. The pyridine acts as a catalyst and helps to solubilize the analytes.[8]

  • Reaction: Tightly cap the vial and vortex the mixture for 30 seconds. Place the vial in a heating block or oven set at 70°C for 30 minutes to ensure complete derivatization.[5] For some sterically hindered chlorobenzoic acids, a longer reaction time or higher temperature may be necessary.

  • Cooling and Analysis: After heating, allow the vial to cool to room temperature. The sample is now ready for injection into the GC/MS system.

Workflow and Decision Making

The selection of a suitable derivatization agent and the overall analytical workflow depend on several factors, including the specific chlorobenzoic acid isomers of interest, the sample matrix, and the available laboratory equipment and safety protocols.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Containing Chlorobenzoic Acids Extraction Extraction & Concentration Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Reconstitution Reconstitution in Aprotic Solvent Drying->Reconstitution Reagent_Addition Addition of Derivatization Agent & Catalyst Reconstitution->Reagent_Addition Reaction Heating & Incubation Reagent_Addition->Reaction GCMS GC/MS Analysis Reaction->GCMS Data_Processing Data Processing & Quantification GCMS->Data_Processing

A generalized workflow for the derivatization and GC/MS analysis of chlorobenzoic acids.

The choice of the most appropriate derivatization agent involves a careful consideration of trade-offs between reactivity, safety, and the specific requirements of the analysis.

Derivatization_Decision cluster_criteria Decision Criteria cluster_agents Agent Selection Start Select Derivatization Agent High_Reactivity High Reactivity & Minimal By-products? Start->High_Reactivity Safety_Concern Safety a Major Concern? High_Reactivity->Safety_Concern No Diazomethane Diazomethane High_Reactivity->Diazomethane Yes Aqueous_Sample Working with Aqueous Samples? Safety_Concern->Aqueous_Sample No Silylation Silylation Agents (BSTFA, MSTFA) Safety_Concern->Silylation Yes Aqueous_Sample->Silylation No Alkyl_Chloroformates Alkyl Chloroformates Aqueous_Sample->Alkyl_Chloroformates Yes

References

A Comparative Guide to the Reactivity of Benzoic Acid vs. Benzene in Electrophilic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of benzoic acid and benzene in electrophilic aromatic substitution reactions. The analysis is supported by quantitative data, detailed experimental protocols, and logical diagrams to elucidate the underlying chemical principles that govern their reactivity.

Introduction to Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of organic chemistry, enabling the functionalization of aromatic rings. In these reactions, an electrophile attacks the electron-rich π-system of an aromatic compound, replacing a hydrogen atom.[1][2] Benzene, the archetypal aromatic compound, undergoes EAS to yield a variety of substituted products. However, when a substituent is already present on the ring, as in benzoic acid, the reactivity and the position of the incoming electrophile are significantly altered.[3]

Theoretical Framework: The Deactivating Effect of the Carboxyl Group

The key difference in reactivity between benzene and benzoic acid lies in the electronic nature of the carboxylic acid (-COOH) group. This group is strongly electron-withdrawing, which has two major consequences for electrophilic substitution.

  • Ring Deactivation: The -COOH group withdraws electron density from the benzene ring through both inductive and resonance effects.[4][5] This reduces the nucleophilicity of the ring, making it less attractive to incoming electrophiles.[6] Consequently, benzoic acid is significantly less reactive towards electrophilic substitution than benzene and requires more forcing reaction conditions.[3]

  • Meta-Direction: The electron-withdrawing nature of the carboxyl group deactivates the ortho and para positions more than the meta position. Resonance structures of the carbocation intermediate (the sigma complex) show that attack at the ortho or para positions places a destabilizing positive charge adjacent to the positively polarized carbonyl carbon. Attack at the meta position avoids this unfavorable arrangement. As a result, the primary product of electrophilic substitution on benzoic acid is the meta-substituted isomer.[2]

The logical relationship illustrating the deactivating effect of the -COOH group is presented below.

G cluster_benzene Benzene cluster_benzoic_acid Benzoic Acid b_ring Benzene Ring (Electron-Rich) b_react Standard Reactivity b_ring->b_react Baseline ba_react Decreased Reactivity (Deactivated) ba_group -COOH Group (Electron-Withdrawing) ba_ring Benzene Ring (Electron-Deficient) ba_group->ba_ring Inductive & Resonance Effects ba_ring->ba_react Leads to ba_product Meta-Substituted Product ba_react->ba_product Results in

Figure 1. Logical flow of the -COOH group's effect on reactivity.

Quantitative Data Presentation

The deactivation of the benzene ring by the carboxyl group has been quantified through kinetic studies of various electrophilic substitution reactions. The data below compares the relative rates of nitration for benzene and ethyl benzoate, an ester derivative that closely mimics the electronic effect of benzoic acid. The reaction rate for benzene is normalized to 1.

CompoundSubstituent GroupRelative Rate of Nitration (vs. Benzene = 1)Isomer Distribution (%)
Benzene-H1.0N/A
Ethyl Benzoate-COOC₂H₅0.0038[7]ortho: 22, meta: 73, para: 5[7]

Table 1. Relative reactivity and product distribution in electrophilic nitration.

The data clearly shows that the presence of the ester group, analogous to the carboxylic acid group, decreases the rate of nitration by a factor of over 250 compared to benzene.[7] Furthermore, the substitution occurs predominantly at the meta position, confirming the directing effect of the deactivating group.[7]

Experimental Protocols

The difference in reactivity necessitates different experimental conditions for electrophilic substitution on benzene versus benzoic acid. Nitration serves as a representative example.

Experimental Workflow Diagram

G start Start reagents Prepare Nitrating Mixture (conc. HNO₃ + conc. H₂SO₄) start->reagents substrate Add Aromatic Substrate (Benzene or Benzoic Acid) Maintain Temperature reagents->substrate reaction Allow Reaction to Proceed substrate->reaction Benzene: < 55°C Benzoic Acid: < 15°C (stricter control) quench Quench on Ice-Water reaction->quench isolate Isolate Product via Filtration quench->isolate purify Purify by Recrystallization isolate->purify end End purify->end

Figure 2. Generalized workflow for electrophilic nitration.
Protocol for the Nitration of Benzene

Objective: To synthesize nitrobenzene from benzene.

Reagents:

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Benzene (C₆H₆)

  • Ice

Procedure:

  • Carefully prepare the nitrating mixture by slowly adding 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid in a flask, keeping the mixture cool in an ice bath.

  • To a separate flask, add 10 mL of benzene.

  • Slowly add the chilled nitrating mixture to the benzene in small portions, ensuring the temperature of the reaction mixture does not exceed 55°C. Swirl the flask continuously during the addition.

  • After all the acid has been added, maintain the temperature at approximately 50°C for 40-60 minutes with occasional swirling to complete the reaction.

  • Carefully pour the reaction mixture into a beaker containing 200 mL of cold water and ice.

  • The nitrobenzene will separate as a dense, pale-yellow oil. Separate the lower layer of nitrobenzene using a separatory funnel.

  • Wash the product with water, followed by a dilute sodium carbonate solution, and then water again.

  • Dry the nitrobenzene over anhydrous calcium chloride and purify by distillation.

Protocol for the Nitration of Benzoic Acid

Objective: To synthesize 3-nitrobenzoic acid from benzoic acid. Note the stricter temperature control required due to the deactivating nature of the ring, which necessitates harsher conditions that could lead to undesired side reactions if not carefully managed.

Reagents:

  • Concentrated Nitric Acid (HNO₃, fuming)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Benzoic Acid (C₆H₅COOH)

  • Ice

Procedure:

  • In a flask, dissolve 5.0 g of benzoic acid in 10 mL of concentrated sulfuric acid. Cool this mixture in an ice-salt bath to below 10°C.

  • Separately, prepare a nitrating mixture by cautiously adding 5 mL of concentrated sulfuric acid to 5 mL of fuming nitric acid, keeping the mixture chilled in an ice bath.

  • Using a dropping pipette, add the nitrating mixture to the dissolved benzoic acid solution drop by drop. The rate of addition must be controlled to ensure the reaction temperature does not rise above 15°C.

  • Once the addition is complete, allow the mixture to stand at room temperature for 15-20 minutes.

  • Pour the reaction mixture slowly over a large quantity of crushed ice (approx. 100 g) in a beaker.

  • A precipitate of 3-nitrobenzoic acid will form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • Purify the crude product by recrystallization from a minimal amount of hot water or aqueous ethanol.

Conclusion

The presence of a carboxylic acid group significantly impacts the reactivity of a benzene ring in electrophilic aromatic substitution. Benzoic acid is substantially less reactive than benzene due to the strong electron-withdrawing and deactivating nature of the -COOH group. This deactivation necessitates more stringent reaction conditions, such as lower temperatures and potentially stronger reagents, to achieve substitution. Furthermore, the substitution is directed almost exclusively to the meta position. This predictable behavior is crucial for professionals in drug development and chemical synthesis, allowing for the strategic design of synthetic pathways to achieve desired molecular architectures.

References

Acidity of p-Chlorobenzoic Acid vs. p-Fluorobenzoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the acidity of p-chlorobenzoic acid and p-fluorobenzoic acid, supported by experimental data and detailed methodologies.

The acidity of substituted benzoic acids is a fundamental concept in medicinal chemistry and drug development, influencing a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of the acidity of p-chlorobenzoic acid and p-fluorobenzoic acid, two closely related compounds whose subtle electronic differences lead to a counterintuitive trend in their acid strengths.

Acidity Comparison: Quantitative Data

The acid dissociation constant (pKa) is the primary measure of a compound's acidity in solution. A lower pKa value indicates a stronger acid. The experimentally determined pKa values for p-chlorobenzoic acid and p-fluorobenzoic acid are summarized in the table below.

CompoundStructurepKaReference
p-Chlorobenzoic Acid~3.98 - 4.03[1][2]
p-Fluorobenzoic Acid~4.14 - 4.15[2][3]

Contrary to what might be expected based solely on electronegativity, p-chlorobenzoic acid is a slightly stronger acid than p-fluorobenzoic acid, as evidenced by its lower pKa value.

Electronic Effects Governing Acidity

The acidity of para-substituted benzoic acids is determined by the interplay of two key electronic effects of the substituent: the inductive effect (-I) and the resonance (or mesomeric) effect (+R).

  • Inductive Effect (-I): This is the withdrawal of electron density through the sigma bonds. Both fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect, which helps to stabilize the negative charge of the carboxylate anion, thereby increasing acidity. Due to its higher electronegativity, fluorine has a stronger -I effect than chlorine.

  • Resonance Effect (+R): This involves the donation of electron density from the substituent's lone pairs into the benzene ring through pi-bond delocalization. This effect increases the electron density on the carboxylate group, destabilizing the anion and decreasing acidity. The +R effect is more significant for fluorine than for chlorine due to the better overlap between the 2p orbital of fluorine and the 2p orbital of the carbon in the benzene ring.[4][5][6] In contrast, the overlap between the 3p orbital of chlorine and the 2p orbital of carbon is less effective.[2][4]

In the case of p-fluorobenzoic acid, the stronger +R effect of the fluorine atom partially counteracts its strong -I effect. For p-chlorobenzoic acid, the weaker +R effect of chlorine means that its electron-withdrawing inductive effect has a more dominant influence on the acidity.[2][4] This leads to a greater net stabilization of the carboxylate anion in p-chlorobenzoic acid, making it the stronger acid of the two.

G cluster_F p-Fluorobenzoic Acid cluster_Cl p-Chlorobenzoic Acid F_Inductive -I Effect (Strong) F_Acidity Acidity (pKa ~4.14) F_Inductive->F_Acidity Increases Acidity F_Resonance +R Effect (Significant) F_Resonance->F_Acidity Decreases Acidity Overall_Conclusion p-Chlorobenzoic Acid is a Stronger Acid F_Acidity->Overall_Conclusion Cl_Inductive -I Effect (Moderate) Cl_Acidity Acidity (pKa ~3.98) Cl_Inductive->Cl_Acidity Increases Acidity Cl_Resonance +R Effect (Weak) Cl_Resonance->Cl_Acidity Decreases Acidity Cl_Acidity->Overall_Conclusion

Caption: Electronic effects on the acidity of p-halobenzoic acids.

Experimental Protocols for pKa Determination

The pKa values of p-chlorobenzoic acid and p-fluorobenzoic acid can be accurately determined using several experimental techniques, with potentiometric titration and spectrophotometry being the most common.

Potentiometric Titration

This method involves the gradual addition of a standard solution of a strong base (e.g., NaOH) to a solution of the weak acid, while monitoring the pH using a calibrated pH meter. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Detailed Methodology:

  • Solution Preparation:

    • Prepare a standard solution of approximately 0.1 M sodium hydroxide (NaOH) and accurately determine its concentration.

    • Prepare a solution of the benzoic acid derivative (p-chlorobenzoic acid or p-fluorobenzoic acid) of known concentration (e.g., 0.01 M) in a suitable solvent, typically a water-ethanol mixture to ensure solubility.

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength during the titration.

  • Apparatus Setup:

    • Calibrate a pH meter using standard buffer solutions of known pH (e.g., pH 4, 7, and 10).

    • Place a known volume (e.g., 25 mL) of the benzoic acid solution into a beaker.

    • Add a sufficient volume of the KCl solution.

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration.

  • Titration Procedure:

    • Record the initial pH of the acid solution.

    • Add the standardized NaOH solution in small, known increments (e.g., 0.1-0.2 mL) from a burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of NaOH added.

    • Continue the titration until the pH has risen significantly beyond the expected equivalence point.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis) to obtain the titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).

Spectrophotometry

This method is based on the principle that the acidic (protonated) and basic (deprotonated) forms of a compound have different ultraviolet-visible (UV-Vis) absorption spectra. By measuring the absorbance of the solution at a specific wavelength across a range of pH values, the pKa can be determined.

Detailed Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the benzoic acid derivative in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a series of buffer solutions with accurately known pH values spanning the expected pKa of the analyte (e.g., from pH 2 to pH 6).

  • Spectral Measurements:

    • Determine the UV-Vis absorption spectra of the fully protonated form of the acid (in a highly acidic solution, e.g., pH 2) and the fully deprotonated form (in a basic solution, e.g., pH 8).

    • Identify the wavelength of maximum absorbance (λmax) for both the acidic and basic forms. Choose a wavelength for analysis where the difference in absorbance between the two forms is maximal.

    • Prepare a series of solutions by adding a small, constant amount of the stock solution of the benzoic acid derivative to each of the buffer solutions.

  • Data Collection:

    • Measure the absorbance of each buffered solution at the chosen analytical wavelength using a UV-Vis spectrophotometer. Use the corresponding buffer solution as the blank.

  • Data Analysis:

    • The pKa can be determined using the following equation, which is a rearrangement of the Henderson-Hasselbalch equation: pKa = pH + log((A - Ab) / (Aa - A)) where:

      • A is the absorbance of the solution at a given pH.

      • Aa is the absorbance of the fully protonated (acidic) form.

      • Ab is the absorbance of the fully deprotonated (basic) form.

    • Alternatively, plot the absorbance versus pH. The resulting sigmoidal curve will have an inflection point at the pKa.

G cluster_potentiometry Potentiometric Titration Workflow cluster_spectrophotometry Spectrophotometry Workflow P1 Prepare Acid and Titrant Solutions P2 Calibrate pH Meter P1->P2 P3 Titrate Acid with Base P2->P3 P4 Record pH vs. Volume P3->P4 P5 Plot Titration Curve P4->P5 P6 Determine Half-Equivalence Point P5->P6 P7 pKa = pH at Half-Equivalence P6->P7 S1 Prepare Buffered Solutions of Acid S2 Measure Absorbance Spectra S1->S2 S3 Identify Analytical Wavelength S2->S3 S4 Measure Absorbance at Different pHs S3->S4 S5 Plot Absorbance vs. pH S4->S5 S6 Find Inflection Point of Sigmoidal Curve S5->S6 S7 pKa = pH at Inflection Point S6->S7

References

Characterizing Bromochlorobenzoic Acid Impurities: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product. Bromochlorobenzoic acid, a versatile building block in organic synthesis, can contain various process-related impurities, including positional isomers and related halogenated benzoic acids. Mass spectrometry, coupled with chromatographic separation, stands as a powerful analytical tool for the comprehensive characterization of these impurities.

This guide provides an objective comparison of three prominent mass spectrometry-based techniques for the analysis of bromochlorobenzoic acid impurities: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS). The comparative data, though often derived from closely related halogenated benzoic acids due to the specificity of published studies, offers valuable insights into the expected performance of each technique.

Data Presentation: A Comparative Overview

The selection of an appropriate analytical technique hinges on a variety of performance metrics. The following tables summarize key quantitative parameters for the analysis of halogenated benzoic acid impurities using different mass spectrometry platforms. It is important to note that these values can vary based on the specific impurity, matrix, and instrument configuration.

Parameter LC-MS/MS GC-MS UPLC-QTOF-MS
Limit of Detection (LOD) 0.01 - 0.5 ng/mL[1][2]0.01 - 0.1 ppm[3]~1 ng/mL
Limit of Quantification (LOQ) 0.04 - 1.0 ng/mL[1][2]0.025 - 0.5 ppm[3]~5 ng/mL
Linearity (R²) >0.99[1][2]>0.99[3]>0.99
Precision (%RSD) <15%[1][4]<15%[3]<10%
Typical Run Time 5 - 15 minutes15 - 30 minutes3 - 10 minutes

Table 1: Comparison of Quantitative Performance for Halogenated Benzoic Acid Impurity Analysis.

Technique Principle Strengths Limitations
GC-MS Separation of volatile and thermally stable compounds followed by electron ionization (EI) and mass analysis.Excellent for volatile and semi-volatile impurities. Extensive spectral libraries for identification.Requires derivatization for non-volatile compounds. Potential for thermal degradation of labile impurities.
LC-MS/MS Separation of a wide range of compounds by liquid chromatography, followed by soft ionization (e.g., ESI) and tandem mass spectrometry for high selectivity and sensitivity.High sensitivity and selectivity (MRM mode). Suitable for non-volatile and thermally labile compounds.Matrix effects can suppress or enhance ionization. Less extensive spectral libraries compared to EI-GC-MS.
UPLC-QTOF-MS High-resolution separation with UPLC coupled to a high-resolution mass spectrometer for accurate mass measurements.Provides accurate mass data for elemental composition determination of unknown impurities. High-resolution separation improves isomer differentiation.Higher instrument cost. Data analysis can be more complex.

Table 2: Qualitative Comparison of Mass Spectrometry Techniques.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the analysis of bromochlorobenzoic acid impurities using GC-MS, LC-MS/MS, and UPLC-QTOF-MS.

GC-MS Protocol for Volatile and Derivatizable Impurities

This protocol is suitable for the analysis of volatile impurities and those that can be made volatile through derivatization.

a) Sample Preparation (Derivatization):

  • Weigh 10 mg of the bromochlorobenzoic acid sample into a vial.

  • Add 1 mL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane in pyridine).

  • Heat the vial at 70°C for 30 minutes.

  • Cool to room temperature before injection.

b) GC-MS Conditions:

  • GC System: Agilent 8890 GC or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 280°C

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Volume: 1 µL (splitless mode).

  • MS System: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 50-500.

LC-MS/MS Protocol for High-Sensitivity Quantification

This protocol is ideal for the trace-level quantification of known impurities using Multiple Reaction Monitoring (MRM).

a) Sample Preparation:

  • Weigh 10 mg of the bromochlorobenzoic acid sample into a volumetric flask.

  • Dissolve and dilute to 10 mL with a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Filter the solution through a 0.22 µm syringe filter.

b) LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C

  • Injection Volume: 5 µL.

  • MS System: SCIEX Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Ion Source Parameters: Capillary voltage -3.5 kV, source temperature 500°C.

  • MRM Transitions: Specific precursor-to-product ion transitions for each targeted impurity.

UPLC-QTOF-MS Protocol for Unknown Impurity Identification

This protocol is employed for the identification and structural elucidation of unknown impurities through accurate mass measurements.

a) Sample Preparation:

  • Prepare the sample as described in the LC-MS/MS protocol.

b) UPLC-QTOF-MS Conditions:

  • UPLC System: Agilent 1290 Infinity II LC or equivalent

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 10% B to 90% B over 8 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45°C

  • Injection Volume: 2 µL.

  • MS System: Bruker maXis II ETD or equivalent

  • Ionization Mode: ESI in negative mode.

  • Mass Range: m/z 50-1000.

  • Data Acquisition: Full scan mode with a resolution of >40,000.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for impurity characterization and the signaling pathway for mass spectrometric analysis.

experimental_workflow cluster_sample Sample Preparation cluster_separation Chromatographic Separation cluster_ms Mass Spectrometry cluster_data Data Analysis A Bromochlorobenzoic Acid Sample B Dissolution / Derivatization A->B C GC / LC / UPLC B->C D Ionization Source (EI / ESI) C->D E Mass Analyzer (Quadrupole / TOF) D->E F Detector E->F G Data Acquisition F->G H Impurity Identification & Quantification G->H

Caption: General workflow for the characterization of impurities by mass spectrometry.

signaling_pathway Analyte Analyte Molecule Ionization Ionization Analyte->Ionization PrecursorIon Precursor Ion Ionization->PrecursorIon Fragmentation Fragmentation (CID) PrecursorIon->Fragmentation ProductIons Product Ions Fragmentation->ProductIons Detection Detection ProductIons->Detection

References

Verifying the purity of synthesized bromochlorobenzoic acid using melting point analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative framework for verifying the purity of synthesized 5-bromo-2-chlorobenzoic acid using melting point analysis, a straightforward and effective technique.

The Principle of Melting Point Analysis

Melting point is a characteristic physical property of a solid crystalline substance. For a pure compound, the melting point is a sharp, well-defined temperature range, typically 0.5–1°C.[1][2] The presence of impurities disrupts the crystalline lattice, leading to a phenomenon known as melting point depression. This results in two observable effects: a lowering of the melting point and a broadening of the melting range.[1][3] Consequently, by comparing the experimentally determined melting point of a synthesized compound to its literature value, one can qualitatively assess its purity.[4]

Synthesis Context and Potential Impurities

A common method for synthesizing 5-bromo-2-chlorobenzoic acid involves the bromination of 2-chlorobenzoic acid. This process can lead to several impurities in the final product, primarily unreacted starting material and the formation of undesired isomers. Identifying the melting points of these potential contaminants is crucial for an accurate purity assessment.

Data Presentation: Melting Point Comparison

The following table summarizes the literature melting points of 5-bromo-2-chlorobenzoic acid and its most common impurities. A significant deviation from the target compound's melting range, or a broad melting range, suggests the presence of these or other impurities.

Compound NameRoleMelting Point (°C)
5-bromo-2-chlorobenzoic acid Target Product 154 - 156
2-chlorobenzoic acidStarting Material138 - 142[1][2][3][4]
4-bromo-2-chlorobenzoic acidIsomeric Impurity171 - 175[5][6]
3-bromo-2-chlorobenzoic acidIsomeric Impurity168 - 169

Experimental Protocols

Purification by Recrystallization

If the initial synthesis yields an impure product (as indicated by a preliminary melting point test), purification by recrystallization is recommended. This technique relies on the principle that the desired compound and the impurities have different solubilities in a given solvent.

Methodology:

  • Solvent Selection: Choose a solvent in which the 5-bromo-2-chlorobenzoic acid is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethanol and water is often effective.

  • Dissolution: In a flask, dissolve the impure synthesized solid in the minimum amount of the hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution to remove them.

  • Crystallization: Allow the solution to cool slowly and undisturbed. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals completely to remove any residual solvent before proceeding to melting point analysis.

Melting Point Analysis

This procedure determines the melting range of the purified, synthesized compound.

Methodology:

  • Sample Preparation: Ensure the purified crystals of bromochlorobenzoic acid are thoroughly dried.[4] Finely crush a small amount of the solid into a powder.

  • Capillary Tube Loading: Pack a small amount (1-3 mm in height) of the powdered sample into a capillary tube, tapping gently to ensure dense packing.[4]

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Heating:

    • For an unknown or crude sample, perform a rapid heating to determine an approximate melting range.

    • For a purified sample, heat rapidly to about 15-20°C below the expected melting point (e.g., ~135°C for 5-bromo-2-chlorobenzoic acid).

    • Then, slow the heating rate to 1-2°C per minute to allow for accurate observation.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

  • Interpretation: Compare the observed melting range to the literature value. A sharp range (e.g., 154-155.5°C) that matches the literature value indicates high purity. A broad and depressed range suggests the presence of impurities.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from a synthesized product to purity verification.

Purity_Verification_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_results Results & Conclusion Synthesized_Product Synthesized Crude Bromochlorobenzoic Acid Recrystallization Recrystallization (e.g., Ethanol/Water) Synthesized_Product->Recrystallization Purification Purified_Crystals Dried, Purified Crystals Recrystallization->Purified_Crystals Isolation & Drying MP_Analysis Melting Point Analysis Purified_Crystals->MP_Analysis Analysis Data_Comparison Compare Experimental MP to Literature Values MP_Analysis->Data_Comparison Pure Result: Pure (Sharp MP, matches literature) Data_Comparison->Pure Match Impure Result: Impure (Broad/Depressed MP) Data_Comparison->Impure No Match

Caption: Workflow for purity verification of synthesized compounds.

References

Comparing the efficacy of different catalysts in bromochlorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of bromochlorobenzoic acid isomers is a critical step in the development of a wide range of pharmaceuticals and agrochemicals. The efficiency of this synthesis is heavily reliant on the choice of catalyst, which can significantly influence yield, purity, and reaction conditions. This guide provides an objective comparison of the efficacy of different catalysts employed in the synthesis of various bromochlorobenzoic acid isomers, supported by experimental data from published literature and patents.

Comparative Efficacy of Catalysts

The selection of a catalyst for the synthesis of bromochlorobenzoic acid is dictated by the desired isomer and the starting materials. Various transition metals have been explored for their catalytic activity in the halogenation and coupling reactions that lead to the formation of these compounds. The following tables summarize the performance of different catalysts in the synthesis of specific bromochlorobenzoic acid isomers.

Synthesis of 5-Bromo-2-chlorobenzoic Acid
Catalyst SystemStarting MaterialReagentsReaction ConditionsYield (%)Purity (%)Reference
Iron-based 2-ChlorobenzotrichlorideBromineNot specified>9585-92[1]
Sulfur-containing salts (e.g., Sodium Sulfide) 2-Chlorobenzoic acidN-Bromosuccinimide (NBS), Sulfuric acidNot specified>85>99.5[2][3]
Copper-based 5-Bromo-2-aminobenzoic acid ethyl esterSodium nitrite, Hydrochloric acid0-20 °CHighHigh[4]
Molybdenum-based (Hexacarbonylmolybdenum) 2-Hydroxy-5-bromobenzoic acidCarbon tetrachlorideNot specifiedHigh99.3 (of intermediate)[5]
Synthesis of 2-Bromo-4-chlorobenzoic Acid
Catalyst SystemStarting MaterialReagentsReaction ConditionsYield (%)Purity (%)Reference
Copper bromide 2-Amino-4-chlorobenzoic acidSodium nitrite, Hydrobromic acid0 °C to ambient59Not specified[6]
Palladium diacetate/triphenylphosphine ortho-substituted iodoareneCarbon monoxide, Triethylamine, Water110 °C, 15 bar CO76Not specified[7]
Synthesis of 3-Bromo-4-chlorobenzoic Acid

Limited specific catalyst performance data for the direct synthesis of 3-bromo-4-chlorobenzoic acid was identified in the searched literature. General synthesis routes involve the directed halogenation of benzoic acid precursors, often employing catalytic systems to control regioselectivity.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols extracted from the cited literature.

Protocol 1: Synthesis of 5-Bromo-2-chlorobenzoic Acid using an Iron-based Catalyst

This method involves a two-step, one-pot synthesis starting from 2-chlorobenzotrichloride.[1]

  • Bromination: 2-Chlorobenzotrichloride is reacted with a brominating agent (e.g., bromine, N-bromosuccinimide) in the presence of an iron-based catalyst (e.g., iron powder, ferric chloride, ferrous bromide).

  • Hydrolysis: The resulting 2-chloro-5-bromobenzotrichloride is then hydrolyzed under acidic conditions to yield 5-bromo-2-chlorobenzoic acid.

Protocol 2: Synthesis of 5-Bromo-2-chlorobenzoic Acid using a Sulfur-containing Salt as a Catalyst

This approach focuses on the high-selectivity monobromination of 2-chlorobenzoic acid.[2][3]

  • Reaction Setup: 2-Chlorobenzoic acid is dissolved in a sulfuric acid system.

  • Reagent Addition: N-Bromosuccinimide (NBS) and a sulfur-containing catalyst (e.g., sodium sulfide, sodium sulfite) are added. The molar ratio of 2-chlorobenzoic acid to NBS to catalyst is typically 1:(0.5-1.5):(0.2-1.0).

  • Reaction: The reaction is carried out to completion.

  • Purification: The crude product is refined, reportedly yielding a high-purity product with a single refining step.

Protocol 3: Synthesis of 2-Bromo-4-chlorobenzoic Acid via Sandmeyer-type Reaction

This protocol describes the synthesis from an amino-substituted benzoic acid.[6]

  • Diazotization: An aqueous solution of sodium nitrite is added dropwise to a stirred, ice-cooled mixture of 2-amino-4-chlorobenzoic acid in 48% hydrobromic acid. The mixture is stirred at 0°C for 2 hours.

  • Copper-catalyzed Bromination: The resulting mixture is treated dropwise with an aqueous solution of copper bromide.

  • Reaction: The reaction mixture is heated to ambient temperature and stirred overnight.

  • Work-up: The product is isolated from the reaction mixture.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the key steps in the synthesis of bromochlorobenzoic acid.

G Experimental Workflow for Iron-Catalyzed Synthesis of 5-Bromo-2-chlorobenzoic Acid cluster_bromination Step 1: Bromination cluster_hydrolysis Step 2: Hydrolysis start 2-Chlorobenzotrichloride reaction1 Reaction start->reaction1 reagents1 Brominating Agent (e.g., Br2, NBS) reagents1->reaction1 catalyst1 Iron-based Catalyst (e.g., Fe powder, FeCl3) catalyst1->reaction1 intermediate 2-Chloro-5-bromobenzotrichloride reaction1->intermediate reaction2 Hydrolysis intermediate->reaction2 acid Acidic Conditions acid->reaction2 product 5-Bromo-2-chlorobenzoic Acid reaction2->product

Caption: Workflow for Iron-Catalyzed Synthesis.

G Experimental Workflow for Sulfur-Catalyzed Synthesis of 5-Bromo-2-chlorobenzoic Acid start 2-Chlorobenzoic Acid reaction Monobromination Reaction start->reaction solvent Sulfuric Acid solvent->reaction reagents N-Bromosuccinimide (NBS) reagents->reaction catalyst Sulfur-containing Catalyst (e.g., Na2S) catalyst->reaction purification Refining / Purification reaction->purification product High-Purity 5-Bromo-2-chlorobenzoic Acid purification->product

Caption: Workflow for Sulfur-Catalyzed Synthesis.

G Experimental Workflow for Copper-Catalyzed Synthesis of 2-Bromo-4-chlorobenzoic Acid cluster_diazotization Step 1: Diazotization cluster_bromination Step 2: Copper-Catalyzed Bromination start 2-Amino-4-chlorobenzoic Acid diaronium_salt diaronium_salt start->diaronium_salt reagents1 Sodium Nitrite (aq) Hydrobromic Acid (48%) reagents1->diaronium_salt conditions1 0 °C, 2 hours conditions1->diaronium_salt diazonium_salt Diazonium Salt Intermediate reaction Sandmeyer-type Reaction diazonium_salt->reaction catalyst Copper Bromide (aq) catalyst->reaction conditions2 Ambient Temperature, Overnight conditions2->reaction product 2-Bromo-4-chlorobenzoic Acid reaction->product

Caption: Workflow for Copper-Catalyzed Synthesis.

References

Safety Operating Guide

Proper Disposal of Bromochlorobenzoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of bromochlorobenzoic acid is crucial for maintaining laboratory safety and environmental compliance. As a halogenated organic acid, this compound requires specific handling and disposal procedures to mitigate potential hazards. This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals to safely manage the disposal of bromochlorobenzoic acid.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[1][2][3] All handling of bromochlorobenzoic acid should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][2][4] In the event of a spill, prevent the material from entering drains and clean up the spill without creating dust.[1]

Waste Classification and Segregation

Bromochlorobenzoic acid is classified as a halogenated organic waste due to the presence of bromine and chlorine atoms.[5][6] It is imperative to segregate this waste from non-halogenated organic waste, as the disposal methods and costs for these two streams differ significantly.[7][8] Halogenated organic wastes are typically incinerated at high temperatures in specialized facilities.[5]

Key disposal parameters for halogenated organic acids are summarized in the table below:

ParameterGuidelineCitation
Waste Category Halogenated Organic Acid[5][6]
Segregation Keep separate from non-halogenated waste, bases, and strong oxidizing agents.[5][7][9]
Collection Container Designated, labeled, and sealed waste container (often green-labeled carboys).[5][9]
Labeling Clearly label the container with "Hazardous Waste" and the full chemical name: "Bromochlorobenzoic Acid".[9]
Disposal Method Entrust to a licensed hazardous waste disposal company.[1]
Environmental Protection Prevent release into the environment; avoid disposal down the drain.[1][2][10]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of bromochlorobenzoic acid.

cluster_prep Preparation and Handling cluster_classification Waste Identification and Segregation cluster_disposal Collection and Disposal start Start: Bromochlorobenzoic Acid Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Handle in a Well-Ventilated Area (Fume Hood) ppe->ventilation classify Classify as Halogenated Organic Waste ventilation->classify container Select Designated Halogenated Waste Container classify->container label_container Label Container with Chemical Name and Hazard Information container->label_container transfer Carefully Transfer Waste to Container label_container->transfer seal Securely Seal the Container transfer->seal store Store in a Designated Satellite Accumulation Area seal->store disposal_co Arrange for Pickup by a Licensed Waste Disposal Company store->disposal_co end_process End: Waste Properly Disposed disposal_co->end_process

Caption: Workflow for the proper disposal of bromochlorobenzoic acid.

Experimental Protocols for Spills and Decontamination

In the event of an accidental release, the following protocol should be followed:

  • Evacuate and Secure the Area : Restrict access to the spill area to non-essential personnel.[1]

  • Ensure Proper Ventilation : Work in a well-ventilated area, and if necessary, use a local exhaust.

  • Contain the Spill : For solid spills, carefully sweep or scoop the material into a suitable container for disposal, avoiding the creation of dust.[3] For solutions, absorb the spill with an inert material such as diatomite or universal binders.[2]

  • Decontaminate Surfaces : Scrub the affected surfaces and any contaminated equipment with alcohol.[2]

  • Dispose of Contaminated Materials : All cleanup materials and contaminated PPE should be placed in a labeled hazardous waste container for disposal according to local and national regulations.[1][2]

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of bromochlorobenzoic acid, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling Bromochlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like Bromochlorobenzoic Acid is paramount. This document provides immediate, essential safety protocols and logistical plans, including operational and disposal procedures, to minimize risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling Bromochlorobenzoic Acid, based on Safety Data Sheet (SDS) information.

PPE CategoryRecommended Equipment
Eye/Face Protection Safety glasses with side-shields conforming to EN166, or chemical safety goggles.[1][2] A face shield may also be necessary for splash protection.[3]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene.[1][2][3] Gloves must be inspected prior to use and disposed of in accordance with laboratory practices.[2]
Skin and Body Protection A lab coat or protective suit is required to prevent skin contact.[1][3] In case of a significant spill, a complete suit protecting against chemicals may be necessary.[2]
Respiratory Protection For nuisance exposures or if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][2][4] This could include a P95 (US) or P1 (EU EN 143) particle respirator.[2] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan minimizes the risk of exposure and accidents.

  • Preparation :

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[1][4]

    • Locate and verify the functionality of the nearest eyewash station and safety shower.[1]

    • Assemble all necessary PPE as detailed in the table above.

    • Have spill cleanup materials readily available.

  • Handling :

    • Avoid generating dust.[1][4]

    • Weigh and transfer the chemical in a fume hood.

    • Keep the container tightly closed when not in use.[1][4]

    • Avoid contact with skin, eyes, and clothing.[1][3]

    • Wash hands thoroughly after handling.[1][3]

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][5] Remove contaminated clothing and wash it before reuse.[1][3] If skin irritation occurs, seek medical attention.[3]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[3] Seek medical attention if irritation persists.[3]

    • Inhalation : Move the person to fresh air.[1][6] If breathing is difficult, give oxygen.[1] Seek medical attention if you feel unwell.[3]

    • Ingestion : Do NOT induce vomiting.[6] Rinse mouth with water.[3][7] Seek immediate medical attention.[7]

Disposal Plan

Proper disposal of Bromochlorobenzoic Acid and its containers is crucial to prevent environmental contamination.

  • Waste Chemical : Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8] Do not allow the product to enter drains.[8][9]

  • Contaminated Containers : Handle uncleaned containers like the product itself.[8][9] Do not reuse empty containers.

  • Spills : For small spills, sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1][4][10]

Experimental Workflow: Handling Bromochlorobenzoic Acid

G Workflow for Handling Bromochlorobenzoic Acid cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal cluster_emergency 4. Emergency Response prep_ppe Don Appropriate PPE prep_hood Work in a Fume Hood prep_ppe->prep_hood prep_safety Locate Safety Equipment prep_hood->prep_safety prep_spill Prepare Spill Kit prep_safety->prep_spill handle_weigh Weigh Chemical prep_spill->handle_weigh handle_transfer Transfer to Reaction handle_weigh->handle_transfer handle_store Store Properly handle_transfer->handle_store emergency_spill Spill handle_transfer->emergency_spill If spill occurs emergency_exposure Exposure handle_transfer->emergency_exposure If exposure occurs disp_waste Collect Waste handle_store->disp_waste disp_container Dispose of Container disp_waste->disp_container emergency_spill->disp_waste Clean up & Dispose emergency_exposure->prep_safety Use Safety Equipment

Caption: Logical workflow for the safe handling of Bromochlorobenzoic Acid.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.